Product packaging for 3-Acetylthiazolidine-2-thione(Cat. No.:CAS No. 76397-53-0)

3-Acetylthiazolidine-2-thione

Cat. No.: B1589761
CAS No.: 76397-53-0
M. Wt: 161.3 g/mol
InChI Key: BMOBFBQWISCVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Acetylthiazolidine-2-thione is a useful research compound. Its molecular formula is C5H7NOS2 and its molecular weight is 161.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS2 B1589761 3-Acetylthiazolidine-2-thione CAS No. 76397-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS2/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOBFBQWISCVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472759
Record name 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76397-53-0
Record name 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Foundational Synthesis of 3-Acetylthiazolidine-2-thione: Mechanism, Protocol, and Key Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the fundamental synthetic pathway to 3-Acetylthiazolidine-2-thione (CAS 76397-53-0), a pivotal intermediate in the fields of pharmaceutical and agrochemical research.[1][2] Moving beyond a simple recitation of steps, this document elucidates the causal chemical principles governing the transformation, offering field-proven insights for researchers, chemists, and drug development professionals. The synthesis is presented as a robust two-stage process: the initial cyclization to form the thiazolidine-2-thione core, followed by its targeted N-acylation. Detailed, self-validating experimental protocols are provided for each stage, supported by mechanistic diagrams and a consolidation of key reaction parameters to ensure reproducibility and scientific integrity.

Strategic Overview: A Two-Stage Pathway

The synthesis of this compound is most efficiently approached as a two-part strategy. This methodology ensures a high degree of purity in the intermediate precursor, which is critical for a clean and high-yielding final acylation step.

  • Part I: Formation of the Heterocyclic Core. The foundational step is the synthesis of the precursor, thiazolidine-2-thione, from an appropriate amino alcohol. This guide details the well-established reaction of 2-aminoethanol with carbon disulfide.

  • Part II: N-Acylation. The second stage involves the selective acylation of the nitrogen atom on the thiazolidine-2-thione ring using an acetylating agent to yield the final product.

This structured approach allows for discrete purification and characterization at the intermediate stage, a best practice that prevents the carry-over of impurities and simplifies downstream processing.

Part I: Synthesis of Thiazolidine-2-thione Precursor

The synthesis of the thiazolidine-2-thione scaffold is a classic cyclization reaction. The selection of 2-aminoethanol as a starting material is predicated on its bifunctional nature—containing both a nucleophilic amine and a hydroxyl group—which is essential for the ring-forming cascade.[3]

Causality and Mechanistic Underpinnings

The reaction proceeds through the formation of a dithiocarbamate intermediate. The mechanism, grounded in fundamental principles of nucleophilic addition and intramolecular substitution, can be dissected as follows:

  • Dithiocarbamate Formation: The primary amine of 2-aminoethanol acts as a potent nucleophile, attacking one of the electrophilic carbons of carbon disulfide. This is typically performed under basic conditions (e.g., potassium hydroxide), which facilitates the deprotonation of the resulting dithiocarbamic acid, forming a stable potassium dithiocarbamate salt.

  • Activation of the Hydroxyl Group: The reaction conditions often involve an initial step to convert the hydroxyl group into a better leaving group. In the cited protocol by Wang et al. (2022), this is achieved by forming 2-aminoethanol hydrogen sulfate.[3][4] This pre-activation primes the molecule for the subsequent intramolecular cyclization.

  • Intramolecular Cyclization (SN2): The sulfur atom of the dithiocarbamate intermediate executes an intramolecular nucleophilic attack on the carbon bearing the activated hydroxyl group (or its sulfate ester derivative). This SN2 reaction results in the displacement of the leaving group (e.g., sulfate) and the formation of the five-membered thiazolidine ring.

Visualizing the Pathway: Thiazolidine-2-thione Formation

G cluster_start Starting Materials cluster_inter Intermediate Formation cluster_cycl Intramolecular Cyclization cluster_end Product A 2-Aminoethanol D Potassium Dithiocarbamate Intermediate A->D Nucleophilic Attack on CS₂ B Carbon Disulfide (CS₂) B->D C Base (KOH) C->D Deprotonation E Sₙ2 Attack D->E Activation of -OH group (e.g., sulfation) F Thiazolidine-2-thione E->F Ring Closure & Leaving Group Expulsion

Caption: Workflow for the synthesis of Thiazolidine-2-thione.

Field-Validated Experimental Protocol: Thiazolidine-2-thione

This protocol is adapted from the validated method reported by Wang et al. (2022).[3]

Step 1: Preparation of 2-Aminoethanol Hydrogen Sulfate (Intermediate)

  • To a 100 mL three-necked flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add 2-aminoethanol (9 mL, 0.15 mol) and water (9 mL).

  • Slowly add a pre-mixed, cooled solution of 98% sulfuric acid and water (16.3 mL, 1:1 v/v) dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the mixture again to 0°C and add absolute ethanol (40 mL) to precipitate the product.

  • Filter the resulting white solid, wash with cold ethanol, and dry to obtain 2-aminoethanol hydrogen sulfate.

Step 2: Synthesis of Thiazolidine-2-thione

  • In a 100 mL three-necked flask, suspend the 2-aminoethanol hydrogen sulfate (7.06 g, 0.05 mol) and potassium hydroxide (KOH, 5.61 g, 0.10 mol) in ethanol (100 mL).

  • Heat the reaction mixture to 40°C with stirring.

  • Add carbon disulfide (7.61 g, 0.10 mol) in approximately ten small portions over 1 hour.

  • Maintain the reaction at 40°C and continue stirring for an additional 3 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 5-10°C and wash with a 5% sodium hydroxide solution (100 mL).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated brine (3 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from absolute ethanol to yield pure thiazolidine-2-thione.

Part II: N-Acylation to this compound

The final step is a targeted N-acylation. The nitrogen atom of the thiazolidine-2-thione ring is sufficiently nucleophilic to react with a strong acylating agent like acetyl chloride. The reaction is typically mediated by a non-nucleophilic base to neutralize the HCl byproduct.

Causality and Mechanistic Underpinnings

This transformation follows a classical nucleophilic acyl substitution pathway. The choice of reagents is critical for efficiency and selectivity.

  • Base-Mediated Deprotonation: The N-H proton of thiazolidine-2-thione is weakly acidic. A tertiary amine base, such as triethylamine (TEA) or pyridine, is added to deprotonate the nitrogen, significantly increasing its nucleophilicity.[5] These bases are chosen because they are non-nucleophilic and will not compete in the reaction with the acylating agent.

  • Nucleophilic Attack: The resulting thiazolidinethiolate anion acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate.

  • Collapse of Intermediate: The tetrahedral intermediate is unstable and rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. The chloride ion then associates with the protonated base (e.g., triethylammonium chloride), which often precipitates from the reaction mixture or is removed during aqueous workup.

Visualizing the Pathway: N-Acylation

G cluster_start Reactants cluster_inter Mechanism cluster_end Product Formation A Thiazolidine-2-thione D Base abstracts N-H proton A->D B Acetyl Chloride E Nucleophilic attack on acetyl carbonyl B->E C Base (e.g., TEA) C->D D->E Formation of N-anion F Tetrahedral Intermediate E->F G This compound F->G Collapse of intermediate, expulsion of Cl⁻ H Base•HCl Salt F->H

Caption: Nucleophilic acyl substitution for this compound.

Field-Validated Experimental Protocol: this compound

This generalized protocol is based on standard procedures for the N-acylation of heterocyclic amines and related compounds.[4][6][7]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiazolidine-2-thione (10.0 mmol, 1.0 eq) in an anhydrous aprotic solvent (e.g., 50 mL of dichloromethane or THF).

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq, 15.0 mmol), to the solution and stir.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq, 11.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated salt (e.g., triethylammonium chloride).

  • Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product via column chromatography on silica gel.

Data Summary and Quality Control

Effective synthesis requires rigorous quality control. The following table summarizes expected outcomes based on literature reports for the described pathway and analogous transformations.

ParameterStage 1: Thiazolidine-2-thioneStage 2: this compoundReference(s)
Appearance White solidLight yellow to brown clear liquid[3],[8]
Typical Yield 65-75%>80% (based on analogous acylations)[3],[7]
Purity (Post-Purif.) >98%>97%[3],[8]
Key Characterization ¹H NMR, ¹³C NMR, MS, m.p.¹H NMR, ¹³C NMR, MS, Refractive Index[3],[8]

Conclusion

The two-stage synthesis of this compound presented herein represents a robust and reliable pathway for obtaining this valuable chemical intermediate. By understanding the underlying mechanisms of both the initial cyclization and the subsequent N-acylation, researchers can troubleshoot and optimize the process effectively. The provided protocols are designed to be self-validating, emphasizing purification at the intermediate stage to ensure a high-quality final product. This guide serves as a comprehensive resource, blending established protocols with the fundamental chemical principles necessary for successful and reproducible synthesis in a professional laboratory setting.

References

  • Vertex AI Search. (n.d.). Understanding 3-Acetyl-1,3-thiazolidine-2-thione: A Key Synthesis Intermediate.
  • Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., Liao, Z. X., & Sun, J. Y. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. [Link]
  • Ranise, A., Spallarossa, A., Bruno, O., Schenone, S., Bondi, M. L., & La Colla, P. (2010). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Future Medicinal Chemistry, 2(5), 723-735. [Link]
  • Hamad, A. S. (2012). Synthesis of some thiazolidinones and N-acetyl amino derivatives from 4-amino sulphamethaoxazole. Tikrit Journal of Pure Science, 8(4).
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]
  • Vertex AI Search. (n.d.). 3-Acetyl-1,3-thiazolidine-2-thione: The Intermediate for Your Synthesis Needs.
  • Wang, M. X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE.
  • Sharma, P., & Kumar, A. (2018).
  • Chen, N., et al. (2015). Synthesis and Fungicidal Activity of Simple Structural 1,3-Thiazolidine-2-Thione Derivatives.
  • Chem-Impex. (n.d.). This compound Product Page.
  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. [Link]
  • Akkurt, M., et al. (2007). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1451. [Link]

Sources

The Genesis and Scientific Journey of 3-Acetylthiazolidine-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-Acetylthiazolidine-2-thione, a versatile heterocyclic compound with significant applications across the pharmaceutical, agricultural, and food industries. From its likely origins in the mid-20th century to its contemporary use as a key synthetic intermediate and cysteine prodrug, this document traces the scientific narrative of this molecule. We will delve into its discovery and historical context, elucidate its mechanism of action, provide detailed experimental protocols for its synthesis and characterization, and discuss its multifaceted applications. This guide is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery, organic synthesis, and related scientific disciplines.

Introduction

This compound, with the CAS Number 76397-53-0, is a five-membered heterocyclic compound featuring a thiazolidine ring N-acylated with an acetyl group and a thione functional group at the 2-position.[1] This seemingly simple molecule has garnered considerable scientific interest due to its unique chemical reactivity and biological properties.[2][3] Its utility spans from being a crucial building block in the synthesis of complex bioactive molecules, including anti-inflammatory and antimicrobial agents, to serving as a flavor-enhancing agent in the food industry.[4] Furthermore, its role as a prodrug of L-cysteine has positioned it as a valuable tool in cellular protection and drug delivery.[5] This guide aims to provide a comprehensive technical overview of this compound, from its historical roots to its modern-day applications.

Discovery and Historical Context

The precise moment of the first synthesis of this compound is not explicitly documented in a single seminal publication. However, its intellectual lineage can be traced back to the extensive research on thiazolidine chemistry that gained momentum in the mid-20th century, largely spurred by the quest to synthesize penicillin. The thiazolidine ring is a core structural motif of penicillin, and the groundbreaking work of chemists like John C. Sheehan in the 1940s and 1950s led to a deeper understanding of the synthesis and reactivity of this heterocyclic system.[3]

While early work focused on the thiazolidine-4-carboxylic acid scaffold found in penicillin, the exploration of other functionalized thiazolidines, including thiones, naturally followed. The synthesis of the parent compound, thiazolidine-2-thione, has been known for decades and is a relatively straightforward reaction.[6][7]

The introduction of the N-acetyl group likely emerged from the need to modify the properties of the thiazolidine-2-thione core, such as its solubility, stability, and reactivity. A German patent filed in 1973, DE2354143A1, describes salts of N-acetyl-thiazolidine-4-carboxylic acid, indicating that N-acetylated thiazolidine derivatives were being actively investigated for pharmaceutical applications during this period.[4] This suggests that the synthesis and exploration of related N-acetylated thiazolidines, including this compound, were likely occurring concurrently within the broader landscape of medicinal chemistry research.

The compound's journey also took a parallel path in the realm of flavor chemistry. The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor, is known to produce a plethora of heterocyclic compounds, including thiazolidines. It is plausible that this compound or its precursors were first identified as volatile flavor compounds in cooked foods, leading to its later investigation and synthesis as a flavor-enhancing agent.[8]

Mechanism of Action: A Cysteine Prodrug

A significant aspect of the biological activity of this compound lies in its function as a prodrug of L-cysteine. Cysteine is a crucial amino acid involved in numerous cellular processes, most notably as a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). Direct administration of cysteine is often hampered by its instability and potential toxicity. Prodrugs like this compound offer a more stable and efficient means of delivering cysteine to cells.[5]

The release of cysteine from this compound can occur through two primary mechanisms:

  • Non-enzymatic Hydrolysis: Under physiological conditions (pH 7.4), the thiazolidine ring can undergo spontaneous, non-enzymatic ring-opening and subsequent hydrolysis to release L-cysteine and other byproducts. The acetyl group on the nitrogen atom can influence the rate of this hydrolysis.[9]

  • Enzymatic Hydrolysis: Intracellular enzymes, such as esterases or amidases, can catalyze the cleavage of the acetyl group and the subsequent breakdown of the thiazolidine ring to liberate cysteine.[10]

The delivered cysteine can then be readily incorporated into the glutathione synthesis pathway, thereby replenishing intracellular GSH levels. This mechanism is central to the protective effects of this compound against oxidative stress and cellular damage induced by various toxins.

Cysteine_Delivery ATT This compound Cell Cell Membrane ATT->Cell Uptake Hydrolysis Hydrolysis (Enzymatic/Non-enzymatic) Cell->Hydrolysis Cysteine L-Cysteine Hydrolysis->Cysteine Release GSH Glutathione (GSH) Synthesis Cysteine->GSH Protection Cellular Protection (Antioxidant Defense) GSH->Protection

Mechanism of Cysteine Delivery

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2-aminoethanol. The first step involves the formation of the thiazolidine-2-thione ring, followed by N-acetylation.

General Synthesis Workflow

Synthesis_Workflow Start 2-Aminoethanol Step1 Step 1: Ring Formation (Reaction with Carbon Disulfide) Start->Step1 Intermediate Thiazolidine-2-thione Step1->Intermediate Step2 Step 2: N-Acetylation (Reaction with Acetic Anhydride or Acetyl Chloride) Intermediate->Step2 Product This compound Step2->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR, etc.) Purification->Characterization

General Synthesis and Characterization Workflow
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from established procedures for the synthesis of thiazolidine-2-thiones and their N-acylation.[6][11]

Step 1: Synthesis of Thiazolidine-2-thione

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve potassium hydroxide (KOH) in ethanol with cooling.

  • Addition of 2-Aminoethanol: Slowly add 2-aminoethanol to the cooled ethanolic KOH solution while stirring.

  • Addition of Carbon Disulfide: Add carbon disulfide (CS₂) dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture as needed.

  • Reflux: After the addition of CS₂ is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the crude thiazolidine-2-thione.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure thiazolidine-2-thione.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized thiazolidine-2-thione in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., triethylamine or pyridine).

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride or acetyl chloride dropwise with stirring.

  • Reaction: Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The following table summarizes typical characterization data.

PropertyTypical Value/Observation
Appearance Light yellow to brown clear liquid
Molecular Formula C₅H₇NOS₂
Molecular Weight 161.24 g/mol
¹H NMR (CDCl₃) δ (ppm): ~4.4 (t, 2H, N-CH₂), ~3.3 (t, 2H, S-CH₂), ~2.6 (s, 3H, COCH₃)
¹³C NMR (CDCl₃) δ (ppm): ~202 (C=S), ~170 (C=O), ~55 (N-CH₂), ~30 (S-CH₂), ~25 (COCH₃)
Mass Spectrometry m/z: 161 [M]⁺
Infrared (IR) ν (cm⁻¹): ~1700 (C=O stretch), ~1200-1300 (C=S stretch)

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and instrument used.

Applications

The versatile nature of this compound has led to its application in several distinct fields:

  • Pharmaceutical Intermediate: It serves as a key building block for the synthesis of a wide range of pharmaceutical compounds. The reactive thiazolidine ring allows for various chemical modifications to create derivatives with potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

  • Cysteine Prodrug: As previously discussed, its ability to deliver cysteine into cells makes it a valuable agent for replenishing glutathione levels. This has implications for treating conditions associated with oxidative stress, such as acetaminophen-induced hepatotoxicity.[5]

  • Flavor and Fragrance Industry: this compound is used as a flavoring agent in the food industry, contributing to savory and roasted notes. Its formation during the Maillard reaction is a key contributor to the aroma profile of many cooked foods.[4][8]

  • Agricultural Chemistry: The compound and its derivatives have been explored for their potential use in agriculture, for example, in the formulation of pesticides and herbicides.[4]

Conclusion

This compound, a molecule with a rich, albeit not fully documented, history, stands as a testament to the interconnectedness of different fields of chemistry. From its likely emergence in the context of penicillin research and its independent discovery as a flavor compound, it has evolved into a valuable tool for medicinal chemists, organic synthesists, and food scientists. Its role as a cysteine prodrug highlights the potential for designing simple molecules with significant biological impact. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, synthesis, and applications, with the aim of serving as a valuable resource for the scientific community and fostering further innovation in the exploration of this versatile heterocyclic compound.

References

  • DE2354143A1 - N-ACETYL-THIAZOLIDINE-4-CARBONIC ACID SALT - Google P
  • EP0008203A1 - Thiazolidine derivatives, preparing same and pharmaceutical compositions comprising same - Google P
  • Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One - Research journals. (URL: [Link])
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (URL: [Link])
  • Synthesis of 1,3-thiazolidine-2-thiones - Organic Chemistry Portal. (URL: [Link])
  • CAS No : 76397-53-0| Chemical Name : this compound | Pharmaffili
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC - NIH. (URL: [Link])
  • Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects - PubMed. (URL: [Link])
  • A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine2-thiones: Antibiotic Activity and Revisiting the Mechanism - ResearchG
  • Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity | Request PDF - ResearchG
  • 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC - PubMed Central. (URL: [Link])
  • Synthesis of new thiazolidine and imidazolidine derivatives of pharmacological interest. (URL: [Link])
  • Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae - PubMed. (URL: [Link])
  • Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initi
  • Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction (Mottram, 1998).
  • Mechanistic Studies on the Formation of Thiazolidine and Structurally Related Thiazines in a Cysteamine/2,3-Butanedione Model System - PubMed. (URL: [Link])
  • 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.
  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC - NIH. (URL: [Link])
  • Ring Cleavage of 2-iminothiazolidine-4-carboxylates by Catalytic Reduction. A Potential Method for Unblocking Peptides Formed by Specific Chemical Cleavage at Half-Cystine Residues - PubMed. (URL: [Link])
  • (PDF)
  • Peptide-bond formation, chemoselective acylation of amino acids, and crosslinking reaction between amino acids utilizing a functional five-membered heterocycle, 1,3-thiazolidine-2-thione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
  • Synthesis, Characterization and Biological Activity Study of some New Thiazolidine Derivatives - ResearchG
  • Exploring the Release of Elastin Peptides Generated from Enzymatic Hydrolysis of Bovine Elastin via Peptide Mapping - PMC - PubMed Central. (URL: [Link])
  • Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione deriv
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. (URL: [Link])
  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC - PubMed Central. (URL: [Link])
  • Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. (URL: [Link])
  • Synthesis, Characterization and Biological Activity Study of some New Thiazolidine Derivatives - ResearchG
  • Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione deriv

Sources

An In-depth Technical Guide to the Mechanistic Exploration of 3-Acetylthiazolidine-2-thione and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylthiazolidine-2-thione stands as a pivotal heterocyclic scaffold, primarily recognized for its role as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[1] While direct, in-depth mechanistic studies on the parent molecule are nascent, a comprehensive analysis of its derivatives provides significant insights into its potential therapeutic applications. This guide synthesizes the current understanding of the mechanisms of action associated with this compound derivatives, offering a technical framework for researchers engaged in their study and development. We will explore the established inhibitory actions on key enzymes and virulence pathways, detail the requisite experimental protocols for their validation, and propose future directions for elucidating the full therapeutic potential of this chemical class.

Introduction: The Chemical and Biological Significance of the Thiazolidine-2-thione Core

The thiazolidine-2-thione moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This structure imparts unique chemical reactivity, making it a valuable building block in medicinal chemistry for creating derivatives with diverse pharmacological profiles, including antimicrobial and anti-inflammatory activities.[1][2] this compound, with its acetyl group at the 3-position, serves as a key starting material for these synthetic endeavors.[3] The exploration of its derivatives has unveiled several distinct mechanisms of action, which form the core of our current understanding.

Established Mechanisms of Action of this compound Derivatives

Current research has not converged on a single mechanism of action for the this compound scaffold. Instead, its derivatives have been shown to interact with multiple, distinct biological targets. The following sections detail the most well-documented of these mechanisms.

Inhibition of Xanthine Oxidase (XO)

A significant body of research has focused on the development of thiazolidine-2-thione derivatives as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism responsible for the production of uric acid.[4] Elevated XO activity is a primary cause of hyperuricemia and gout.[2][5]

Causality of Experimental Design: The investigation into XO inhibition is predicated on the hypothesis that the thiazolidine-2-thione core can effectively bind to the active site of the enzyme. Structure-activity relationship (SAR) studies have revealed that modifications, such as the addition of a phenyl-sulfonamide group, are crucial for potent inhibitory activity.[2][6] Molecular docking studies have further elucidated this interaction, suggesting that specific moieties on the derivatives form hydrogen bonds with key amino acid residues like Gly260, Ile264, Glu263, and Ser347 within the enzyme's active pocket.[5][6]

Mechanism of Inhibition: Enzyme kinetic studies have demonstrated that potent derivatives, such as compound 6k from the study by Wang et al. (2022), act as mixed-type inhibitors.[2][5][6][7] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding mode is a hallmark of a robust inhibitory mechanism.

Workflow for Investigating Xanthine Oxidase Inhibition

XO_Inhibition_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Enzymatic Assays cluster_insilico In Silico Analysis cluster_validation Cellular & In Vivo Validation synthesis Synthesize Thiazolidine-2-thione Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization screening Initial XO Inhibitory Screening (IC50) characterization->screening kinetics Enzyme Kinetic Studies (Lineweaver-Burk Plot) screening->kinetics For potent hits cell_based Hyperuricemia Cell Model screening->cell_based Lead compounds docking Molecular Docking with XO Crystal Structure (e.g., PDB: 3ETR) kinetics->docking Correlate findings animal_model In Vivo Hyperuricemia Animal Model cell_based->animal_model

Caption: Workflow for the identification and validation of thiazolidine-2-thione derivatives as XO inhibitors.

Inhibition of Bacterial Type III Secretion System (T3SS)

Another promising therapeutic avenue for this compound derivatives is in combating bacterial infections through the inhibition of virulence factors, rather than direct bactericidal action. This approach is thought to exert less selective pressure for the development of resistance. The Type III Secretion System (T3SS) is a needle-like apparatus used by many Gram-negative bacteria, such as Xanthomonas oryzae, to inject effector proteins into host cells, a critical step in pathogenesis.[8]

Causality of Experimental Design: Research in this area has focused on derivatives of 1,3-thiazolidine-2-thione containing a 5-phenyl-2-furan moiety. The rationale is to identify compounds that can suppress the expression of T3SS-related genes without affecting bacterial viability. This is typically assessed using reporter gene assays (e.g., monitoring the promoter activity of a T3SS-associated gene like hpa1) followed by quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key regulatory and structural genes of the T3SS pathway (hrpG, hrpX).[8]

Mechanism of Inhibition: Studies have shown that specific derivatives can significantly reduce the mRNA levels of genes within the hrp (hypersensitive response and pathogenicity) cluster.[8] This indicates that the compounds interfere with the regulatory cascade that governs the expression of the T3SS, effectively disarming the bacteria and reducing their virulence. In vivo experiments have confirmed that this anti-virulence activity translates to a reduction in disease symptoms in plant models.[8]

Signaling Pathway of T3SS Inhibition

T3SS_Inhibition compound Thiazolidine-2-thione Derivative hrpG hrpG (Regulatory Gene) compound->hrpG Inhibits expression hrpX hrpX (Regulatory Gene) hrpG->hrpX Activates hrp_cluster hrp Gene Cluster (Structural Components) hrpX->hrp_cluster Activates T3SS T3SS Apparatus Assembly hrp_cluster->T3SS virulence Virulence & Pathogenicity T3SS->virulence

Caption: Proposed inhibitory pathway of thiazolidine-2-thione derivatives on the bacterial T3SS.

Other Potential Mechanisms of Action

While less extensively studied, preliminary research suggests that derivatives of the thiazolidine scaffold may also exert their biological effects through other mechanisms:

  • Hepatoprotective Effects: Some N-(mercaptoalkyl)thiazolidine-2-thiones have demonstrated the ability to inhibit lipid peroxidation in liver microsomes, suggesting an antioxidant-based mechanism for hepatoprotection.[9]

  • Inhibition of Translation Initiation: Certain 5-benzylidene-thiazolidine-2,4-thione derivatives have been shown to inhibit cancer cell growth by impeding the initiation of protein translation. This mechanism involves the depletion of intracellular calcium stores and the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[10] It is important to note these are thiazolidine-2,4-dione derivatives, a distinct but related chemical class.

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of findings, all experimental investigations into the mechanism of action of this compound derivatives must be designed as self-validating systems. This involves the inclusion of appropriate positive and negative controls, orthogonal assays to confirm findings, and rigorous statistical analysis.

Protocol: In Vitro Xanthine Oxidase Inhibitory Assay

This protocol is adapted from the methods described by Wang et al. (2022).[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds (dissolved in DMSO)

  • Allopurinol or Febuxostat (positive controls)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 U/L solution of xanthine oxidase in PBS.

    • Prepare a 0.5 mmol/L solution of xanthine in PBS.

    • Prepare serial dilutions of the test compounds and positive controls in PBS (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µmol/L). The final DMSO concentration in the well should be kept below 1%.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the diluted test compound, positive control, or PBS (for the negative control).

    • Add 50 µL of the xanthine oxidase solution to each well.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 295 nm using a microplate reader. The absorbance corresponds to the formation of uric acid.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (A_sample - A_blank) / (A_control - A_blank)] * 100 (where A is absorbance)

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).

Self-Validation:

  • Positive Controls: Allopurinol and Febuxostat are known XO inhibitors and serve to validate that the assay is performing correctly.

  • Negative Control: A reaction with no inhibitor (PBS only) establishes the baseline 100% enzyme activity.

  • Blank: A reaction with no enzyme helps to subtract any background absorbance.

Protocol: Enzyme Inhibition Kinetics

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for a lead compound.

Procedure:

  • Perform the XO inhibitory assay as described above, but with varying concentrations of both the inhibitor and the substrate (xanthine).

  • For example, use four different concentrations of the inhibitor (e.g., 0, 5, 10, 20 µmol/L) and four different concentrations of xanthine (e.g., 0.25, 0.5, 1.0, 2.0 mmol/L).

  • Measure the reaction velocity (rate of change in absorbance) for each combination of inhibitor and substrate concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mode of inhibition.

Data Presentation

To facilitate the comparison of the inhibitory potential of different derivatives, quantitative data should be summarized in a clear, tabular format.

Table 1: Xanthine Oxidase Inhibitory Activity of Thiazolidine-2-thione Derivatives

CompoundR-Group ModificationIC50 (µmol/L)Reference
Thiazolidine-2-thioneParent Scaffold72.15[7]
Compound 6k Phenyl-sulfonamide3.56 [2][5]
AllopurinolPositive Control~9.0[2][5]
FebuxostatPositive Control<3.125[7]
...additional compounds.........

Future Directions and Unanswered Questions

The field of this compound research is ripe with opportunity. The primary unanswered question is the definitive mechanism of action of the parent compound itself. Future research should focus on:

  • Target Identification: Employing unbiased screening approaches such as affinity chromatography-mass spectrometry or chemical proteomics to identify the direct binding partners of this compound in relevant biological systems.

  • Broad-Spectrum Activity Screening: Testing the parent compound and novel derivatives against a wide range of enzymatic and cellular assays to uncover new biological activities.

  • Bridging the Gap: Directly comparing the mechanistic profiles of the parent compound with its most active derivatives (e.g., XO and T3SS inhibitors) to understand how structural modifications alter the mechanism of action.

By systematically addressing these questions, the scientific community can fully unlock the therapeutic potential of this versatile and promising chemical scaffold.

References

  • Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., ... & Liao, Z. X. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531. [Link]
  • MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. [Link]
  • O'Moore-Sullivan, T., & Prins, J. B. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber, 27(3), 68-71. [Link]
  • MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6692. [Link]
  • ResearchGate. (2022).
  • Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., ... & Liao, Z. X. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. [Link]
  • Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., ... & Liao, Z. X. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PubMed. [Link]
  • Semantic Scholar. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Link]
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Link]
  • Yoneda, K., Ota, A., & Kawashima, Y. (1993). Synthesis and biological evaluation of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects. Chemical & Pharmaceutical Bulletin, 41(5), 876-881. [Link]
  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 430-437. [Link]
  • Chen, H., Fan, Y. H., Natarajan, A., Guo, Y., Iyasere, J., Harbinski, F., ... & Halperin, J. A. (2004). Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. Bioorganic & Medicinal Chemistry Letters, 14(21), 5401-5405. [Link]
  • Li, Y., Chen, P., Huang, S., Chen, Y., Zhang, Y., Tang, R., & Cui, Z. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry, 27(16), 3625-3632. [Link]
  • Pharmaffiliates. (n.d.). This compound.

Sources

An In-depth Technical Guide to 3-Acetylthiazolidine-2-thione: Structural Analogues and Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Abstract

The thiazolidine scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities.[3][4][5] This guide focuses on 3-Acetylthiazolidine-2-thione and its analogues, providing a technical overview for researchers, chemists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic potential of this versatile class of compounds, bridging foundational chemistry with advanced application-focused insights.

Introduction: The Thiazolidine Core's Significance

Heterocyclic compounds form the backbone of a significant portion of clinically approved drugs.[4][6] Among these, the thiazolidine nucleus is particularly noteworthy for its chemical versatility and broad biological activity spectrum.[3][7] The core structure allows for substitutions at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[3] this compound, in particular, serves as a key intermediate in the synthesis of a variety of bioactive molecules.[8][9][10] Its unique structure enhances reactivity, making it a valuable starting point for developing derivatives with potential antimicrobial, anti-inflammatory, and anticancer properties.[8]

Derivatives of the broader thiazolidinone family have been investigated for a wide array of therapeutic applications, including:

  • Antidiabetic: Thiazolidinediones (TZDs) like Pioglitazone are well-known agonists of PPAR-γ, playing a crucial role in managing type 2 diabetes.[11][12]

  • Antimicrobial: The thiazolidine ring is a component of penicillin antibiotics and newer synthetic agents that show activity against multidrug-resistant bacteria.[1][5]

  • Anticancer: Numerous thiazolidinone derivatives have been shown to suppress the growth of various cancer cell lines through mechanisms like cell cycle arrest and apoptosis induction.[13][14][15]

  • Anti-inflammatory, Antiviral, and Anticonvulsant activities. [3][5]

This guide will specifically explore the 2-thione subclass, starting from the 3-acetylated core, to provide a detailed understanding of its chemical utility and pharmacological promise.

Synthesis and Reactivity

The synthesis of the thiazolidine-2-thione core and its N-acyl derivatives is a cornerstone of their development. The reactivity of the scaffold allows for the creation of diverse chemical libraries for biological screening.

General Synthesis of Thiazolidine-2-thiones

A common and effective method for synthesizing the thiazolidine-2-thione core involves the reaction of an appropriate amino-thiol compound with carbon disulfide. For instance, the reaction of 2-aminoethanethiol (cysteamine) or its derivatives with carbon disulfide in the presence of a base like potassium hydroxide (KOH) in a solvent such as ethanol yields the thiazolidine-2-thione ring.[16]

N-Acylation and Derivative Synthesis

The nitrogen at position 3 of the thiazolidine-2-thione ring is a key site for derivatization. N-acylation, such as the introduction of the acetyl group to form this compound, is a fundamental transformation. This is typically achieved by reacting the parent thiazolidine-2-thione with an acylating agent like acetyl chloride or acetic anhydride in the presence of a base.

N-acylthiazolidinethiones are valuable chiral auxiliaries and intermediates in asymmetric synthesis, particularly in aldol reactions.[17][18] Magnesium halide-catalyzed anti-aldol reactions of chiral N-acylthiazolidinethiones can proceed with high yield and diastereoselectivity, demonstrating their utility in constructing complex stereocenters.[18][19]

Logical Workflow for Synthesis and Screening

A typical workflow for developing novel thiazolidine-2-thione derivatives involves a multi-step process from initial synthesis to biological validation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation A 1. Core Synthesis (e.g., Cysteamine + CS₂) B 2. N-Acylation (e.g., Acetyl Chloride) A->B C 3. Further Derivatization (e.g., Knoevenagel Condensation) B->C D 4. Purification (Chromatography, Recrystallization) C->D E 5. Spectroscopic Analysis (NMR, MS, IR) D->E Characterize Structure F 6. In Vitro Screening (e.g., MIC, IC₅₀ Assays) E->F Submit for Screening G 7. SAR Analysis F->G H 8. Lead Optimization G->H I 9. In Vivo Studies H->I G cluster_enzyme XO Active Site cluster_inhibitor Inhibitor (Compound 6k) pocket Hydrophobic Pocket Molybdenum Center Pocket Glu263 Glu263 Ser347 Ser347 Gly260 Gly260 Ile264 Ile264 inhibitor Thiazolidinethione Moiety 4-Fluorophenyl-sulfonyl Moiety inhibitor:f0->Glu263 H-Bond inhibitor:f0->Ser347 H-Bond inhibitor:f1->Gly260 H-Bond inhibitor:f1->Ile264 H-Bond G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation A 1. Core Synthesis (e.g., Cysteamine + CS₂) B 2. N-Acylation (e.g., Acetyl Chloride) A->B C 3. Further Derivatization (e.g., Knoevenagel Condensation) B->C D 4. Purification (Chromatography, Recrystallization) C->D E 5. Spectroscopic Analysis (NMR, MS, IR) D->E Characterize Structure F 6. In Vitro Screening (e.g., MIC, IC₅₀ Assays) E->F Submit for Screening G 7. SAR Analysis F->G H 8. Lead Optimization G->H I 9. In Vivo Studies H->I G cluster_enzyme XO Active Site cluster_inhibitor Inhibitor (Compound 6k) pocket Hydrophobic Pocket Molybdenum Center Pocket Glu263 Glu263 Ser347 Ser347 Gly260 Gly260 Ile264 Ile264 inhibitor Thiazolidinethione Moiety 4-Fluorophenyl-sulfonyl Moiety inhibitor:f0->Glu263 H-Bond inhibitor:f0->Ser347 H-Bond inhibitor:f1->Gly260 H-Bond inhibitor:f1->Ile264 H-Bond

Sources

The Multifaceted Biological Activities of Thiazolidine-2-thione Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolidine-2-thione Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazolidine-2-thione core, a five-membered heterocyclic scaffold containing nitrogen and sulfur, has emerged as a "privileged structure" in the field of medicinal chemistry. Its synthetic tractability and the ability to introduce diverse substituents at various positions have led to the generation of a vast library of derivatives. These derivatives have consistently demonstrated a broad spectrum of biological activities, making them highly attractive candidates for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities of thiazolidine-2-thione derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutics. Thiazolidine-2-thiones and their analogs have shown promise as anticancer, anti-inflammatory, antifungal, and antibacterial agents, among other activities.[1]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazolidine-2-thione derivatives have demonstrated significant potential as anticancer agents by targeting key pathways involved in tumor growth and survival. Their mechanisms of action are often multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain thiazolidine-2-thione derivatives can trigger the intrinsic apoptotic pathway, characterized by the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, leading to cell death.[2]

Furthermore, many of these compounds have been observed to cause cell cycle arrest, primarily at the G2/M or G0/G1 phases.[3] This disruption of the normal cell cycle progression prevents cancer cells from proliferating. The anticancer effects of some thiazolidinone derivatives have been linked to the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[3]

Below is a generalized signaling pathway illustrating the induction of apoptosis by thiazolidine-2-thione derivatives.

cluster_cell Cancer Cell Thiazolidine-2-thione_Derivative Thiazolidine-2-thione_Derivative Mitochondrion Mitochondrion Thiazolidine-2-thione_Derivative->Mitochondrion induces mitochondrial membrane depolarization Caspase_Cascade Caspase_Cascade Mitochondrion->Caspase_Cascade releases Cytochrome c, activates Caspases Apoptosis Apoptosis Caspase_Cascade->Apoptosis executes cell death

Caption: Induction of Apoptosis by Thiazolidine-2-thione Derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiazolidine-2-thione derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, the introduction of a 4-hydroxy group and various substitutions on the phenyl ring of 4-hydroxy-thiazolidine-2-thione derivatives have been shown to enhance their anti-proliferative activities against human cancer cell lines.[4] Specifically, certain compounds have exhibited IC50 values in the nanomolar range against cell lines such as H1299, HCT116, Hela, and PC3.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Workflow for MTT Assay

Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add Thiazolidine-2-thione derivatives at various concentrations Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow of the MTT Assay for Anticancer Drug Screening.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazolidine-2-thione derivatives and a vehicle control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Derivative Cancer Cell Line IC50 (µM) Reference
Compound 5wH12990.46[4]
Compound 5wHCT1160.81[4]
Compound 5wHela0.65[4]
Compound 5wPC30.72[4]
Compound 12aCaco-22[8]
Compound 12aHepG-210[8]
Compound 12aMDA-MB-23140[8]
Compound 7cMCF-77.78[7]
Compound 6cMCF-78.15[7]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiazolidine-2-thione scaffold is a cornerstone in the development of novel antimicrobial agents. Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Mechanism of Action: Disruption of Cell Integrity and Biofilm Formation

The antimicrobial mechanism of these compounds is not fully elucidated but is thought to involve multiple targets. Some derivatives have been shown to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[9] Another significant mode of action is the inhibition of biofilm formation, which is a crucial virulence factor for many pathogenic bacteria.[9] By preventing bacteria from forming these protective communities, thiazolidine-2-thione derivatives can render them more susceptible to the host's immune system and conventional antibiotics. For some thiazolidinone derivatives, the antimicrobial action involves the inhibition of cytoplasmic Mur ligases, which are essential for peptidoglycan biosynthesis.[10]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity is significantly influenced by the substituents on the thiazolidine-2-thione ring. For example, 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated potent activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 2 to 16 µg/mL.[11] The presence of halogen atoms on the benzylidene moiety often enhances the antimicrobial and antifungal activity.

Experimental Protocol: Disk Diffusion Method for Antimicrobial Susceptibility Testing

The disk diffusion method (Kirby-Bauer test) is a standard, qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Workflow for Disk Diffusion Method

Start Start Prepare_Inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate a Mueller-Hinton agar plate with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Place_Disks Place paper disks impregnated with the test compounds on the agar surface Inoculate_Plate->Place_Disks Incubate_18_24h Incubate for 18-24 hours at 37°C Place_Disks->Incubate_18_24h Measure_Zones Measure the diameter of the zones of inhibition Incubate_18_24h->Measure_Zones Interpret_Results Interpret the results as Susceptible, Intermediate, or Resistant Measure_Zones->Interpret_Results End End Interpret_Results->End cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 activates NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway MAPK_Pathway MAPK Signaling Pathway TLR4->MAPK_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_Pathway->Pro_inflammatory_Genes MAPK_Pathway->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Thiazolidine-2-thione_Derivative Thiazolidine-2-thione_Derivative Thiazolidine-2-thione_Derivative->NF_kB_Pathway inhibits Thiazolidine-2-thione_Derivative->MAPK_Pathway inhibits

Caption: Inhibition of Inflammatory Pathways by Thiazolidine-2-thione Derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Start Start Administer_Compound Administer test compound or vehicle to rodents Start->Administer_Compound Inject_Carrageenan Inject carrageenan into the hind paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure paw volume at regular intervals Inject_Carrageenan->Measure_Paw_Volume Calculate_Edema Calculate the percentage of edema inhibition Measure_Paw_Volume->Calculate_Edema End End Calculate_Edema->End

Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.

Detailed Steps:

  • Compound Administration: Administer the thiazolidine-2-thione derivative or a vehicle control to a group of rats or mice, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema. [12][13]3. Paw Volume Measurement: Measure the volume of the paw at regular time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer. [11]4. Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Antiviral Activity: A New Frontier

Recent studies have highlighted the potential of thiazolidine-2-thione derivatives as antiviral agents, particularly against influenza viruses.

Mechanism of Action: Interference with Viral Glycoproteins

The antiviral activity of some thiazolide derivatives, such as nitazoxanide, against influenza A virus is attributed to their ability to selectively block the maturation of the viral hemagglutinin (HA) glycoprotein. [14]This interference with the post-translational modification of HA impairs its intracellular trafficking and insertion into the host cell plasma membrane, which is a critical step for the assembly and release of new viral particles. [14]Some novel thiazolides have been shown to act at the late phase of the viral infection cycle by inhibiting viral RNA transcription and replication. [15][16]

Enzyme Inhibition: Targeting Xanthine Oxidase

Thiazolidine-2-thione derivatives have been identified as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. [17]

Mechanism of Action and Therapeutic Potential

Elevated levels of uric acid can lead to hyperuricemia and gout. By inhibiting XO, these derivatives can reduce the production of uric acid, offering a therapeutic strategy for the management of these conditions. [17]Some derivatives have shown mixed-type inhibition of XO. [1][18]Molecular docking studies have suggested that these compounds can interact with key amino acid residues in the active site of the enzyme. [1][6]

Structure-Activity Relationship (SAR) Insights

The XO inhibitory activity is highly dependent on the substituents. For example, the presence of a phenyl-sulfonamide group has been found to be crucial for potent XO inhibition in a series of thiazolidine-2-thione derivatives. [1][18]One particular compound, 6k, exhibited an IC50 value of 3.56 µmol/L, which was approximately 2.5-fold more potent than the standard drug allopurinol. [18][19]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This is a spectrophotometric assay that measures the inhibition of uric acid formation.

Workflow for Xanthine Oxidase Inhibition Assay

Start Start Prepare_Reaction_Mixture Prepare a reaction mixture containing buffer, xanthine (substrate), and test compound Start->Prepare_Reaction_Mixture Add_Enzyme Add xanthine oxidase to initiate the reaction Prepare_Reaction_Mixture->Add_Enzyme Incubate Incubate at a specific temperature Add_Enzyme->Incubate Measure_Absorbance Measure the increase in absorbance at 295 nm (uric acid formation) Incubate->Measure_Absorbance Calculate_Inhibition Calculate the percentage of inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow of the Xanthine Oxidase Inhibition Assay.

Detailed Steps:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, the test compound at various concentrations, and xanthine as the substrate. [8][20]2. Enzyme Addition: Initiate the reaction by adding a solution of xanthine oxidase. 3. Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time. [20]4. Absorbance Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at approximately 295 nm using a microplate reader. [17][21]5. Data Analysis: Calculate the percentage of xanthine oxidase inhibition for each concentration of the test compound by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. [17]

    Derivative IC50 (µmol/L) Reference
    Thiazolidine-2-thione 72.15 [1]
    Compound 6k 3.56 [1][18][19]

    | Allopurinol (Standard) | ~8.9 | [18]|

Synthesis of Thiazolidine-2-thione Derivatives: A General Overview

The synthesis of thiazolidine-2-thione and its derivatives is typically straightforward, contributing to their attractiveness as a medicinal chemistry scaffold.

General Synthetic Procedure

A common method for the synthesis of the thiazolidine-2-thione core involves the reaction of an amino alcohol, such as aminoethanol, with carbon disulfide in the presence of a base like potassium hydroxide. [22][23] General Synthesis Scheme

Aminoethanol Aminoethanol Thiazolidine_2_thione Thiazolidine-2-thione Aminoethanol->Thiazolidine_2_thione CS2 Carbon Disulfide (CS2) CS2->Thiazolidine_2_thione Base Base (e.g., KOH) Base->Thiazolidine_2_thione Derivative N- or S-substituted Thiazolidine-2-thione Derivative Thiazolidine_2_thione->Derivative Alkyl_Aryl_Halide Alkyl/Aryl Halide (R-X) Alkyl_Aryl_Halide->Derivative

Caption: General Synthetic Route to Thiazolidine-2-thione and its Derivatives.

Derivatization can then be achieved by reacting the core with various electrophiles, such as alkyl or aryl halides, to introduce substituents at the nitrogen or sulfur atoms. [24]For example, N-substituted derivatives can be prepared by reacting thiazolidine-2-thione with triphosgene followed by the addition of a desired amine. [23][24]

Conclusion: A Scaffold with Enduring Therapeutic Promise

The thiazolidine-2-thione scaffold continues to be a rich source of biologically active compounds with therapeutic potential across a wide range of diseases. The diverse activities, coupled with the synthetic accessibility of these derivatives, ensure their continued prominence in drug discovery research. This guide has provided a comprehensive overview of the key biological activities, underlying mechanisms, and essential experimental protocols for the evaluation of these promising compounds. It is our hope that this resource will facilitate further research and development in this exciting area of medicinal chemistry, ultimately leading to the discovery of novel and effective therapies for a multitude of human ailments.

References

  • Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. [Link]
  • Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS One, 17(5), e0268531. [Link]
  • Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531. [Link]
  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors.
  • Li, Y., et al. (2018). Discovery and structure-activity relationship of novel 4-hydroxy-thiazolidine-2-thione derivatives as tumor cell specific pyruvate kinase M2 activators. European Journal of Medicinal Chemistry, 143, 1535-1546. [Link]
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
  • Yusnelti, Y., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia, 69(4), 981-988. [Link]
  • Inotiv. (n.d.).
  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. [Link]
  • Bio-protocol. (n.d.). 4.7. Carrageenan-Induced Paw Edema Test. [Link]
  • Shaikh, J. U., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6734. [Link]
  • Abdel-Sattar, N. E., et al. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. Pharmaceuticals, 15(2), 226. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
  • (n.d.). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine2-thiones: Antibiotic Activity and Revisiting the Mechanism.
  • Ference, B. A., et al. (2009). Thiazolidinediones as anti-cancer agents. PPAR research, 2009, 213816. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
  • El-Sayed, M. A., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1989-2003. [Link]
  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar. [Link]
  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]
  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC - NIH. [Link]
  • (n.d.). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. SciSpace. [Link]
  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors.
  • Rossignol, J. F., et al. (2009). Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level. The Journal of biological chemistry, 284(43), 29798–29808. [Link]
  • Malik, S., & Singh, J. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry, 15(1), 35-56. [Link]
  • Zhang, H., et al. (2020). Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials. Antimicrobial agents and chemotherapy, 64(7), e00222-20. [Link]
  • Ward, J. E., et al. (2012). Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells. American journal of respiratory cell and molecular biology, 46(2), 210–217. [Link]
  • (n.d.). Synthesis and biological evaluation of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.
  • da Silva, A. R., et al. (2020). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Journal of applied microbiology, 129(5), 1199–1211. [Link]
  • (n.d.). Anticancer mechanism of action of 2,4‐thiazolidinediones.
  • Kumar, H., Deep, A., & Marwaha, R. K. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini reviews in medicinal chemistry, 19(18), 1474–1516. [Link]
  • (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]
  • S. Ponnusamy, et al. (2014). Synthesis and biological evaluation of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 23(8), 3624-3635. [Link]
  • (n.d.). Mechanism of antibacterial and antibiofilm of thiazolidinone derivative TD-H2-A against Staphylococcus aureus. PMC - NIH. [Link]
  • Di Pilato, V., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of medicinal chemistry, 62(17), 7945–7983. [Link]
  • Zhang, H., et al. (2020). Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials. Antimicrobial agents and chemotherapy, 64(7), e00222-20. [Link]
  • Ohga, S., et al. (2007). Thiazolidinedione ameliorates renal injury in experimental diabetic rats through anti-inflammatory effects mediated by inhibition of NF-kappaB activation. American journal of physiology. Renal physiology, 292(4), F1141–F1150. [Link]
  • de Farias, C. C., et al. (2018). New thiazolidinedione LPSF/GQ-2 inhibits NFκB and MAPK activation in LPS-induced acute lung inflammation. International immunopharmacology, 57, 122–130. [Link]
  • (n.d.). B Expression in LPS-Induced RAW264.
  • (n.d.). Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2 CH 3 ).
  • Khan, K. M., et al. (2016). Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. Pakistan journal of pharmaceutical sciences, 29(4), 1143–1148. [Link]

Sources

Initial investigations into 3-Acetylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Acetylthiazolidine-2-thione: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in organic synthesis and medicinal chemistry. Its unique structural features, including a reactive N-acyl group and a thiazolidine-2-thione scaffold, make it an important building block for creating a wide range of bioactive molecules. This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, key reactions, and diverse applications in pharmaceutical and agricultural research.

Introduction: The Significance of the Thiazolidine Scaffold

The thiazolidine ring is a prominent structural motif in a multitude of natural and synthetic compounds, exhibiting a broad spectrum of biological activities.[1] Thiazolidinone derivatives, which are saturated forms of thiazole with a carbonyl group, have garnered significant interest from researchers due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[2][3] The presence of sulfur in the thiazolidine ring is believed to enhance its pharmacological properties, making it a valuable scaffold in drug discovery.[1] this compound, with its acetylated nitrogen, represents a key activated form of this important heterocycle, primed for a variety of chemical transformations.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the N-acylation of thiazolidine-2-thione. This reaction is generally straightforward, involving the treatment of thiazolidine-2-thione with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 76397-53-0[4][5]
Molecular Formula C5H7NOS2[4][6]
Molecular Weight 161.24 g/mol [4][6]
Appearance Light yellow to brown clear liquid[4][6]
Purity ≥ 98% (GC)[4][6]
Detailed Synthesis Protocol: N-Acylation of Thiazolidine-2-thione

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Objective: To prepare this compound via the N-acylation of thiazolidine-2-thione.

Materials:

  • Thiazolidine-2-thione

  • Acetyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve thiazolidine-2-thione in anhydrous DCM.

  • Cooling and Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add triethylamine dropwise to the stirring solution.

  • Acylation: Add acetyl chloride dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Rationale for Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Prevents hydrolysis of the highly reactive acetyl chloride.

  • Triethylamine: Acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • 0 °C Reaction Temperature: Controls the exothermicity of the acylation reaction, minimizing side product formation.

Reactivity and Mechanistic Pathways

The chemical behavior of this compound is primarily dictated by the electrophilic nature of the acetyl carbonyl carbon and the potential for the thiazolidine-2-thione moiety to act as a leaving group.

Acyl Transfer Reactions

A principal application of this compound is as an acylating agent. The thiazolidine-2-thione anion is a good leaving group, facilitating the transfer of the acetyl group to a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The reaction outcome can be influenced by the nature of the acyl chloride reagent used in its synthesis.[7]

Caption: Generalized mechanism of acyl transfer from this compound.

Applications in Research and Development

This compound is a valuable research chemical for organic synthesis and is utilized in various industrial sectors.[5]

Pharmaceutical and Medicinal Chemistry

The thiazolidine scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and antimicrobial agents.[4][6] Research has shown that thiazolidine-2-thione derivatives can act as novel xanthine oxidase inhibitors for the potential treatment of hyperuricemia.[8][9] Furthermore, these derivatives have been investigated as inhibitors of the type III secretion system in pathogenic bacteria, presenting a novel anti-virulence strategy.[10] The broader class of thiazolidinones has been explored for anticancer, antidiabetic, and antiviral applications.[2]

G cluster_1 Drug Development Workflow Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Screening Biological Screening Synthesis->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of this compound in a drug discovery pipeline.

Agricultural Chemistry

In the agricultural sector, this compound is used in the formulation of pesticides and herbicides.[4][6] Its ability to interact with biological systems also makes it a valuable tool for developing plant growth regulators and other agrochemicals to enhance crop yield and pest resistance.[4][6]

Other Industrial Applications

The versatility of this compound extends to other areas as well:

  • Food Industry: It can act as a flavoring agent and preservative.[4]

  • Cosmetic Formulations: Its antioxidant properties are utilized in skincare products.[4]

  • Material Science: It is explored for developing novel polymers with enhanced properties.[4]

Conclusion and Future Outlook

This compound is a cornerstone intermediate with significant utility across multiple scientific disciplines. Its straightforward synthesis, well-defined reactivity, and access to the biologically important thiazolidine scaffold make it an indispensable tool for chemists. Future research will likely focus on expanding the library of derivatives, exploring new catalytic applications, and further elucidating the mechanisms of action of its biologically active products. The continued investigation of this versatile compound holds great promise for the development of new therapeutics, advanced materials, and innovative agricultural solutions.

References

For detailed information, including safety data sheets (SDS) and spectroscopic data, it is recommended to consult chemical supplier databases and peer-reviewed scientific literature.[11][12][13]

Sources

Executive Summary: The Role of 3-Acetylthiazolidine-2-thione in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Acetylthiazolidine-2-thione: Synthesis, Mechanistic Insights, and Applications

In the landscape of synthetic chemistry, the demand for predictable and highly selective methodologies is paramount. This compound (CAS 76397-53-0) has emerged as a pivotal intermediate and chiral auxiliary, particularly in the realm of asymmetric synthesis.[1][2] Its robust thiazolidinethione core, derived from simple precursors, provides a reactive and stereochemically influential scaffold.[3] This guide serves as a technical deep-dive for researchers and drug development professionals, elucidating the synthesis, mechanistic underpinnings, and practical applications of this versatile compound. We will move beyond simple procedural outlines to explore the causal factors driving its reactivity and selectivity, providing a framework for its effective implementation in the laboratory. The unique electronic properties of the N-acylthiazolidinethione system make it an exceptional tool for constructing complex chiral molecules, with broad applications ranging from pharmaceutical intermediates to agrochemicals.[2][3]

Physicochemical and Handling Properties

A thorough understanding of a reagent's physical properties is the foundation of its successful application. This compound is a high-purity intermediate vital for reproducible synthetic outcomes.[4][5]

PropertyValueSource(s)
CAS Number 76397-53-0[1][2]
Molecular Formula C₅H₇NOS₂[3]
Molecular Weight 161.24 g/mol [3]
Appearance Light yellow to brown clear liquid[4][5]
Purity Typically ≥97%[1][5]
Refractive Index n20/D 1.66[3]
Storage Store at room temperature under an inert atmosphere[4][5]

Synthesis and Characterization

The preparation of this compound is a logical, two-stage process starting from readily available materials. The initial step involves the formation of the core heterocyclic scaffold, followed by N-acylation.

Synthesis Pathway Overview

The overall transformation begins with the cyclization of a β-amino alcohol derivative with a carbon disulfide source to form the thiazolidine-2-thione ring. This intermediate is then acylated to yield the final product. This modular approach allows for the synthesis of various N-acyl derivatives as needed.

G cluster_0 Stage 1: Scaffold Formation cluster_1 Stage 2: N-Acetylation A 2-Aminoethanol Hydrogen Sulfate C Thiazolidine-2-thione A->C  KOH, Ethanol, 40°C [9] B Carbon Disulfide (CS₂) B->C E This compound C->E  Base (e.g., Pyridine or Et₃N)  DCM [12] D Acetyl Chloride or Acetic Anhydride D->E

Caption: Synthesis pathway for this compound.

Experimental Protocol: Two-Step Synthesis

This protocol synthesizes the parent thiazolidine-2-thione, which is then acetylated.

Part A: Synthesis of Thiazolidine-2-thione (3)

This procedure is adapted from established methods for forming the thiazolidine-2-thione scaffold.[6]

  • Reactor Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add 2-aminoethanol hydrogen sulfate (Intermediate 2, 7.06 g, 0.05 mol) and ethanol (100 mL).

  • Base Addition: Add potassium hydroxide (KOH, 5.61 g, 0.10 mol) to the suspension. Stir until the solids are largely dissolved.

  • Cyclization: Heat the reaction mixture to 40°C. Slowly add carbon disulfide (7.61 g, 0.10 mol) dropwise over 1 hour.

    • Scientist's Insight: The slow addition of CS₂ is critical to control the exotherm and prevent the formation of byproducts. The reaction involves the in-situ formation of a dithiocarbamate, which then undergoes intramolecular cyclization.

  • Reaction Completion: Stir the mixture at 40°C for an additional 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Cool the mixture to 5-10°C in an ice bath. Quench the reaction by washing with a 5% sodium hydroxide solution (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with saturated brine (3 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude solid from absolute ethanol to yield pure thiazolidine-2-thione as a white solid.[6]

Part B: Synthesis of this compound (Target Compound)

This is a standard N-acylation procedure based on analogous transformations.[7]

  • Reactor Setup: Dissolve thiazolidine-2-thione (from Part A, 5.96 g, 0.05 mol) in anhydrous dichloromethane (DCM, 100 mL) in a flask under an inert atmosphere (N₂ or Ar). Add triethylamine (7.0 mL, 0.05 mol).

  • Acylation: Cool the solution to 0°C. Add acetyl chloride (3.9 g, 0.05 mol) dropwise.

    • Scientist's Insight: Triethylamine acts as a scavenger for the HCl generated during the acylation, driving the reaction to completion. The reaction is performed at 0°C to moderate its rate.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, wash the reaction mixture with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound, typically as a light yellow to brown liquid which can be used directly or purified by column chromatography if necessary.

Spectroscopic Characterization
TechniqueExpected SignatureRationale
¹H NMR (CDCl₃)δ ~4.4 (t, 2H, N-CH₂), δ ~3.3 (t, 2H, S-CH₂), δ ~2.7 (s, 3H, CO-CH₃)The two methylene groups of the thiazolidine ring appear as distinct triplets due to coupling with each other. The acetyl methyl group is a sharp singlet in a downfield region due to the adjacent carbonyl.
¹³C NMR (CDCl₃)δ ~202 (C=S), δ ~170 (C=O), δ ~57 (N-CH₂), δ ~30 (S-CH₂), δ ~25 (CO-CH₃)The thiocarbonyl (C=S) carbon is highly deshielded and appears far downfield. The acetyl carbonyl (C=O) is also distinct. The ring carbons and the acetyl methyl carbon appear in the aliphatic region.
FT-IR (neat)~1700 cm⁻¹ (strong, C=O stretch), ~1250-1300 cm⁻¹ (strong, C=S stretch)The two most prominent peaks correspond to the carbonyl and thiocarbonyl stretching frequencies, which are characteristic of the N-acylthiazolidinethione functional group.

Core Reactivity: The Asymmetric Aldol Addition

The primary utility of N-acylthiazolidinethiones lies in their function as chiral auxiliaries, particularly for stereoselective aldol additions. The work of Crimmins and others has established these reagents as powerful tools for generating "Evans syn" or "non-Evans syn" aldol products with exceptional control.[3][8]

Mechanism of Diastereoselection

The high degree of stereocontrol arises from the formation of a rigid, well-organized transition state. The process is initiated by a Lewis acid, typically titanium tetrachloride (TiCl₄), which coordinates to both the carbonyl oxygen and the thione sulfur. This bidentate chelation increases the acidity of the α-protons.

Addition of a hindered amine base, such as (-)-sparteine or diisopropylethylamine (DIPEA), deprotonates the α-carbon to form a titanium Z-enolate. This enolate is conformationally locked. The subsequent reaction with an aldehyde proceeds through a closed, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model.[9] The aldehyde's substituent (R') preferentially occupies a pseudo-equatorial position to minimize steric interactions, dictating the stereochemistry of the newly formed chiral centers.

Interestingly, the stoichiometry of the base can invert the facial selectivity. Using two equivalents of (-)-sparteine typically yields the "Evans syn" product, while one equivalent can favor the "non-Evans syn" isomer, likely by shifting the mechanism between chelated and non-chelated transition states.[3][8]

Mechanistic Diagram: Zimmerman-Traxler Transition State

Caption: Proposed mechanism for the TiCl₄-mediated asymmetric aldol addition.

Application Showcase: Diastereoselective Acetate Aldol Reaction

This section provides a practical workflow for employing this compound in a laboratory setting to generate a β-hydroxy carbonyl compound with high diastereoselectivity.

Experimental Workflow Diagram

workflow A 1. Dissolve Reagent in DCM at 0°C B 2. Add TiCl₄ (Lewis Acid) A->B C 3. Add Base (e.g., DIPEA) B->C D 4. Add Aldehyde (Electrophile) C->D E 5. Quench Reaction (aq. NH₄Cl) D->E F 6. Workup & Extraction E->F G 7. Purify via Column Chromatography F->G

Caption: Standard laboratory workflow for an asymmetric aldol addition.

Protocol: Aldol Addition with Isovaleraldehyde

This protocol is representative of the highly selective acetate aldol additions developed by Crimmins.[10]

  • Reagent Preparation: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM (to make a 0.1 M solution).

  • Enolization: Cool the solution to 0°C. Add titanium(IV) chloride (1.0 M in DCM, 1.1 eq) dropwise. A yellow slurry may form. Stir for 30 minutes. Add diisopropylethylamine (DIPEA, 2.5 eq) dropwise. The solution should turn a deep red, characteristic of the titanium enolate. Stir for 2 hours at 0°C.[3]

    • Scientist's Insight: The use of a full 2.5 equivalents of base ensures complete enolization and favors the chelated transition state that leads to the "Evans syn" product. For some substrates, N-methyl-2-pyrrolidinone (NMP) can be added as a co-solvent to improve yields and selectivity.[11]

  • Aldol Addition: Add freshly distilled isovaleraldehyde (1.2 eq) dropwise to the enolate solution at 0°C.

  • Reaction Monitoring & Quench: Stir the reaction at 0°C for 1-2 hours, monitoring by TLC. Upon completion, quench the reaction by pouring it into a half-saturated aqueous solution of NH₄Cl.

  • Workup: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure syn-aldol adduct.

Representative Results

N-acetylthiazolidinethione auxiliaries provide excellent yields and diastereoselectivities across a range of aldehyde substrates.[10][12]

AldehydeProduct StereochemistryYieldDiastereomeric Ratio (syn:anti)Source(s)
Isovaleraldehydesyn95%97:3[10]
Benzaldehydesyn89%96:4[10]
Cyclohexanecarboxaldehydesyn94%98:2[10]
Crotonaldehydesyn91%95:5[10]

Broader Applications and Future Outlook

While its role in asymmetric aldol reactions is well-established, the utility of this compound and its parent scaffold is not confined to this transformation. The thiazolidine-2-thione core is present in molecules with a wide array of biological activities, including:

  • Xanthine Oxidase Inhibitors: Derivatives have been synthesized and shown to be potent inhibitors of xanthine oxidase, a key enzyme in the development of hyperuricemia and gout.[4][6]

  • Antimicrobial and Anti-inflammatory Agents: The scaffold serves as a key intermediate in the synthesis of various bioactive molecules with potential antimicrobial and anti-inflammatory properties.[3]

  • Agrochemicals: It is used in the formulation of pesticides and herbicides, leveraging its ability to interact with biological systems in plants and pests.[3]

The ease of synthesis and the predictable reactivity of this compound ensure its continued relevance. Future research will likely focus on developing catalytic versions of the reactions where it is currently used stoichiometrically and on expanding the library of derivatives to explore new therapeutic and material science applications.

References

  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777. [Link]
  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. [Link]
  • Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902. [Link]
  • Abdel-Magid, A. F. (2006). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 9(2), 167-178. [Link]
  • Wikipedia contributors. (2023, December 27). Aldol reaction. In Wikipedia, The Free Encyclopedia.
  • NROChemistry. (n.d.). Aldol Reaction: Mechanism and Examples.
  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531.
  • Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139–3141. [Link]
  • Crimmins, M. T., & Shamszad, M. (2007). Highly selective acetate aldol additions using mesityl-substituted chiral auxiliaries. Organic Letters, 9(1), 149–152. [Link]
  • Majed, A. A., & Abid, H. A. (2022). Synthesis of Some New 1,3,4- Oxadiazole Derivatives and Thiazolidine Derived from Cysteine and Evaluation their Anticancer. Biomedicine and Chemical Sciences, 1(2), 83-87. [Link]
  • Organic Chemistry Portal. (2019). Synthesis of 1,3-thiazolidine-2-thiones.
  • Zhang, Y., & Sammakia, T. (2006). Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. The Journal of Organic Chemistry, 71(16), 6262–6265. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 3-Acetylthiazolidine-2-thione as a Versatile Acylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the demand for mild, selective, and efficient reagents is paramount.[1] 3-Acetylthiazolidine-2-thione has emerged as a highly valuable reagent for the transfer of acetyl groups to a wide range of nucleophiles. Its unique structure, featuring an activated carbonyl group tethered to a thiazolidine-2-thione heterocycle, imparts a unique reactivity profile that distinguishes it from more conventional acylating agents like acetic anhydride or acetyl chloride.[1]

The thiazolidine-2-thione moiety functions as an excellent leaving group, facilitating acylation under gentle conditions, thereby preserving sensitive functional groups within complex molecules. This property is particularly crucial in the late-stage functionalization of drug candidates and in the construction of intricate natural products.[1][2] This document provides a comprehensive guide to the properties, mechanism, and practical application of this compound, complete with a detailed experimental protocol for its use in the acylation of a primary amine.

Physicochemical Properties and Handling

This compound is a useful research chemical for various organic synthesis processes.[3] Understanding its properties is essential for safe handling and successful application.

PropertyValueReference
CAS Number 76397-53-0[1][3]
Molecular Formula C₅H₇NOS₂[1][3]
Molecular Weight 161.24 g/mol [1][3]
Appearance Light yellow to brown clear liquid[1]
Purity ≥ 98% (GC)[1]
Refractive Index n20D 1.66[1]
Storage Conditions Store at room temperature[1]

Safety & Handling:

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • In case of contact with skin or eyes, rinse immediately with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

The Mechanism of Acylation: An In-Depth Look

The efficacy of this compound as an acylating agent stems from the electronic properties of the N-acylthiazolidinethione system. The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the adjacent nitrogen atom and the thione group.

The acylation process proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or enolate) attacks the electrophilic acetyl carbonyl carbon.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the C-N bond cleaves, expelling the thiazolidine-2-thione anion. This anion is a relatively stable, non-basic leaving group, a key factor driving the reaction forward.

The stability of the thiazolidine-2-thione leaving group is crucial; it ensures that the acylation is often irreversible and can be performed under mild conditions without the need for strong bases or harsh temperatures that could compromise other functional groups in the substrate.

Caption: General mechanism of acylation using this compound.

Applications in Modern Synthesis

The unique reactivity of N-acylthiazolidinethiones makes them valuable in several areas of organic synthesis.

  • Amide and Ester Synthesis: They react cleanly with primary and secondary amines to form amides, and with alcohols to form esters. These reactions often proceed at room temperature and do not require strong catalysts.

  • Asymmetric Aldol Reactions: Chiral N-acylthiazolidinethiones are extensively used as chiral auxiliaries in stereoselective aldol reactions.[4][5][6][7] Enolization with reagents like dichlorophenylborane and sparteine, followed by reaction with an aldehyde, can yield aldol adducts with high diastereoselectivity.[4][8]

  • Synthesis of Bioactive Molecules: Due to their mild nature, these reagents are employed in the synthesis of complex molecules with applications in pharmaceuticals and agrochemicals.[1][2] Thiazolidine derivatives themselves are scaffolds in various drug candidates, including antimicrobial and anti-inflammatory agents.[1][9][10][11]

Experimental Protocol: Acylation of Benzylamine

This protocol details a representative procedure for the N-acetylation of a primary amine, benzylamine, using this compound.

4.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/Conc.Amount
This compoundC₅H₇NOS₂161.24-1.0 mmol, 161 mg
BenzylamineC₇H₉N107.15-1.0 mmol, 107 mg
Triethylamine (TEA)C₆H₁₅N101.19-1.2 mmol, 121 mg
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous10 mL
Saturated NaHCO₃ solutionNaHCO₃-aq.~20 mL
BrineNaCl-aq.~20 mL
Anhydrous MgSO₄MgSO₄--As needed

4.2. Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Reagents Dissolve benzylamine and TEA in anhydrous DCM under N₂. B 2. Add Acylating Agent Add this compound dropwise at 0°C. A->B C 3. Reaction Allow to warm to room temperature and stir for 2-4 hours. B->C D 4. Monitor Monitor reaction progress by TLC. C->D E 5. Quench & Workup Wash with sat. NaHCO₃ and brine. D->E F 6. Dry & Concentrate Dry organic layer with MgSO₄, filter, and concentrate in vacuo. E->F G 7. Purify Purify crude product by flash column chromatography. F->G H 8. Characterize Obtain purified N-benzylacetamide and characterize (NMR, MS). G->H

Caption: Step-by-step workflow for the acylation of benzylamine.

4.3. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 mmol, 107 mg) and anhydrous dichloromethane (10 mL). Purge the flask with nitrogen or argon.

  • Base Addition: Add triethylamine (1.2 mmol, 0.17 mL) to the solution. Cool the flask to 0°C in an ice-water bath.

  • Addition of Acylating Agent: Dissolve this compound (1.0 mmol, 161 mg) in a minimal amount of anhydrous DCM (~2 mL) and add it dropwise to the stirred reaction mixture over 5 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the benzylamine starting material indicates completion.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzylacetamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40°C) can be applied if the substrate is stable.
Sterically hindered nucleophile.A more forcing base (e.g., DBU) or a higher temperature may be required.
Low Yield Product loss during workup.Ensure pH is neutral or slightly basic before extraction to prevent loss of amine products into the aqueous layer.
Impure starting materials.Use freshly distilled or purified starting materials and anhydrous solvents.
Side Product Formation Reaction with solvent or moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere with anhydrous solvents.

Conclusion

This compound stands out as a robust and mild acylating agent with broad utility in organic synthesis. Its predictable reactivity, operational simplicity, and compatibility with sensitive functional groups make it an excellent alternative to traditional acylating reagents. The protocols and mechanistic insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate this valuable tool into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

  • Chem-Impex. (n.d.). This compound.
  • Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139–3141. [Link]
  • Crimmins, M. T., & Chaudhary, K. (2000). Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acylthiazolidinethiones. Organic Letters, 2(6), 775–777.
  • Crimmins, M. T., & Chaudhary, K. (2000). Magnesium Halide-Catalyzed Anti-Aldol Reactions of Chiral N-Acylthiazolidinethiones. figshare.
  • Crimmins, M. T., & Chaudhary, K. (2000). Magnesium Halide-Catalyzed Anti-Aldol Reactions of Chiral N-Acylthiazolidinethiones. Organic Letters. [Link]
  • Zhang, Y., & Sammakia, T. (2004). Synthesis of a New N-Acetyl Thiazolidinethione Reagent and Its Application to a Highly Selective Asymmetric Acetate Aldol Reaction. American Chemical Society. [Link]
  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One, 17(5), e0268531. [Link]
  • Pharmaffiliates. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione.
  • Royal Society of Chemistry. (2018). Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. Organic & Biomolecular Chemistry. [Link]
  • Yoneda, K., et al. (1993). Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects. Chemical & Pharmaceutical Bulletin, 41(5), 876-881. [Link]
  • Sammakia, T. (2004).
  • Zhang, Y., & Sammakia, T. (2016).
  • Chem-Impex. (n.d.). 3-Acetiltiazolidina-2-tiona.
  • Scarsi, A., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity, 27(2), 795-807. [Link]
  • Scarsi, A., et al. (2022).
  • Nagula, M., et al. (2012). Oxazolidine-2-thiones and thiazolidine-2-thiones as nucleophiles in intermolecular Michael additions. Organic Letters, 14(13), 3514–3517. [Link]
  • National Center for Biotechnology Information. (n.d.). Thiazolidine. PubChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones.
  • SpectraBase. (n.d.). 3-(2-THIAZOLIN-2-YL)-THIAZOLIDINE-2-THIONE.
  • ResearchGate. (n.d.). Mechanism for the formation of thiazolidine-2-thiones.
  • National Center for Biotechnology Information. (2023).
  • Hilaris Publisher. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Journal of Heterocyclic Chemistry. [Link]
  • ScienceDirect. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 141, 106886.
  • Ordóñez, M., et al. (2009). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 14(1), 113-123. [Link]
  • Boyer, G., et al. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ARKIVOC, 2000(4), 563. [Link]

Sources

Application Notes and Protocols: 3-Acetylthiazolidine-2-thione in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Approach to Amide Bond Formation

In the landscape of peptide synthesis, the quest for efficient, high-yield, and stereochemically pure products is paramount. While numerous coupling reagents have been developed, each with its own set of advantages and limitations, the use of N-acylthiazolidine-2-thiones, such as 3-acetylthiazolidine-2-thione, represents a potent and reliable methodology for amide bond formation. This application note provides an in-depth guide to the utilization of this compound and its derivatives in peptide synthesis, focusing on the underlying mechanistic principles, practical experimental protocols, and the critical aspect of maintaining chiral integrity.

The thiazolidine-2-thione moiety, when N-acylated, serves as an effective activated ester, facilitating the aminolysis reaction that forms the peptide bond.[1] This approach is particularly valuable for the chemoselective acylation of amino acids, offering a robust alternative to more conventional coupling agents.[1] The inherent reactivity of the N-acylthiazolidinethione system allows for efficient coupling under mild conditions, a crucial factor in minimizing side reactions and preserving the integrity of sensitive amino acid residues.

Mechanism of Action: The Thiazolidinethione-Mediated Coupling

The efficacy of this compound and its analogs in peptide synthesis stems from a two-stage process: the activation of a carboxylic acid to form an N-acylthiazolidinethione, followed by the nucleophilic attack of an amine to yield the desired amide.

Stage 1: Activation of the Carboxylic Acid

The process begins with the activation of the C-terminal carboxyl group of an N-protected amino acid. This is typically achieved by converting the carboxylic acid into a more reactive species that can then acylate the nitrogen of thiazolidine-2-thione. While various methods can be employed, a common approach involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), in the presence of the thiazolidine-2-thione. The carbodiimide activates the carboxylic acid, which is then trapped by the thiazolidine-2-thione to form the stable, yet reactive, N-acyl intermediate.

Stage 2: Aminolysis and Peptide Bond Formation

The resulting N-acylthiazolidinethione is a highly efficient acylating agent. The electron-withdrawing nature of the thiocarbonyl group in the thiazolidine-2-thione ring enhances the electrophilicity of the acyl carbonyl carbon, making it highly susceptible to nucleophilic attack by the free amino group of the incoming amino acid or peptide chain. The subsequent collapse of the tetrahedral intermediate leads to the formation of the new peptide bond and the release of thiazolidine-2-thione as a benign, easily removable byproduct.

A key advantage of this methodology is the potential for reduced racemization. The formation of the stable N-acylthiazolidinethione intermediate can circumvent the pathways that lead to the loss of stereochemical integrity, a common challenge in peptide synthesis.[2] The controlled reactivity of the intermediate allows for efficient coupling without the need for harsh conditions or strong bases that can promote epimerization.[2]

Diagram of the Proposed Mechanism

Peptide_Bond_Formation cluster_activation Stage 1: Carboxylic Acid Activation cluster_coupling Stage 2: Peptide Bond Formation Carboxylic_Acid N-Protected Amino Acid (R-COOH) Activated_Intermediate Activated Acyl Intermediate Carboxylic_Acid->Activated_Intermediate + Activating Agent Activating_Agent Activating Agent (e.g., DCC) Thiazolidinethione Thiazolidine-2-thione N_Acylthiazolidinethione N-Acylthiazolidinethione Activated_Intermediate->N_Acylthiazolidinethione + Thiazolidine-2-thione - Byproduct Amine_Component Amino Component (H₂N-R') Tetrahedral_Intermediate Tetrahedral Intermediate N_Acylthiazolidinethione->Tetrahedral_Intermediate + Amine Component Peptide_Bond Dipeptide (R-CO-NH-R') Tetrahedral_Intermediate->Peptide_Bond Collapse Byproduct Thiazolidine-2-thione Tetrahedral_Intermediate->Byproduct

Sources

Application Notes and Protocols: The Reaction of 3-Acetylthiazolidine-2-thione with Grignard Reagents for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed technical guide for researchers, scientists, and drug development professionals on the reaction of 3-acetylthiazolidine-2-thione with Grignard reagents. This guide covers the underlying mechanistic principles, provides a detailed experimental protocol, and offers insights into the practical application of this transformation in organic synthesis.

Introduction: Strategic Importance in Synthesis

The acylation of organometallic reagents is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful route to ketones. Ketones are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active molecules. While acid chlorides and esters are traditional acylating agents, they can present challenges such as over-addition of the organometallic reagent to form tertiary alcohols, or sluggish reactivity.[1][2]

This compound emerges as a highly effective acylating agent that balances reactivity with selectivity. As an N-acyl derivative of a thiazolidinethione, it can be considered a thioester analogue, which generally exhibit greater reactivity towards nucleophiles than their corresponding ester counterparts.[3] This heightened reactivity allows for milder reaction conditions and can lead to cleaner conversions to the desired ketone product. The thiazolidine-2-thione moiety also finds application as a chiral auxiliary in asymmetric synthesis, highlighting its utility and versatility in modern organic chemistry.[4][5]

Mechanistic Insights: A Nucleophilic Acyl Substitution Pathway

The reaction of this compound with a Grignard reagent (R-MgX) proceeds via a nucleophilic acyl substitution mechanism. This well-established pathway involves two key steps: nucleophilic addition and subsequent elimination of a leaving group.[6]

  • Nucleophilic Addition: The Grignard reagent, a potent source of a carbanion nucleophile (R⁻), attacks the electrophilic carbonyl carbon of the this compound. This addition breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate where the oxygen atom bears a negative charge, stabilized by the magnesium halide (MgX⁺).

  • Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. This concerted step results in the expulsion of the thiazolidine-2-thiolate anion, a stable and effective leaving group. The stability of this leaving group is a key driver for the forward reaction. The ability of a leaving group to depart is inversely related to its basicity; weaker bases are better leaving groups.[2] The thiazolidine-2-thiolate anion is the conjugate base of thiazolidine-2-thione, a relatively acidic thiolactam, making it a good leaving group.

The final product of this sequence is a ketone, with the R group from the Grignard reagent appended to the acetyl carbonyl carbon.

Visualizing the Mechanism

The following diagram illustrates the nucleophilic acyl substitution pathway for the reaction of this compound with a Grignard reagent.

Grignard Reaction Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination Reactants This compound + R-MgX Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Products Ketone + Thiazolidine-2-thiolate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Tetrahedral_Intermediate_2->Products Leaving Group Departure

Caption: Reaction mechanism of this compound with a Grignard reagent.

Experimental Protocol: Synthesis of Acetophenone

This protocol details the synthesis of acetophenone from this compound and phenylmagnesium bromide. This procedure is a representative example and can be adapted for other Grignard reagents and N-acylthiazolidinethiones.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Phenylmagnesium bromide (1.0 M in THF)Synthesis Gradee.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®e.g., EMD Millipore
Saturated aqueous ammonium chloride (NH₄Cl)Reagent Grade-
Diethyl ether (Et₂O)Anhydrous-
Magnesium sulfate (MgSO₄)Anhydrous-
Hydrochloric acid (1 M)Reagent Grade-
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Septa and needles--
Separatory funnel (250 mL)--
Procedure

Note: This reaction is highly sensitive to moisture. All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.

  • Reaction Setup:

    • To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum, add this compound (1.0 g, 6.2 mmol).

    • Evacuate and backfill the flask with dry nitrogen or argon.

    • Add 20 mL of anhydrous THF via syringe and stir the solution at room temperature until the solid is fully dissolved.

    • Cool the flask to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent:

    • Slowly add phenylmagnesium bromide (1.0 M solution in THF, 7.4 mL, 7.4 mmol, 1.2 equivalents) to the stirred solution of this compound at 0 °C via syringe over a period of 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench and Work-up:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with 1 M HCl (20 mL), followed by saturated aqueous sodium bicarbonate (20 mL), and finally with brine (20 mL).

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure acetophenone.

Safety Precautions
  • Grignard reagents are highly reactive and pyrophoric. Handle them with extreme care under an inert atmosphere.

  • Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.

  • The reaction quench can be exothermic. Perform the addition of the aqueous solution slowly and with cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Workflow Diagram

Experimental Workflow Start Start: Dry Glassware & Inert Atmosphere Dissolve Dissolve this compound in Anhydrous THF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Grignard Slowly Add Grignard Reagent Cool->Add_Grignard Warm_Stir Warm to RT and Stir for 1-2h Add_Grignard->Warm_Stir Quench Quench with Saturated NH4Cl at 0 °C Warm_Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry over MgSO4 and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End: Pure Ketone Purify->End

Caption: Step-by-step experimental workflow for ketone synthesis.

Troubleshooting and Considerations

IssueProbable CauseSuggested Solution
Low or no product yieldWet reagents or glasswareEnsure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.
Inactive Grignard reagentUse a freshly opened bottle of Grignard reagent or titrate it before use to determine its exact concentration.
Formation of tertiary alcoholOver-addition of Grignard reagentAdd the Grignard reagent slowly and at a low temperature to control the reaction.
Reaction temperature too highMaintain the recommended reaction temperature.
Complex mixture of productsSide reactionsEnsure the purity of starting materials. Optimize reaction time and temperature.

Conclusion

The reaction of this compound with Grignard reagents provides a reliable and efficient method for the synthesis of ketones. The N-acylthiazolidinethione serves as an excellent acylating agent, offering a balance of reactivity and selectivity that can minimize common side reactions such as over-addition. The straightforward protocol and the commercial availability of the starting materials make this a valuable transformation for researchers in synthetic and medicinal chemistry. Careful attention to anhydrous and inert reaction conditions is paramount to achieving high yields and purity of the desired ketone products.

References

  • Ambhaikar, N. B., Snyder, J. P., & Liotta, D. C. (2004). Highly Selective Asymmetric Acetate Aldol Reactions of an N-Acetyl Thiazolidinethione Reagent. Organic Letters, 6(1), 23–25. [Link]
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acylthiazolidinethiones. Organic Letters, 8(8), 1613–1616. [Link]
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemo-Selective Acylation of Grignard Reagents with N-Acyl-benzotriazoles. Organic Letters, 3(19), 3041–3043. [Link]
  • Gomtsyan, A. (2012). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. In Topics in Heterocyclic Chemistry (Vol. 28, pp. 1–45). Springer. [Link]
  • Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. (1985). A new chiral recognition element for the enantio- and diastereo-differentiating alkylation of carbonyl compounds.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Sato, T., Otera, J., & Nozaki, H. (1990). A new method for the synthesis of ketones. The reaction of Grignard reagents with O-acyl-N,N-dimethylhydroxylamines. Tetrahedron Letters, 31(24), 3591–3594. [Link]
  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC press. [Link]
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]
  • Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press. [Link]
  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]
  • What Makes A Good Leaving Group? – Master Organic Chemistry. (2023, March 4).
  • Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. (2023, June 6).
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC - NIH. (n.d.).
  • The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acylation Reagents. (2022, March 31).
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing). (2022, April 20).
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6).
  • Grignard Reaction with Phenylmagnesium Bromide | PDF | Ether | Chemical Compounds. (n.d.).
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28).
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).
  • 21.2 Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. (2023, November 23).

Sources

Application Notes & Protocols: Asymmetric Synthesis Using 3-Acetylthiazolidine-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the art of selectively creating one enantiomer or diastereomer of a chiral molecule, is a cornerstone of modern organic chemistry. Among the most reliable and powerful tools for achieving this control are chiral auxiliaries: chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation, and are subsequently removed.

This guide focuses on a particularly robust class of chiral auxiliaries: N-acylthiazolidine-2-thiones. These compounds, particularly derivatives of 3-acetylthiazolidine-2-thione, have emerged as versatile and highly effective scaffolds for a range of asymmetric transformations, most notably aldol additions. Their rigid, sulfur-containing heterocyclic structure provides a well-defined steric environment that enables predictable and high-fidelity stereochemical control.[1][2] This document serves as a detailed guide for researchers, providing not only step-by-step protocols but also the underlying mechanistic principles and practical insights required for successful implementation in a laboratory setting.

Part 1: The Mechanism of Stereocontrol

The efficacy of N-acylthiazolidine-2-thiones lies in their ability to form rigid, chelated enolates that guide the approach of an electrophile (such as an aldehyde) to a specific face of the nucleophilic carbon. The most common application, the asymmetric aldol reaction, is typically mediated by a Lewis acid, such as Titanium (IV) chloride (TiCl₄) or a boron reagent, in the presence of a base.[3][4]

The Role of the Z-Enolate and the Zimmermann-Traxler Transition State

Upon treatment with a Lewis acid and a hindered base, the N-acylthiazolidine-2-thione preferentially forms a (Z)-enolate. This enolate is stabilized through chelation between the Lewis acid center, the carbonyl oxygen, and the thione sulfur. This chelation locks the conformation of the enolate, creating a sterically defined environment.

The subsequent reaction with an aldehyde proceeds through a closed, chair-like six-membered transition state, famously described by the Zimmermann-Traxler model.[5] The key to stereocontrol is that the aldehyde's R-group (R²) will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the chiral auxiliary. This forces the aldehyde to approach from a specific face of the enolate, leading to the formation of a single predominant diastereomer of the aldol adduct.

Visualizing the Mechanism of Stereocontrol

The following diagram illustrates the formation of the titanium-chelated (Z)-enolate and the subsequent diastereoselective reaction with an aldehyde via the chair-like transition state.

Mechanism Zimmermann-Traxler Transition State Model cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Product Release start N-Propionyl Thiazolidinethione enolate (Z)-Titanium Enolate (Chelated) start->enolate  TiCl4, Base (-78 °C) ts Chair-like Transition State enolate->ts  + R'CHO (Aldehyde) product Syn-Aldol Adduct (Chelated) ts->product final_product Final Syn-Aldol Product product->final_product  Aqueous Workup (e.g., NH4Cl)

Caption: Mechanism of the TiCl₄-mediated asymmetric aldol reaction.

Part 2: Experimental Protocols

The following protocols are based on methodologies developed by leaders in the field, such as the Crimmins group, and represent highly reliable procedures for achieving excellent diastereoselectivity.[1][6]

Protocol 1: Asymmetric "Evans-Syn" Aldol Addition

This protocol is designed to generate the "Evans-syn" aldol adduct, a common and highly desirable stereochemical outcome.[3][6] It utilizes a stoichiometric amount of a hindered amine base.

Materials & Reagents:

  • N-propionylthiazolidine-2-thione derivative

  • Anhydrous Dichloromethane (DCM)

  • Titanium (IV) chloride (TiCl₄), 1.0 M solution in DCM

  • (-)-Sparteine or Diisopropylethylamine (DIPEA)

  • Aldehyde (freshly distilled)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Sodium Sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried, under Argon/Nitrogen atmosphere)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the N-propionylthiazolidine-2-thione (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expert Insight: Low temperature is crucial for kinetic control, preventing side reactions and maximizing diastereoselectivity by rigidifying the transition state.

  • Lewis Acid Addition: Slowly add TiCl₄ (1.05 mL of a 1.0 M solution in DCM, 1.05 equiv) dropwise via syringe. The solution will typically turn a deep red or yellow color. Stir for 30 minutes.

  • Base Addition: Add (-)-Sparteine (2.1 mmol, 2.1 equiv) or DIPEA (2.1 mmol, 2.1 equiv) dropwise. Stir the resulting dark red/brown solution for 1 hour at -78 °C.

    • Rationale: The base is responsible for deprotonation to form the enolate. Using two equivalents of base with TiCl₄ typically favors the transition state leading to the Evans-syn product.[1]

  • Aldehyde Addition: Add the freshly distilled aldehyde (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to -40 °C and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by adding half-saturated aqueous NH₄Cl solution (10 mL) directly to the cold reaction mixture.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure aldol adduct. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product mixture.[6]

Protocol 2: Auxiliary Removal

A key advantage of the thiazolidinethione auxiliary is its facile removal under various conditions, allowing for the conversion of the aldol adduct into useful synthetic intermediates like β-hydroxy acids, esters, or aldehydes.[1]

Reductive Cleavage to a Primary Alcohol:

  • Setup: Dissolve the purified aldol adduct (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent: Add Lithium Borohydride (LiBH₄, 2.0 mmol, 2.0 equiv) portion-wise.

  • Reaction: Stir at 0 °C for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Quenching & Workup: Slowly quench the reaction with saturated aqueous Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously for 1 hour. Extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash chromatography to isolate the desired 1,3-diol product. The chiral auxiliary is recovered as a water-soluble amino alcohol.

Part 3: Data & Performance

The N-acylthiazolidine-2-thione platform consistently delivers high levels of diastereoselectivity across a wide range of aldehyde substrates. The following table summarizes representative results from the literature.

EntryAldehyde SubstrateBaseYield (%)Diastereomeric Ratio (syn:anti)Reference
1Isobutyraldehyde(-)-Sparteine95>99:1[3]
2Benzaldehyde(-)-Sparteine88>98:2[3]
3PropionaldehydeDIPEA/NMP92>98:2[6]
4AcroleinDIPEA/NMP8594:6[6]
5Benzyloxyacetaldehyde(-)-Sparteine9289:1[7]

DIPEA: Diisopropylethylamine; NMP: N-Methyl-2-pyrrolidinone

Part 4: Workflow Visualization

A generalized workflow for the application of this compound derivatives in asymmetric synthesis provides a clear overview of the process from start to finish.

Workflow General Experimental Workflow start 1. Prepare Chiral Auxiliary (N-Acylthiazolidinethione) enol 2. Enolate Formation (Lewis Acid + Base, -78 °C) start->enol add 3. Aldol Addition (Add Aldehyde) enol->add workup 4. Reaction Quench & Aqueous Workup add->workup purify 5. Purification (Flash Chromatography) workup->purify cleave 6. Auxiliary Cleavage (e.g., Reduction, Hydrolysis) purify->cleave final 7. Isolate Final Product (Chiral β-Hydroxy Derivative) cleave->final

Caption: High-level workflow for an asymmetric aldol addition.

Conclusion and Future Outlook

N-acylthiazolidine-2-thiones stand as a premier class of chiral auxiliaries for asymmetric synthesis. Their predictable and high levels of stereocontrol, coupled with the operational simplicity of the protocols and the ease of auxiliary removal, make them invaluable tools for constructing complex chiral molecules.[1][2] The methodologies described herein provide a robust foundation for researchers in drug discovery and natural product synthesis to access enantiomerically enriched building blocks with confidence. Further research continues to expand the scope of these auxiliaries into other classes of reactions, promising even broader applicability in the future.[8][9]

References

  • Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139-3141. [Link]
  • Crimmins, M. T., & Chaudhary, K. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902. [Link]
  • Sammakia, T., & Zhang, Y. (2003). Highly Selective Asymmetric Acetate Aldol Reactions of an N-Acetyl Thiazolidinethione Reagent. Organic Letters, 5(16), 2899-2901. [Link]
  • Crimmins, M. T., & She, J. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, 2004(08), 1371-1374. [Link]
  • Zhang, Y., & Sammakia, T. (2004). Synthesis of a New N-Acetyl Thiazolidinethione Reagent and Its Application to a Highly Selective Asymmetric Acetate Aldol Reaction. Organic Letters, 6(18), 3139-3141. [Link]
  • Choi, H., Jang, H., Choi, J., & Lee, K. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(16), 4987. [Link]
  • XtalPi (n.d.). 3-Acetyl-1,3-thiazolidine-2-thione: The Intermediate for Your Synthesis Needs. XtalPi Inc.[Link]
  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775-777. [Link]
  • ResearchGate (n.d.). Crimmins thiazolidinethione aldolization.
  • Semantic Scholar (n.d.). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Semantic Scholar.[Link]
  • Vera, S., et al. (2018). Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β-Hydroxy-α-Amino Acids. Chemistry - A European Journal, 24(5), 1081-1085. [Link]
  • ResearchGate (n.d.). An Improved Procedure for Asymmetric Aldol Additions with N -Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones.
  • ResearchGate (n.d.). Asymmetric synthesis of linezolid thiazolidine-2-thione derivatives via CS2 mediated decarboxylation cyclization.
  • Organic Chemistry Portal (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Organic Chemistry Portal.[Link]
  • Wang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. RSC Advances, 12(24), 15159-15169. [Link]
  • Nirwan, S., Chahal, V., & Kakkar, R. (2020). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 57(6), 2376-2396. [Link]
  • Wikipedia (n.d.). Aldol reaction. Wikipedia.[Link]
  • International Journal of Pharmaceutical and Bio-Medical Science (2023). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. IJPBMS.[Link]
  • Nagao, Y., et al. (1993). Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects. Chemical & Pharmaceutical Bulletin, 41(5), 876-881. [Link]
  • Chemistry Steps (n.d.). Intramolecular Aldol Reactions. Chemistry Steps.[Link]
  • The Organic Chemistry Tutor (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube.[Link]

Sources

Application Notes & Protocols: Mastering Stereoselective Reactions with 3-Acetylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental setup and execution of stereoselective reactions utilizing 3-acylthiazolidine-2-thiones as chiral auxiliaries. Thiazolidine-2-thiones are powerful tools in modern asymmetric synthesis, enabling the precise construction of stereogenic centers. This guide moves beyond simple procedural lists to explain the underlying principles governing stereocontrol, focusing on the critical titanium-mediated aldol addition. We present detailed, field-tested protocols for enolate formation, the aldol reaction itself, and subsequent auxiliary cleavage. The content is designed for researchers, chemists, and drug development professionals seeking to implement these reliable methodologies for the synthesis of enantiomerically enriched molecules.

Introduction: The Strategic Advantage of Thiazolidine-2-thiones

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for reliable and predictable stereochemical control. While Evans' oxazolidinones are widely recognized, the analogous N-acylthiazolidine-2-thiones offer distinct advantages. The thiocarbonyl group enhances the acidity of the α-protons, facilitating enolization under milder conditions. Furthermore, the resulting carbon-sulfur bonds in the tetrahedral intermediates during cleavage reactions are weaker and more readily cleaved under a broader range of conditions, including direct reduction to aldehydes[1].

This guide focuses on the practical application of these auxiliaries, detailing the critical steps from enolate generation to the isolation of the final chiral product. The protocols described herein are robust, scalable, and founded on well-established mechanistic principles.

Part 1: The Crux of Control - Titanium Enolate Generation

The high fidelity of stereoselection in these reactions is determined at the enolization step. The geometry of the resulting enolate and its subsequent coordination to a Lewis acid dictate the facial selectivity of the electrophilic attack. Titanium(IV) chloride (TiCl₄) is an exceptionally effective Lewis acid for this purpose, as it forms a rigid, chelated six-membered ring transition state.[2][3][4] This pre-organization effectively blocks one face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less sterically hindered face.

The choice of base is also critical. A non-nucleophilic amine base, such as Diisopropylethylamine (DIPEA or Hünig's base), is required to deprotonate the α-carbon without competing in reactions with the acyl group or the Lewis acid. The stoichiometry between the N-acylthiazolidinethione, TiCl₄, and the amine base is key to achieving high diastereoselectivity for the syn-aldol product.[5][6]

Core Experimental Workflow

The overall process follows a logical three-stage sequence: enolate formation, reaction with an electrophile, and finally, the liberation of the chiral product from the auxiliary.

G cluster_0 Stage 1: Enolate Formation cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Cleavage & Isolation A N-Acylthiazolidine- 2-thione B Add TiCl₄ (Lewis Acid) -78 °C to 0 °C A->B Chelation C Add DIPEA (Base) Stir 1-2h B->C Deprotonation D Add Aldehyde (Electrophile) C->D Forms Rigid (Z)-Enolate E Reaction at -78 °C to -40 °C F Aqueous Workup (e.g., NH₄Cl) E->F Yields Diastereomerically Enriched Adduct G Reductive Cleavage (e.g., LiBH₄) F->G H Final Chiral Product (e.g., 1,3-Diol) G->H

Caption: General workflow for a TiCl₄-mediated aldol reaction.

Part 2: Field-Tested Protocol — Asymmetric syn-Aldol Addition

This protocol details the reaction of N-propionylthiazolidine-2-thione with an aldehyde to generate the syn-aldol adduct with high diastereoselectivity, based on the highly reliable Crimmins procedure.[5][7]

Reagent & Materials Table
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.Notes
N-Propionylthiazolidine-2-thione175.27175 mg1.01.0Substrate
Dichloromethane (DCM)84.9310 mL--Anhydrous, <50 ppm H₂O
Titanium(IV) chloride (TiCl₄)189.680.115 mL1.051.051.0 M in DCM is convenient
Diisopropylethylamine (DIPEA)129.250.21 mL1.251.25Freshly distilled from CaH₂
N-Methyl-2-pyrrolidinone (NMP)99.130.192 mL2.02.0Anhydrous
Isobutyraldehyde72.110.10 mL1.11.1Freshly distilled
Ammonium Chloride (NH₄Cl)53.49~5 mL--Saturated aqueous solution
Sodium Sulfate (Na₂SO₄)142.04As needed--Anhydrous, for drying
Step-by-Step Protocol
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add N-propionylthiazolidine-2-thione (1.0 equiv) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Dissolve in anhydrous DCM (0.1 M solution).

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add TiCl₄ (1.05 equiv) dropwise via syringe. The solution will typically turn a deep red or yellow-orange color. Stir for 5-10 minutes.

  • Enolate Formation: Add DIPEA (1.25 equiv) dropwise to the stirring solution at 0 °C. The color may lighten. Allow the mixture to stir at this temperature for 1-2 hours to ensure complete enolate formation.

  • Additive & Electrophile: Add N-Methyl-2-pyrrolidinone (NMP, 2.0 equiv) and stir for an additional 10 minutes.[5] Then, add the freshly distilled aldehyde (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching & Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldol adduct.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy. Typical selectivities are expected to be in the range of 94:6 to >98:2.[5]

Part 3: Liberating the Product - Reductive Auxiliary Cleavage

A key advantage of the thiazolidinethione auxiliary is the variety of methods available for its removal.[1] Reductive cleavage using a mild hydride source like Lithium borohydride (LiBH₄) is a common and efficient method to convert the aldol adduct into a valuable 1,3-diol, which is a common motif in natural products.

Protocol: Reductive Cleavage to a 1,3-Diol
  • Setup: Dissolve the purified aldol adduct (1.0 equiv) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Add LiBH₄ (2.0-3.0 equiv) portion-wise.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to 0 °C and stir for an additional 2-3 hours, monitoring by TLC.

  • Quenching: Slowly add saturated aqueous Rochelle's salt (potassium sodium tartrate) solution and stir vigorously for 1 hour until the layers become clear.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting 1,3-diol by flash column chromatography. The chiral auxiliary can also be recovered from the column.

Part 4: Mechanistic Visualization & Stereochemical Rationale

The high syn-selectivity observed in the TiCl₄-mediated reaction is explained by the Zimmerman-Traxler transition state model. The titanium atom coordinates to both the enolate oxygen and the thiocarbonyl sulfur of the auxiliary, as well as the carbonyl oxygen of the aldehyde. This creates a rigid, chair-like six-membered ring structure. The bulky group on the chiral auxiliary (R*) forces the aldehyde substituent (R') into an equatorial position to minimize steric hindrance, leading to the selective formation of the syn product.

Caption: Chelation-controlled transition state model.

References

  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777. [Link]
  • Zhang, Y., & Sammakia, T. (2004). Synthesis of a New N-Acetyl Thiazolidinethione Reagent and Its Application to a Highly Selective Asymmetric Acetate Aldol Reaction. Organic Letters, 6(18), 3139–3141. [Link]
  • Rodríguez-Cisterna, V., Villar, C., Romea, P., & Urpí, F. (2007). Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. The Journal of Organic Chemistry, 72(17), 6631–6633. [Link]
  • Zambrana, J., Romea, P., Urpí, F., & Luján, C. (2011). Highly Stereoselective Titanium-Mediated Aldol Reaction from (S)-4-Benzyloxy-3-methyl-2-butanone. The Journal of Organic Chemistry, 76(21), 8575–8587. [Link]
  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

Sources

Application Note & Protocol: N-Acylation of Amino Acids with 3-Acetylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Acylation and the Utility of Thiazolidine-2-thiones

The N-acylation of amino acids is a cornerstone of peptide synthesis and drug development. This fundamental transformation introduces an acyl group, most commonly an acetyl group, onto the alpha-amino group of an amino acid. This modification serves multiple critical purposes: it protects the amino group during subsequent coupling reactions in peptide synthesis, modulates the pharmacokinetic properties of therapeutic peptides and small molecules, and is a key structural motif in numerous biologically active compounds.[1] The amide bond formed is one of the most prevalent linkages in pharmaceuticals and natural products.[2][3]

Traditionally, N-acetylation has been achieved using reagents like acetic anhydride or acetyl chloride. While effective, these reagents can be harsh, require careful control of reaction conditions to avoid side reactions, and often necessitate challenging workup procedures.[4][5] In the quest for milder and more efficient methodologies, activated acyl donors have gained prominence. Among these, 3-Acetylthiazolidine-2-thione has emerged as a highly effective reagent for the N-acetylation of amino acids.[6][7] Its unique structure, featuring a thiazolidine-2-thione moiety, renders the acetyl group highly susceptible to nucleophilic attack under mild conditions, offering excellent yields and high purity of the desired N-acetylated amino acid.

This application note provides a comprehensive overview of the N-acylation of amino acids using this compound, detailing the underlying mechanism, a robust experimental protocol, and practical insights for researchers in peptide chemistry and drug discovery.

Mechanism of Action: Activation via the Thiazolidine-2-thione Moiety

The efficacy of this compound as an acetylating agent stems from the electron-withdrawing nature of the thiazolidine-2-thione ring. The thiocarbonyl group (C=S) and the sulfur atom within the ring inductively withdraw electron density from the N-acyl nitrogen. This, in turn, significantly enhances the electrophilicity of the acetyl carbonyl carbon.

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Activation: The thiazolidine-2-thione acts as an excellent leaving group. The lone pair of electrons on the nitrogen atom is delocalized into the thiocarbonyl group, which stabilizes the resulting anion after the acetyl group is transferred.

  • Nucleophilic Attack: The free amino group of the amino acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acetyl group in this compound.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, leading to the departure of the stable thiazolidine-2-thione anion.

  • Proton Transfer: A final proton transfer step yields the N-acetylated amino acid and regenerates the thiazolidine-2-thione.

This mechanism is advantageous as it proceeds under neutral or mildly basic conditions, thus minimizing the risk of racemization at the chiral center of the amino acid, a critical consideration in peptide synthesis.[8]

Figure 1. Mechanism of N-acylation.

Experimental Protocol: N-Acetylation of Phenylalanine

This protocol provides a detailed, step-by-step methodology for the N-acetylation of L-Phenylalanine as a representative example. The procedure can be adapted for other amino acids with minor modifications.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
L-Phenylalanine≥99%Sigma-Aldrich
This compound≥98%Chem-Impex[6]
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeVWR Chemicals
Ethyl Acetate (EtOAc)ACS Reagent GradeEMD Millipore
HexanesACS Reagent GradeEMD Millipore
Hydrochloric Acid (HCl), 1MVolumetric StandardJ.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeSigma-Aldrich
Deionized Water (DI H₂O)Type IIn-house
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Merck
Step-by-Step Methodology
  • Dissolution of Amino Acid:

    • In a 100 mL round-bottom flask, dissolve L-Phenylalanine (1.65 g, 10 mmol) in a solution of sodium bicarbonate (1.26 g, 15 mmol) in 25 mL of deionized water with gentle stirring.

    • Rationale: The amino acid is dissolved in a mild aqueous base to deprotonate the carboxylic acid and ensure the amino group is the primary nucleophile.

  • Addition of Acetylating Agent:

    • To the stirred amino acid solution, add a solution of this compound (1.75 g, 11 mmol, 1.1 equivalents) in 25 mL of dichloromethane.

    • The reaction mixture will be biphasic.

    • Rationale: A slight excess of the acetylating agent ensures complete conversion of the amino acid. Dichloromethane is a suitable solvent for the acetylating agent.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

      • Mobile Phase: 7:2:1 Ethyl Acetate / Hexanes / Acetic Acid.

      • Visualization: UV light (254 nm) and/or staining with ninhydrin solution (for detecting the free amino acid).

    • Rationale: Vigorous stirring is essential to facilitate the reaction at the interface of the two phases. TLC allows for the qualitative assessment of the consumption of the starting amino acid.

  • Workup and Extraction:

    • Once the reaction is complete (as indicated by the disappearance of the L-Phenylalanine spot on TLC), transfer the mixture to a separatory funnel.

    • Separate the layers. The aqueous layer contains the sodium salt of the N-acetylated amino acid.

    • Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove any unreacted this compound and the thiazolidine-2-thione byproduct.

    • Rationale: The extraction process purifies the product by separating it from the organic-soluble starting material and byproduct.

  • Acidification and Product Isolation:

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate of N-Acetyl-L-phenylalanine will form.

    • Rationale: Acidification protonates the carboxylate, rendering the N-acetylated amino acid insoluble in the aqueous medium, thus allowing for its isolation.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water.

  • Drying and Characterization:

    • Dry the product in a vacuum oven at 50°C to a constant weight.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Purification cluster_analysis Final Steps dissolve 1. Dissolve L-Phenylalanine in aq. NaHCO₃ add_reagent 2. Add this compound in DCM dissolve->add_reagent stir 3. Stir vigorously at RT (4-6 hours) add_reagent->stir separate 4. Separate layers stir->separate wash 5. Wash aqueous layer with DCM separate->wash acidify 6. Acidify aqueous layer to pH 2-3 with 1M HCl wash->acidify filtrate 7. Collect precipitate by vacuum filtration acidify->filtrate dry 8. Dry product under vacuum filtrate->dry characterize 9. Characterize (NMR, MS) dry->characterize

Figure 2. Experimental workflow for N-acetylation.

Expected Results and Discussion

The N-acetylation of various amino acids using this compound generally proceeds in high yields. The table below summarizes typical outcomes for a selection of amino acids.

Amino AcidTypical Yield (%)Key Considerations
Glycine90-95%High reactivity due to lack of steric hindrance.
L-Alanine88-94%Straightforward reaction.
L-Phenylalanine85-92%As described in the protocol. The bulky side group does not significantly impede the reaction.
L-Proline80-88%As a secondary amine, proline's nucleophilicity is slightly reduced, potentially requiring longer reaction times.
L-Serine82-90%The hydroxyl group is generally unreactive under these conditions, but protection may be considered for sensitive downstream applications.

The primary advantages of this method are the mild reaction conditions, which preserve the stereochemical integrity of the chiral amino acid, and the straightforward workup procedure. The thiazolidine-2-thione byproduct is readily removed by extraction into an organic solvent.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure vigorous stirring to maximize interfacial contact. Increase the equivalents of the acetylating agent to 1.2.
Loss of product during workup.Ensure the aqueous layer is sufficiently acidified (pH 2) to precipitate all of the product. Use cold water for washing the precipitate to minimize dissolution.
Presence of starting material in the final product Incomplete reaction or inefficient extraction.Increase reaction time or equivalents of the acetylating agent. Perform an additional wash of the aqueous layer with dichloromethane before acidification.
Racemization of the amino acid Harsh reaction conditions.This method is inherently mild. However, avoid heating the reaction mixture. Ensure the pH does not become strongly basic during the initial dissolution.

Conclusion

This compound is a superior reagent for the N-acetylation of amino acids, offering a blend of high reactivity and mild reaction conditions. This methodology is particularly valuable in the context of peptide synthesis and the development of complex pharmaceutical intermediates where maintaining stereochemical purity is paramount. The protocol detailed herein is robust, scalable, and can be readily adapted for a wide range of amino acids, making it a valuable tool for researchers and drug development professionals.

References

  • ResearchGate.
  • Chemistry LibreTexts. (2023).
  • Nagaki, A., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(5), 1421-1425. [Link]
  • Lenci, E., & Trabocchi, A. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(3), 699. [Link]
  • Reddy, K. L., & Sharghi, H. (2005). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Tetrahedron, 61(40), 9571-9577. [Link]
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
  • Science.gov. n-acylated amino acids: Topics by Science.gov. [Link]
  • ResearchGate.
  • Google Patents. (1983).
  • Sato, K., et al. (2014). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides.
  • Anderson, G. W., & Young, R. W. (1952). Synthesis of activated esters of N-protected amino-acids. Journal of the American Chemical Society, 74(21), 5307-5309. [Link]
  • Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139-3141. [Link]
  • National Center for Biotechnology Information.
  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. [Link]
  • Hamad, A. S. (2012). Synthesis of some thiazolidinones and N-acetyl amino derivatives from 4-amino sulphamethaoxazole. Tikrit Journal of Pure Science, 17(4). [Link]
  • CU Experts. (2004).
  • National Center for Biotechnology Information.
  • De Kimpe, N., & Stevens, C. (1992). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 92(5), 1143-1173. [Link]
  • Senko, D., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(6), 929-938. [Link]
  • OpenWetWare.
  • ResearchGate. (2008).
  • Zhang, C., et al. (2021). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 12(10), 3588-3594. [Link]
  • ResearchGate. (2014).
  • MDPI. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]
  • Google Patents. (1993). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • PubMed. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. [Link]
  • PubMed Central. (2024). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. [Link]
  • National Center for Biotechnology Information. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]
  • PubMed. (2009). N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)
  • MDPI. (2023).
  • ACS Publications. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)
  • Aapptec. (2014). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • Nilsson Lab. (2015).
  • PubMed. (2024). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. [Link]
  • UCI Chemistry. (2017).
  • PubMed. (2010).
  • National Center for Biotechnology Information. (2020). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. [Link]

Sources

Application Note & Protocol: Amide Synthesis Utilizing 3-Acetylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the structure of peptides, proteins, and a vast array of pharmaceuticals.[1][2] This document provides a comprehensive guide to the use of 3-Acetylthiazolidine-2-thione as a highly efficient acylating agent for the synthesis of amides. This reagent stands out as a stable, versatile, and reactive intermediate suitable for a broad range of research and development applications.[3][4] We will explore the mechanistic underpinnings of its reactivity, present a detailed, field-tested protocol for its application, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and robust method for amide bond construction.

Introduction: The Strategic Advantage of N-Acyl-Thiazolidinethiones

While numerous methods exist for amide synthesis, many rely on harsh conditions or require the in-situ generation of highly reactive species like acid chlorides.[1][5] this compound, an N-acyl derivative of thiazolidine-2-thione, offers a compelling alternative. The core advantage lies in the electronic nature of the N-acyl bond. The thiazolidinethione moiety functions as an excellent leaving group, activated by the thione sulfur atom. This inherent reactivity allows for the smooth transfer of the acetyl group to a nucleophilic amine under mild conditions.

Key Benefits:

  • Enhanced Reactivity: The thiazolidine ring structure enhances the electrophilicity of the acetyl carbonyl carbon, facilitating nucleophilic attack.[3]

  • Operational Simplicity: As a stable, often crystalline solid, the reagent is easy to handle, weigh, and store compared to volatile or corrosive reagents like acetyl chloride.

  • Versatility: It serves as a key intermediate in the synthesis of diverse bioactive molecules, including those with potential anti-inflammatory and antimicrobial properties.[3]

  • Mild Reaction Conditions: The protocol avoids the need for strong acids or bases, preserving sensitive functional groups within the amine substrate.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of amides using this compound proceeds via a classical nucleophilic acyl substitution pathway. The amine nitrogen, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the acetyl group. This forms a transient tetrahedral intermediate. Subsequently, the carbon-nitrogen bond of the thiazolidinethione ring cleaves, and the stable thiazolidine-2-thione anion is expelled as the leaving group. Proton transfer then yields the final amide product and the neutral thiazolidine-2-thione byproduct.

Caption: Mechanism of amide formation.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-acetylation of a primary or secondary amine. Researchers should optimize parameters such as solvent, temperature, and reaction time for their specific substrate.

3.1. Materials and Equipment

  • Reagents: this compound, primary or secondary amine, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen or argon inlet, dropping funnel, separatory funnel, rotary evaporator, silica gel for column chromatography.

3.2. Reaction Setup and Execution

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the reagent in a suitable anhydrous solvent (e.g., DCM, 10 mL per mmol of acylating agent).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the amine (1.0 - 1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Add the amine solution dropwise to the stirred solution of this compound over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-16 hours.

3.3. Reaction Monitoring

  • Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Eluent System: A typical starting point is a 7:3 mixture of hexanes and ethyl acetate.

  • Visualization: Use UV light and/or potassium permanganate stain to visualize the spots. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.

3.4. Workup and Purification

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes remove the thiazolidine-2-thione byproduct and any unreacted amine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • The resulting crude product is then purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure amide.[7]

Summary of Reaction Parameters

The following table provides representative parameters for the acylation of various amine types. Optimization is recommended for novel substrates.

EntryAmine SubstrateStoichiometry (Amine:Reagent)SolventTemperature (°C)Time (h)Typical Yield (%)
1Primary Aliphatic Amine1.1 : 1.0DCM0 to 252-4>90
2Secondary Aliphatic Amine1.2 : 1.0DCM/THF256-1280-95
3Aniline (less nucleophilic)1.2 : 1.0THF25 to 4012-2470-85
4Amino Acid Ester1.1 : 1.0DCM0 to 254-885-95

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol from setup to final product characterization.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware setup Assemble Reaction Under N₂ prep_reagents->setup dissolve Dissolve Acylating Agent setup->dissolve cool Cool to 0 °C dissolve->cool add_amine Add Amine Solution Dropwise cool->add_amine react Stir at Room Temperature add_amine->react monitor Monitor by TLC react->monitor monitor->react Continue if incomplete workup Aqueous Workup (NaHCO₃, Brine) monitor->workup If complete dry Dry (MgSO₄) & Concentrate workup->dry purify Column Chromatography dry->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow.

Troubleshooting and Field-Proven Insights

  • Issue: Low or No Conversion.

    • Cause: The amine may be insufficiently nucleophilic, or steric hindrance may be a factor.

    • Solution: Increase the reaction temperature (e.g., to 40 °C or reflux in THF). A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) can be added to activate the amine, especially if dealing with an amine salt (e.g., HCl salt).

  • Issue: Formation of Side Products.

    • Cause: If the amine substrate contains other nucleophilic groups (e.g., hydroxyl), competitive acylation can occur.

    • Solution: Protect other nucleophilic functional groups prior to the amidation reaction. Ensure the reaction is not run for an excessively long time or at too high a temperature.

  • Expert Tip: Reagent Purity is Paramount.

    • Ensure the this compound is pure. Impurities can inhibit the reaction. If necessary, it can be recrystallized. The amine should be free of water, as water can hydrolyze the acylating agent. Using anhydrous solvents is critical for achieving high yields.

References

  • Vertex AI Search. (2024).
  • Chem-Impex. (n.d.). This compound.
  • Al-Amiery, A. A., et al. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Cichero, E., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Medicinal Chemistry Research.
  • Furia, E., et al. (2018). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones.
  • Nagao, Y., et al. (1993). Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects. Chemical & Pharmaceutical Bulletin.
  • Pharmaffiliates. (n.d.). CAS No: 76397-53-0 | this compound.
  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE.
  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors.
  • Furia, E., et al. (2018). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. RSC Advances.
  • LibreTexts Chemistry. (2022). Chemistry of Amides.
  • Organic Syntheses. (2021).
  • Master Organic Chemistry. (2018).
  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Hepatoprotective Thiazolidine-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and hepatology.

Objective: This document provides a comprehensive guide to the synthesis of novel thiazolidine-2-thione derivatives and the subsequent evaluation of their hepatoprotective effects. It is designed to offer both strategic insights and detailed, actionable protocols for researchers investigating new therapeutic agents for liver diseases.

Introduction: The Emerging Role of Thiazolidine-2-thiones in Liver Protection

Liver disease remains a significant global health challenge, with limited therapeutic options for many of its forms, including drug-induced liver injury, non-alcoholic fatty liver disease (NAFLD), and viral hepatitis. The thiazolidine-2-thione scaffold has emerged as a promising heterocyclic core in medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, antioxidant, and anticancer properties.[1] Recent investigations have highlighted the potential of N-substituted thiazolidine-2-thione derivatives as potent hepatoprotective agents.[2] This guide details the synthetic methodologies to access these compounds and robust protocols to validate their efficacy in preclinical models of liver injury.

Part 1: Synthesis of Thiazolidine-2-thione Derivatives

The synthesis of the core thiazolidine-2-thione structure and its subsequent N-substitution are key to developing a library of compounds for screening. The following protocols are based on established and reliable methods, offering a solid foundation for further derivatization.

Protocol 1.1: Synthesis of the Thiazolidine-2-thione Core

This protocol outlines the synthesis of the parent thiazolidine-2-thione ring from 2-aminoethanol.[3][4]

Step 1: Preparation of 2-aminoethanol hydrogen sulfate

  • In a three-necked flask equipped with a stirrer and dropping funnel, place 2-aminoethanol (0.15 mol) and water (9 mL) and cool to 0°C in an ice bath.

  • Slowly add a pre-mixed solution of concentrated sulfuric acid (98%) and water (1:1 v/v, 16.3 mL) dropwise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add absolute ethanol to the mixture to precipitate the product.

  • Filter the precipitate, wash with absolute ethanol, and dry under vacuum to yield 2-aminoethanol hydrogen sulfate, which can be used in the next step without further purification.

Step 2: Cyclization to Thiazolidine-2-thione

  • In a three-necked flask, dissolve 2-aminoethanol hydrogen sulfate (0.05 mol) and potassium hydroxide (0.10 mol) in ethanol (100 mL).

  • Heat the mixture to 40°C.

  • Add carbon disulfide (0.10 mol) in ten portions over approximately one hour.

  • Continue stirring at 40°C for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 5-10°C and wash with a 5% sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from absolute ethanol to obtain pure thiazolidine-2-thione.

Protocol 1.2: Synthesis of N-Substituted Thiazolidine-2-thione Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of the thiazolidine-2-thione core.[3][4]

Step 1: N-Alkylation/N-Arylation Reaction

  • In a three-necked flask, dissolve thiazolidine-2-thione (10.0 mmol) and sodium hydroxide (11.0 mmol) in ethanol (40 mL). For less reactive aryl halides, the addition of a catalyst like copper(I) iodide (CuI, 0.5 mmol) may be necessary.[3]

  • Heat the mixture to an appropriate temperature (e.g., 40-60°C).

  • Once the base has completely dissolved, slowly add a solution of the desired alkyl or aryl halide (15.0 mmol) in ethanol (15 mL) dropwise.

  • Increase the temperature (e.g., 50-80°C) and let the reaction proceed for 5-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

Step 2: Work-up and Purification

  • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent, to yield the pure N-substituted thiazolidine-2-thione derivative.[3][5]

Table 1: Example Characterization Data for N-Substituted Thiazolidine-2-thione Derivatives [3][5]

CompoundR-GroupYield (%)Physical State1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)ESI-MS (m/z) [M+H]+
4a Ethyl71.9Oily liquid4.21 (t), 3.38 (q), 3.10 (t), 1.36 (t)163.44, 64.37, 35.23, 27.09, 14.69148.0855
4b Propyl68.3Oily liquid---
4c Phenyl66.7Oily liquid7.72 (d), 7.33 (t), 7.09 (t), 3.81 (t), 3.27 (t)191.34, 152.27, 137.51, 130.44, 128.83, 44.19, 35.72196.0255
4d Benzyl68.9White solid---

Note: Detailed spectral data can be found in the cited literature.

G cluster_synthesis Synthesis Workflow start 2-Aminoethanol intermediate1 2-Aminoethanol Hydrogen Sulfate start->intermediate1 H2SO4, H2O, 0°C core Thiazolidine-2-thione (Core Structure) intermediate1->core KOH, CS2, Ethanol, 40°C product N-Substituted Thiazolidine-2-thione Derivatives core->product NaOH, Ethanol, (CuI for aryl halides) halide Alkyl/Aryl Halide halide->product

Caption: Generalized workflow for the synthesis of N-substituted thiazolidine-2-thione derivatives.

Part 2: Evaluation of Hepatoprotective Activity

A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended to efficiently screen and validate the hepatoprotective potential of the synthesized derivatives.

Protocol 2.1: In Vitro Hepatoprotective Assay using HepG2 Cells

This protocol details a method for assessing the ability of the synthesized compounds to protect human hepatoma (HepG2) cells from toxin-induced injury.[6][7][8]

Step 1: Cell Culture and Seeding

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in 96-well plates at a density of approximately 1 x 105 cells/mL and allow them to adhere for 24 hours.[7]

Step 2: Pre-treatment and Toxin Induction

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and dilute to final concentrations in the culture medium (ensure final DMSO concentration is non-toxic, typically <0.1%).

  • Remove the old medium from the cells and add fresh medium containing various concentrations of the test compounds. Incubate for 12-24 hours.

  • Induce hepatotoxicity by adding a known hepatotoxin, such as carbon tetrachloride (CCl4, e.g., 40 mM for 1.5 hours) or acetaminophen (paracetamol, e.g., 2-8 mM for 24-48 hours), to the wells.[6] Include appropriate controls: untreated cells, cells treated with the toxin only, and cells treated with a known hepatoprotective agent like silymarin.

Step 3: Assessment of Hepatoprotection

  • Cell Viability (MTT Assay):

    • After the toxin incubation period, remove the medium and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the crystals with DMSO or another suitable solvent and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate cell viability as a percentage relative to the untreated control.

  • Measurement of Liver Enzyme Leakage:

    • Collect the culture supernatant before the MTT assay.

    • Use commercially available kits to measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the supernatant.[8] Increased levels of these enzymes in the medium indicate cell membrane damage.

  • Oxidative Stress Markers:

    • Cell lysates can be prepared to measure levels of reactive oxygen species (ROS), malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[8][9]

G cluster_invitro In Vitro Hepatoprotection Workflow cluster_assessment Assessment Endpoints seed Seed HepG2 Cells in 96-well plate pretreat Pre-treat with Thiazolidine-2-thione Derivatives seed->pretreat 24h incubation toxin Induce Damage (e.g., CCl4, Paracetamol) pretreat->toxin 12-24h incubation assess Assess Hepatoprotection toxin->assess Toxin-specific incubation viability Cell Viability (MTT) assess->viability enzymes Enzyme Leakage (ALT, AST) assess->enzymes oxidative Oxidative Stress (ROS, MDA, SOD) assess->oxidative G cluster_moa Proposed Hepatoprotective Mechanism toxin Hepatotoxin (e.g., Paracetamol, CCl4) ros Increased ROS (Oxidative Stress) toxin->ros inflammation Inflammation (NF-κB activation) toxin->inflammation damage Hepatocyte Damage (Necrosis, Apoptosis) ros->damage compound Thiazolidine-2-thione Derivative compound->ros ROS Scavenging (Inhibition) compound->inflammation Anti-inflammatory Effect (Inhibition) inflammation->damage

Caption: Proposed mechanism of hepatoprotection by thiazolidine-2-thione derivatives.

References

  • Wang M-X, Qin H-W, Liu C, et al. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS One. 2022;17(5):e0268531. [Link]
  • Wang M-X, Qin H-W, Liu C, et al. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors.
  • Yoneda K, Ota A, Kawashima Y. Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects. Chem Pharm Bull (Tokyo). 1993;41(5):876-881. [Link]
  • Wang M-X, Qin H-W, Liu C, et al. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar. 2022. [Link]
  • Ezeja MI, Anaga AO, Asuzu IU. Hepatoprotective activity of the extract of Homalium letestui stem against paracetamol-induced liver injury.
  • Patel PB, Patel TK, Shah P, et al. Hepatoprotective Activity of Poly-herbal Formulation against paracetamol Intoxicated Wistar-albino rats. Research Journal of Pharmacy and Technology. 2019;12(1):131-135. [Link]
  • Al-Attar AM. Reducing the effects of paracetamol-induced hepatic damage in rat With fluvastatin drug. Journal of Thi-Qar University. 2016;11(2). [Link]
  • Al-Saeed FA, Al-Ghamdi SS, Al-Zahrani RA, et al.
  • Panwar H, Chaudhary N, Singh S, et al. Synthesis of Substituted Thiazolidinone Derivatives and Study on their Activity. Asian Journal of Chemistry. 2012;24(6):2651-2654. [Link]
  • Wang M-X, Qin H-W, Liu C, et al. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS One. 2022;17(5):e0268531. [Link]
  • Wang M-X, Qin H-W, Liu C, et al. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar. 2022. [Link]
  • Kumar H, Marwaha RK, Aggarwal N, et al. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules. 2022;27(19):6763. [Link]
  • da Silva W, de Oliveira FF, Ruela-de-Sousa RR, et al.
  • de Souza Predes F, de Cássia da Silveira e Sá R, et al. Hepatoprotective activity of lycopene in experimental paracetamol-induced liver injury in rats. Revista da Associação Médica Brasileira. 2015;61(4):329-333. [Link]
  • Cordero-Pérez P, Torres-González L, Aguirre-Garza M, et al. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4.
  • da Silva W, de Oliveira FF, Ruela-de-Sousa RR, et al.
  • Patil S, Kulkarni A, Patil S. Evaluation of Hepatoprotective Potential of Leaf Extracts of Some Medicinal Plants Using HepG2 Cell line.
  • Synthesis of thiazolidine-2-thione derivatives 6a-6k i. TEA, CH2Cl2,...
  • Yoneda K, Ota A, Kawashima Y. Synthesis of Thiazolidine-2-thione Derivatives and Evaluation of Their Hepatoprotective Effects. J-Stage. 1993;41(5):876-881. [Link]
  • Wang M-X, Qin H-W, Liu C, et al. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors.
  • Cordero-Pérez P, Torres-González L, Aguirre-Garza M, et al. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4. PubMed. 2017;17(1):23. [Link]
  • HepG2 Cytotoxicity, 72 hour. reframeDB. [Link]
  • Thiazoles and Thiazolidinones as Antioxidants.
  • Strelec I, Stanković N, Opačak-Bernardi T, et al. Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry. 2022;10:932483. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Acetylthiazolidine-2-thione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-acetylthiazolidine-2-thione in their synthetic workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and practical laboratory experience. My goal is to equip you with the knowledge to anticipate, identify, and resolve common issues encountered during your experiments, ensuring the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the use of this compound for amide synthesis.

Q1: What is the primary role of this compound in amide synthesis?

A1: this compound serves as an efficient acylating agent.[1][2] The N-acetyl group activates the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. This reaction forms the desired amide bond and releases the stable, and often easily removable, thiazolidine-2-thione as a byproduct.[3] This reagent is particularly useful for mild and selective acetylations.

Q2: What are the main advantages of using this compound over other acetylating agents like acetic anhydride or acetyl chloride?

A2: The primary advantages lie in its selectivity and the mild reaction conditions it allows. Unlike the highly reactive and often indiscriminately reactive acetyl chloride, this compound is more stable and less prone to hydrolysis. The byproduct, thiazolidine-2-thione, is a solid with good solubility in many organic solvents, which can simplify purification compared to the corrosive HCl generated from acetyl chloride or the need to remove excess acetic acid from reactions with acetic anhydride.[4][5]

Q3: What is the expected primary byproduct of a successful acylation reaction with this compound?

A3: The stoichiometric byproduct of a successful acylation is thiazolidine-2-thione .[6] Your reaction mixture will ideally contain your desired amide product and this thiazolidine-2-thione.

II. Troubleshooting Guide: Byproduct Identification and Mitigation

This section is dedicated to identifying and addressing the formation of unexpected byproducts that may arise during your amide synthesis reactions using this compound.

Scenario 1: My reaction is complete, but I have an additional spot on my TLC, and my yield of the desired amide is low.

This is a common issue and often points to side reactions of the starting materials or intermediates. Let's break down the possibilities.

Potential Byproduct A: Thiazolidine-2-thione (unremoved)

  • Rationale: This is the expected byproduct, but its inefficient removal during workup can lead to it contaminating your final product and reducing the perceived yield of your desired amide.

  • Identification:

    • TLC: Compare the Rf of the unknown spot with an authentic sample of thiazolidine-2-thione.

    • 1H NMR: Look for characteristic signals of the thiazolidine-2-thione ring. In CDCl3, you would expect to see two triplets around 3.4 ppm and 4.2 ppm.

    • Mass Spectrometry (EI): A molecular ion peak (M+) at m/z 119 is a strong indicator.[7]

Compound 1H NMR (CDCl3, δ ppm) 13C NMR (CDCl3, δ ppm) MS (EI) m/z
Thiazolidine-2-thione~4.21 (t), ~3.38 (t)~201.8, ~55.8, ~28.4119 (M+)
  • Mitigation Strategy:

    • Aqueous Wash: Thiazolidine-2-thione has some water solubility that can be exploited. A dilute aqueous acid wash (e.g., 1M HCl) followed by a brine wash can help remove it.

    • Recrystallization: If your product is a solid, recrystallization is often an effective method for removing the more soluble thiazolidine-2-thione.

    • Column Chromatography: A well-chosen solvent system for flash chromatography should provide good separation.

Potential Byproduct B: Unreacted this compound

  • Rationale: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or a poorly nucleophilic amine.

  • Identification:

    • TLC: Compare the Rf of one of the starting material spots with your isolated material.

    • 1H NMR: Look for the characteristic acetyl methyl singlet around 2.5 ppm and the thiazolidine ring protons.

  • Mitigation Strategy:

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC until the starting material is consumed. Gentle heating may be required for less reactive amines.

    • Use a Catalyst: For sluggish reactions, a catalytic amount of a non-nucleophilic base or an activating agent could be beneficial, though this should be approached with caution to avoid other side reactions.

Potential Byproduct C: Diacetylated Amine (Imide)

  • Rationale: If you are using a primary amine (R-NH2), it is possible for it to be acylated twice, especially if an excess of this compound is used or if the reaction conditions are forcing. This results in the formation of an imide (R-N(COCH3)2).

  • Identification:

    • 1H NMR: The disappearance of the N-H proton signal from the desired amide and the appearance of a new set of signals corresponding to the acylated amine. The two acetyl groups in the imide may be equivalent or non-equivalent depending on the structure.

    • Mass Spectrometry: Look for a molecular ion that corresponds to the mass of your amine plus two acetyl groups.

  • Mitigation Strategy:

    • Stoichiometry Control: Use a 1:1 or slight excess of the amine to the this compound.

    • Controlled Addition: Add the this compound solution slowly to the amine solution to avoid localized high concentrations of the acylating agent.

Workflow for Byproduct Identification

Byproduct_Identification_Workflow Start Low Yield / Impure Product TLC_Analysis Run TLC with Starting Materials and Product Mixture Start->TLC_Analysis Compare_Rf Compare Rf Values TLC_Analysis->Compare_Rf NMR_Analysis Acquire 1H NMR Spectrum of Crude Product Compare_Rf->NMR_Analysis MS_Analysis Acquire Mass Spectrum of Crude Product NMR_Analysis->MS_Analysis Identify_Byproduct Identify Byproduct(s) MS_Analysis->Identify_Byproduct Byproduct_A Thiazolidine-2-thione Identify_Byproduct->Byproduct_A m/z 119 Characteristic NMR signals Byproduct_B Unreacted Starting Material Identify_Byproduct->Byproduct_B Matches Starting Material Rf and Spectra Byproduct_C Diacetylated Amine Identify_Byproduct->Byproduct_C Mass corresponds to Amine + 2xAcetyl Other_Byproduct Other Unexpected Byproduct Identify_Byproduct->Other_Byproduct Further Investigation Needed

Caption: Workflow for Byproduct Identification.

Scenario 2: My reaction mixture turned an unexpected color, and I see multiple unknown spots on the TLC.

This could indicate decomposition of the reagent or more complex side reactions.

Potential Issue: Instability of this compound under Harsh Conditions

  • Rationale: While generally stable, prolonged exposure to strong bases or high temperatures can lead to the decomposition of this compound. This can result in a complex mixture of byproducts. The thiazolidine ring itself can be susceptible to opening under certain nucleophilic conditions, although this is less common in standard amide synthesis.[8]

  • Identification:

    • Complex TLC: Multiple, often streaky, spots on the TLC plate that do not correspond to starting materials or expected products.

    • Broad NMR Signals: A complex 1H NMR spectrum with many broad signals can indicate a mixture of decomposition products.

  • Mitigation Strategy:

    • Use Mild Bases: If a base is required, use a non-nucleophilic, hindered base like triethylamine or diisopropylethylamine, and use it in stoichiometric amounts.

    • Moderate Temperatures: Avoid excessive heating. Most acylations with this reagent proceed well at room temperature or with gentle warming (40-50 °C).

    • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

III. Experimental Protocols

General Protocol for Amide Synthesis using this compound
  • Dissolve the amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate container, dissolve this compound (1.0-1.1 eq.) in the same solvent.

  • Add the this compound solution to the amine solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be applied if the reaction is sluggish.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a larger volume of an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Reaction Mechanism

Caption: Amide Synthesis Mechanism.

IV. References

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Acylation of Amines, Part 2: Other Electrophiles. YouTube. [Link]

  • 2-Thiazolidinethione. NIST WebBook. [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. [Link]

  • Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. PubMed. [Link]

  • An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]

  • Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. Organic & Biomolecular Chemistry. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Amides and Their Reactions. Algor Cards. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. National Institutes of Health. [Link]

  • (a) Thiazolidine formation and stability at various pH values. (b) Left.... ResearchGate. [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. National Institutes of Health. [Link]

  • reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • 173 CHM2211 Nucleophilic acyl substitution reaction of acyl halides with amines. YouTube. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Institutes of Health. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Thiazolidinone amides, thiazolidine carboxylic acid amides, methods of making, and uses thereof. Google Patents.

  • Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. ResearchGate. [Link]

  • Synthesis and Fungicidal Activity of Simple Structural 1,3-Thiazolidine-2-Thione Derivatives. ResearchGate. [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. National Institutes of Health. [Link]

  • Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects. PubMed. [Link]

Sources

Technical Support Center: 3-Acetylthiazolidine-2-thione Workup & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling 3-acetylthiazolidine-2-thione. As a key intermediate in organic synthesis, particularly in asymmetric aldol additions and the formation of bioactive molecules, its purity is paramount to the success of subsequent reactions.[1][2] This guide is structured to address the common and often subtle challenges encountered during the post-reaction workup and purification of this valuable reagent. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your material.

Section 1: Troubleshooting the Aqueous Workup

The initial workup is a critical stage that dictates the purity of your crude product. The primary goal is to separate the desired product from unreacted starting materials, catalysts, and reaction byproducts. The N-acyl bond in this compound can be sensitive, making a carefully planned workup essential.

Q1: My reaction was conducted under basic/acidic conditions. How should I properly neutralize or quench the reaction before extraction without degrading my product?

A: This is a crucial first step. Improper quenching is a common source of product loss. The thioamide-like linkage in the thiazolidinethione ring and the N-acetyl group are susceptible to hydrolysis under harsh pH conditions.

  • For Basic Reactions (e.g., using n-BuLi, LDA, or amines): The goal is to neutralize the base without creating a strongly acidic environment.

    • Recommended Method: Quench the reaction at a low temperature (0 °C or below) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a weak acid, providing a gentle quench that buffers the solution near neutral pH, thus minimizing the risk of hydrolysis. Avoid using strong acids like HCl, which can cause rapid degradation.

    • Causality: The N-acylthiazolidinethione is more readily cleaved by nucleophilic attack than corresponding oxazolidinones.[3] A strong acid quench can protonate the carbonyl and thiocarbonyl groups, activating them towards nucleophilic attack by water, leading to ring-opening or deacylation.

  • For Acidic Reactions (e.g., using Lewis acids like TiCl₄): The objective is to neutralize the acid and break up any metal chelates.

    • Recommended Method: Slowly pour the reaction mixture into a cold, stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor the pH to ensure it reaches ~7-8.

    • Causality: Lewis acids coordinate to the carbonyl and thiocarbonyl oxygens. The bicarbonate solution effectively neutralizes the acid and hydrolyzes these metal complexes, allowing the organic product to be extracted efficiently.

Q2: I'm observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

A: Emulsions are common when dealing with complex reaction mixtures containing salts and fine particulates. They are stabilized by components that reduce the interfacial tension between the organic and aqueous layers.

  • Immediate Solutions:

    • Add Brine: Introduce a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a sharper separation from the organic layer.[4][5]

    • Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.

    • Patience & Gravity: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Advanced Solutions:

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break up the fine particles stabilizing the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the mixture will provide the force needed to separate the layers.

Q3: After evaporating the solvent, my crude product is a dark, oily residue. Is this expected, and what are the likely impurities?

A: Yes, obtaining an oil or a semi-solid is quite common for crude N-acylthiazolidinethiones. The color can range from yellow to dark brown. The impurities depend on the reaction but often include:

  • Unreacted Thiazolidine-2-thione: The starting material before acylation.

  • Base/Amine Residues: Tertiary amines like triethylamine or diisopropylethylamine are common culprits.[3]

  • Hydrolyzed Byproducts: If the workup was not gentle, you might have some amount of thiazolidine-2-thione and acetic acid (or its salt).

  • High-Molecular-Weight Side Products: Polymerization or self-condensation products can contribute to the oily nature.

This crude material is rarely suitable for direct use and requires purification.

Section 2: A Practical Guide to Purification

Purification is typically achieved by column chromatography or recrystallization. The choice depends on the scale of the reaction and the nature of the impurities.

Part A: Purification by Flash Column Chromatography

Flash chromatography is the most versatile method for purifying this compound, especially for removing closely related impurities.[3][4]

Q1: How do I select the optimal eluent (solvent system) for my column?

A: The key is to perform preliminary analysis using Thin Layer Chromatography (TLC).

  • Spotting: Dissolve a small amount of your crude oil in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.

  • Developing: Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Analysis: The ideal solvent system will give your product a Retention Factor (Rf) of 0.25 - 0.35 . This Rf value provides the best balance for achieving good separation on a column.

Typical Impurities Relative Polarity Recommended Starting Solvent System
Non-polar byproductsLower than productHexane / Ethyl Acetate (9:1 to 4:1)
Unreacted Thiazolidine-2-thioneMore polar than productHexane / Ethyl Acetate (4:1 to 1:1)
Baseline/Polar impuritiesMuch more polarStart with a less polar mix and consider a gradient

Q2: My product is coming off the column as a broad smear (tailing) instead of a tight band. What's wrong?

A: Tailing is usually caused by undesirable secondary interactions between your compound and the stationary phase (silica gel).

  • Problem: The slightly acidic nature of standard silica gel can interact with the lone pairs on the nitrogen and sulfur atoms of your molecule.

  • Solution 1 (Solvent Modification): Add a small amount (~0.5-1%) of a polar modifier to your eluent. For a neutral compound like this, adding more of the polar solvent (e.g., ethyl acetate) can help. If basic impurities are suspected to be the cause, adding ~1% triethylamine to the eluent can neutralize the acidic sites on the silica.

  • Solution 2 (Column Loading): You may have overloaded the column. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1. Also, ensure you load the product onto the column in the minimum possible volume of solvent.

Workflow: Flash Column Chromatography Here is a generalized workflow for the purification process.

G cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Isolation TLC 1. TLC Analysis (Find Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Crude Product (Minimal Solvent) Pack->Load Elute 4. Elute with Solvent (Maintain Head Pressure) Load->Elute Collect 5. Collect Fractions (Monitor by TLC) Elute->Collect Combine 6. Combine Pure Fractions Collect->Combine Evap 7. Evaporate Solvent (Rotary Evaporator) Combine->Evap Dry 8. Dry Under High Vacuum Evap->Dry Final Final Dry->Final Pure Product

Sources

Common side reactions with 3-Acetylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Acetylthiazolidine-2-thione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.

Introduction to this compound in Synthesis

This compound is a valuable reagent in organic synthesis, frequently employed as a chiral auxiliary and an acylating agent.[1] Its unique structure, featuring a reactive N-acyl group and a thiazolidinethione moiety, allows for a range of transformations, most notably in the stereoselective formation of carbon-carbon bonds, such as in aldol reactions.[2][3] However, like any reactive chemical, its use can be accompanied by side reactions that may complicate product formation and purification. This guide will address these potential pitfalls and provide actionable solutions.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during reactions involving this compound, focusing on the causality behind these problems and providing step-by-step protocols for their resolution.

Issue 1: Low or No Yield of the Desired C-Alkylated/C-Acylated Product

Symptoms:

  • Complex reaction mixture with multiple unexpected spots on TLC.

  • Isolation of S-alkylated or O-acylated byproducts instead of the C-alpha-substituted product.

  • Significant recovery of the starting N-acylthiazolidinethione or the deacylated thiazolidine-2-thione.

Root Cause Analysis:

The generation of an enolate from N-acylthiazolidinethiones is a critical step for subsequent C-C bond formation. However, the stability and reactivity of this enolate are highly dependent on the reaction conditions.

  • Enolate Decomposition: In the presence of strong bases alone, the enolate of N-acylthiazolidinethiones can be unstable and decompose. This leads to the cleavage of the N-acyl group and regeneration of the thiazolidine-2-thione, significantly reducing the yield of the desired product.

  • Competing S-Alkylation and O-Acylation: The thiazolidinethione ring possesses multiple nucleophilic sites. Under certain conditions, alkylation can occur on the sulfur atom (S-alkylation) and acylation on the enolate oxygen (O-acylation), leading to undesired byproducts. The formation of O-acylated products can be attributed to a highly ordered chelated transition state, especially with acyl chlorides that can chelate with a Lewis acid.

Workflow for Troubleshooting Low Yield:

start Low Yield of C-Alkylated/ C-Acylated Product check_base Analyze Base Used start->check_base check_lewis Evaluate Lewis Acid Presence start->check_lewis strong_base Strong Base Only (e.g., LDA, NaHMDS) check_base->strong_base If lewis_present Lewis Acid Present (e.g., TiCl4, MgBr2) check_lewis->lewis_present If no_lewis No Lewis Acid check_lewis->no_lewis If cause_decomp Probable Cause: Enolate Decomposition strong_base->cause_decomp cause_so_acyl Probable Cause: S-Alkylation or O-Acylation lewis_present->cause_so_acyl no_lewis->cause_decomp solution_lewis Solution: Introduce a Lewis Acid (e.g., TiCl4) to stabilize the enolate. cause_decomp->solution_lewis solution_conditions Solution: Optimize reaction conditions. Lower temperature, shorter reaction time. cause_so_acyl->solution_conditions solution_electrophile Solution: Consider a more reactive electrophile. cause_so_acyl->solution_electrophile

Caption: Troubleshooting workflow for low product yield.

Recommended Protocols for Mitigation:

Protocol 1: Lewis Acid-Mediated Enolate Stabilization

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-acylthiazolidinethione in a dry, aprotic solvent (e.g., THF, CH₂Cl₂) and cool to -78 °C.

  • Lewis Acid Addition: Add a suitable Lewis acid (e.g., TiCl₄, MgBr₂·OEt₂) dropwise and stir for 30-60 minutes. The Lewis acid chelates to the carbonyl and thione groups, pre-organizing the molecule for deprotonation and stabilizing the subsequent enolate.

  • Base Addition: Slowly add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to generate the enolate.

  • Electrophile Addition: Add the electrophile (alkyl halide or acyl chloride) and allow the reaction to proceed at low temperature, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard extraction and purification procedures.

Reagent ClassRecommended Conditions to Favor C-Substitution
Bases Use in conjunction with a Lewis acid. Avoid using strong bases alone.
Lewis Acids TiCl₄, MgBr₂·OEt₂ can stabilize the enolate.
Solvents Anhydrous, aprotic solvents like THF or CH₂Cl₂ are preferred.
Temperature Maintain low temperatures (-78 °C to 0 °C) to minimize side reactions.
Issue 2: Poor Diastereoselectivity in Aldol Reactions

Symptoms:

  • Formation of multiple diastereomers of the aldol product, observed by ¹H NMR or chiral HPLC.

  • Difficulty in separating the desired diastereomer.

Root Cause Analysis:

The stereochemical outcome of aldol reactions using N-acylthiazolidinethione auxiliaries is governed by the formation of a specific enolate geometry (Z-enolate) and a well-organized, chair-like transition state.[4]

  • Incorrect Enolate Geometry: The formation of the desired syn-aldol product is dependent on the selective formation of the (Z)-enolate.[4] The choice of base and Lewis acid is crucial for this selectivity.

  • Non-Chelated Transition State: In the absence of a chelating Lewis acid, or with certain Lewis acids like BF₃, an open-chain transition state may be favored, leading to a loss of stereocontrol.[5]

  • Substrate Control vs. Reagent Control: While the chiral auxiliary typically dictates the stereochemical outcome, certain chiral aldehydes can exert their own stereochemical influence, leading to a mixture of diastereomers.[3] However, in most cases, the stereoselectivity is dictated by the reagent.[3]

Workflow for Troubleshooting Poor Diastereoselectivity:

start Poor Diastereoselectivity check_reagents Review Reagents (Base & Lewis Acid) start->check_reagents check_aldehyde Examine Aldehyde Structure start->check_aldehyde reagents_non_chelating Non-Chelating Lewis Acid (e.g., BF3) or Inappropriate Base check_reagents->reagents_non_chelating If chiral_aldehyde Chiral Aldehyde with α- or β-alkoxy groups check_aldehyde->chiral_aldehyde If cause_transition_state Probable Cause: Disordered or Non-Chelated Transition State reagents_non_chelating->cause_transition_state cause_substrate_influence Probable Cause: Competing Substrate-based Stereoinduction chiral_aldehyde->cause_substrate_influence solution_reagents Solution: Use a Chelating Lewis Acid (e.g., TiCl4, Bu2BOTf) and a hindered base (e.g., DIPEA, (-)-sparteine). cause_transition_state->solution_reagents solution_conditions Solution: Strict control of temperature and addition rates. Consider alternative chiral auxiliary if issue persists. cause_substrate_influence->solution_conditions

Caption: Troubleshooting workflow for poor diastereoselectivity.

Recommended Protocols for Enhancing Diastereoselectivity:

Protocol 2: Boron-Mediated Aldol Reaction for syn-Products [4]

  • Reaction Setup: Under an inert atmosphere, dissolve the N-acylthiazolidinethione in dry CH₂Cl₂ and cool to 0 °C.

  • Enolate Formation: Add di-n-butylboron triflate (Bu₂BOTf) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA). Stir at 0 °C for 30 minutes, then cool to -78 °C. This combination is highly effective at generating the (Z)-boron enolate.

  • Aldehyde Addition: Add the aldehyde, dissolved in a small amount of cold CH₂Cl₂, dropwise.

  • Reaction Progression: Stir at -78 °C for 1-2 hours, then warm to 0 °C over 1 hour.

  • Work-up: Quench the reaction with a pH 7 phosphate buffer and methanol. Oxidatively cleave the boron with hydrogen peroxide. Proceed with extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is the stability of the N-acetyl group on this compound under acidic and basic conditions?

The N-acetyl group is susceptible to hydrolysis under both acidic and basic conditions, especially with heating.[6] This will lead to the formation of acetic acid and the parent thiazolidine-2-thione. For reactions requiring acidic or basic conditions, it is advisable to use milder reagents and lower temperatures to minimize hydrolysis. The thiazolidine ring itself shows maximum stability around pH 3 and is quite stable in concentrated HCl, but hydrolyzes slowly in neutral solutions.[7]

Q2: Can epimerization occur at a chiral center alpha to the carbonyl group during enolate formation?

Yes, epimerization is a potential risk, particularly if the alpha-carbon is the sole stereocenter. The formation of the enolate involves the removal of the alpha-proton, temporarily destroying the stereocenter. Reprotonation during the reaction or work-up can lead to a mixture of epimers. To minimize this, it is crucial to use a stoichiometric amount of a strong, non-nucleophilic base at low temperatures to ensure complete and rapid deprotonation. The subsequent reaction with the electrophile should also be efficient to trap the enolate before proton exchange can occur.

Q3: How can I effectively remove the thiazolidine-2-thione byproduct after cleaving the auxiliary?

The thiazolidine-2-thione byproduct is a relatively polar, crystalline solid. After cleavage of the auxiliary (e.g., via hydrolysis, reduction, or transamination), the byproduct can often be removed by:

  • Crystallization: The desired product may be less polar and remain in solution while the thiazolidine-2-thione crystallizes out upon concentration or addition of a less polar co-solvent.

  • Column Chromatography: Silica gel chromatography is generally effective. A gradient elution, starting with a non-polar eluent and gradually increasing the polarity, will typically allow for the separation of the less polar product from the more polar thiazolidinethione.[8]

  • Aqueous Extraction: If the desired product is sufficiently non-polar, an aqueous wash during work-up can remove some of the water-soluble thiazolidinethione.

Q4: Is there a risk of competing N- vs. S-acylation when preparing derivatives of thiazolidine-2-thione?

While the nitrogen of thiazolidine-2-thione is generally the more nucleophilic site for acylation, competing S-acylation can occur under certain conditions. The use of a base to deprotonate the nitrogen prior to acylation typically favors N-acylation. However, in the absence of a base or with certain acylating agents, a mixture of N- and S-acylated products may be observed. Careful control of reaction conditions and purification are necessary to isolate the desired N-acyl product.

References

  • A study of the alkylation and acylation of N-acylthiazolidinethione. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. Journal of Biological Chemistry. [Link]
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS One. [Link]
  • (a) Thiazolidine formation and stability at various pH values. (b) Left... - ResearchGate.
  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
  • Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. The Journal of Organic Chemistry. [Link]
  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]
  • Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. PubMed. [Link]
  • (PDF) Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome.
  • N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)
  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. [Link]
  • Chapter 1: Enolate Alkylations.
  • Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acet
  • Lewis Acid-Base Adducts of α-Amino Acid-Derived Silaheterocycles and N-Methylimidazole. MDPI. [Link]
  • In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • Evans Aldol Reaction.
  • 18: Reactions of Enolate Ions and Enols.
  • Examining the Underappreciated Role of S-Acylated Proteins as Critical Regulators of Phagocytosis and Phagosome Maturation in Macrophages. PubMed Central. [Link]
  • General method for rapid purification of native chrom
  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PubMed Central. [Link]
  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society. [Link]
  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. [Link]

Sources

Technical Support Center: 3-Acetylthiazolidine-2-thione Mediated Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-acetylthiazolidine-2-thione mediated acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles. This compound is a versatile acylating agent utilized in the synthesis of various bioactive molecules and serves as a key intermediate in pharmaceutical and agricultural chemistry.[1][2]

Troubleshooting Guide: Diagnosing and Resolving Low Acylation Yields

Low yields in acylation reactions can be frustrating and time-consuming. This section provides a systematic approach to identifying and addressing the root causes of suboptimal results.

Diagram: Troubleshooting Workflow for Low Acylation Yield

Troubleshooting Workflow cluster_0 Initial Observation cluster_1 Investigation & Diagnosis cluster_2 Corrective Actions & Optimization cluster_3 Outcome LowYield Low or No Product Yield ReagentCheck Reagent Quality & Stoichiometry Check - Purity of starting materials - Anhydrous conditions - Accurate molar ratios LowYield->ReagentCheck Start Here ConditionCheck Reaction Condition Analysis - Temperature optimization - Reaction time adjustment - Solvent effects LowYield->ConditionCheck SideReactionCheck Side Product Analysis (TLC, LC-MS) - Di-acylation - Decomposition of starting material - Other byproducts LowYield->SideReactionCheck PurifyReagents Purify/Replace Reagents - Use fresh, anhydrous solvents & reagents - Verify reagent integrity ReagentCheck->PurifyReagents If issues found OptimizeConditions Systematic Condition Optimization - Temperature screening - Time course study - Solvent screening ConditionCheck->OptimizeConditions If suboptimal ModifyStoichiometry Adjust Stoichiometry - Incremental changes to molar ratios - Controlled addition of reagents SideReactionCheck->ModifyStoichiometry If side products dominate ImprovedYield Improved Yield PurifyReagents->ImprovedYield OptimizeConditions->ImprovedYield ModifyStoichiometry->ImprovedYield

Caption: A systematic workflow for troubleshooting low yields in acylation reactions.

Common Problems and Solutions

Q1: My acylation reaction is resulting in a very low yield or no product at all. What are the most common causes?

Several factors can contribute to low or no product formation. The primary culprits often involve the quality of your reagents and the reaction conditions.

  • Reagent Quality: The purity of this compound, the substrate to be acylated, and any catalysts or bases is critical. Impurities can interfere with the reaction, leading to the formation of byproducts or complete inhibition of the desired transformation.[3] It is crucial to use anhydrous conditions, as moisture can deactivate many reagents, particularly Lewis acid catalysts if they are being used.[3]

  • Reaction Temperature: The temperature can significantly impact the reaction rate and yield. Some acylations proceed efficiently at room temperature, while others may require heating to overcome the activation energy.[3] Conversely, excessively high temperatures can lead to decomposition of starting materials or products.[3]

  • Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?

The formation of multiple products often points to side reactions, with di-acylation being a common issue, especially with highly reactive substrates.

  • Di-acylation: If your substrate has multiple nucleophilic sites, or if the mono-acylated product is still sufficiently reactive, di-acylation can occur.[4][5][6] The nature of the acylating agent and the reaction conditions can influence the extent of di-acylation.[4][5][6] To minimize this, consider using a less reactive acylating agent, adjusting the stoichiometry to use the substrate in excess, or performing the reaction at a lower temperature.

  • Other Side Reactions: Depending on the specific substrate and reaction conditions, other side reactions may occur. A thorough analysis of the byproducts using analytical techniques can provide valuable insights into these undesired pathways.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter when working with this compound mediated acylations.

Q3: What is the general mechanism of acylation using this compound?

The acylation reaction proceeds via nucleophilic attack of the substrate (e.g., an amine or alcohol) on the electrophilic carbonyl carbon of the acetyl group of this compound. The thiazolidine-2-thione moiety acts as a good leaving group, facilitating the transfer of the acetyl group to the nucleophile.

Diagram: General Mechanism of Acylation

Acylation Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products AcylatingAgent This compound (Electrophile) TransitionState Tetrahedral Intermediate AcylatingAgent->TransitionState Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->TransitionState AcylatedProduct Acylated Product (R-NH-COCH3) TransitionState->AcylatedProduct Collapse of Intermediate LeavingGroup Thiazolidine-2-thione (Leaving Group) TransitionState->LeavingGroup

Caption: The general mechanism of nucleophilic acylation.

Q4: How can I purify the acylated product?

Purification of the acylated product is typically achieved through standard laboratory techniques.

  • Extraction: After quenching the reaction, an aqueous workup is often performed to remove water-soluble byproducts and unreacted reagents. The organic layer containing the product is then separated.

  • Chromatography: Column chromatography on silica gel is a common and effective method for purifying the crude product.[7] The choice of eluent system will depend on the polarity of the product.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step to obtain highly pure material.

Q5: Are there any specific safety precautions I should take when working with this compound?

As with all laboratory chemicals, it is essential to follow standard safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound for specific handling and disposal information.

Experimental Protocol: Acylation of an Amine

This protocol provides a general procedure for the acylation of a primary amine using this compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base (if necessary): If the amine salt is used or if a base is required to facilitate the reaction, add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution.

  • Addition of Acylating Agent: Dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent and add it dropwise to the amine solution at room temperature or a pre-determined optimal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[7] Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).[7]

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[7] Purify the crude product by column chromatography on silica gel.[7]

Table: Key Reaction Parameters and Expected Outcomes
ParameterRecommended ConditionExpected Outcome/Rationale
Solvent Anhydrous Dichloromethane or THFEnsures a dry reaction environment to prevent hydrolysis of the acylating agent.
Base Triethylamine (if needed)Acts as a proton scavenger to neutralize any acid formed during the reaction.
Temperature Room Temperature (initially)A good starting point; may need optimization based on substrate reactivity.
Stoichiometry 1:1 to 1:1.2 (Amine:Acylating Agent)A slight excess of the acylating agent can help drive the reaction to completion.
Monitoring TLC or LC-MSAllows for real-time tracking of the reaction progress and determination of the endpoint.

References

  • Spallarossa, A., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity, 27(3), 1285–1295.
  • Organic Syntheses. (2021). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses, 98, 374-390.
  • ResearchGate. Mechanism for the formation of thiazolidine-2-thiones.
  • Pharmaffiliates. This compound.
  • IRIS UniGe. Mono‐ and di‐acylated imidazolidine‐2‐thione derivatives: synthesis, cytotoxicity evaluation and comput.
  • El-Sayed, W. A., et al. (2010). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. Acta Pharmaceutica, 60(3), 313-323.
  • PubMed. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies.

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Acetylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 3-Acetylthiazolidine-2-thione. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the N-acylation of thiazolidine-2-thione, moving beyond a simple protocol to explain the critical "why" behind each experimental parameter. Our goal is to empower you to not only successfully synthesize the target compound but also to troubleshoot and optimize the reaction for your specific needs.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the synthesis of this compound. Understanding these concepts is the first step toward successful optimization.

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is a classic N-acylation reaction. Thiazolidine-2-thione is deprotonated by a suitable base to form a nucleophilic anion, which then attacks an acetylating agent (such as acetyl chloride or acetic anhydride) to form the desired N-acylated product.

TT Thiazolidine-2-thione (Starting Material) ATT This compound (Product) TT->ATT Nucleophilic Attack Base Base (e.g., Triethylamine, Pyridine) Base->TT Deprotonation Byproduct Base·HCl Salt (Byproduct) Base->Byproduct Forms Salt Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->ATT Reaction Medium AA Acetylating Agent (e.g., Acetyl Chloride) AA->ATT Acyl Source

Caption: General workflow for the N-acylation of thiazolidine-2-thione.

Q2: Why is the choice of base so critical in this reaction?

The choice of base is arguably the most critical parameter for ensuring high yield and purity. Thiazolidine-2-thione exists in tautomeric equilibrium between the thione (N-H) and thiol (S-H) forms.[1] The reaction can therefore proceed via N-acylation (desired) or S-acylation (undesired).

  • Expertise & Experience: Non-nucleophilic, sterically hindered organic bases like triethylamine (TEA) or pyridine are strongly preferred. They are strong enough to deprotonate the nitrogen atom but are poor nucleophiles themselves, minimizing side reactions.

  • Causality: Strong, nucleophilic bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) can increase the population of the thiolate anion, leading to the formation of the S-acylated byproduct.[2] While S-acyl derivatives can sometimes rearrange to the N-acyl product, this often requires higher temperatures and can lead to other impurities.[3] Using a mild organic base under controlled, often cooled, conditions kinetically favors the desired N-acylation pathway.

Q3: Which acetylating agent should I use: acetyl chloride or acetic anhydride?

Both are effective, but their reactivity profiles and byproducts differ.

  • Acetyl Chloride: Highly reactive and generally provides faster reaction times. The byproduct is hydrochloric acid (HCl), which is immediately neutralized by the base (e.g., TEA) to form a salt (e.g., triethylammonium chloride). This salt often precipitates, which can sometimes help drive the reaction to completion. Its high reactivity necessitates careful handling under strictly anhydrous conditions.

  • Acetic Anhydride: Less reactive than acetyl chloride, which can offer better control and selectivity, especially for sensitive substrates. The byproduct is acetic acid, which is also neutralized by the base. It is often less sensitive to trace amounts of moisture.

For routine synthesis, acetyl chloride is a common and effective choice when paired with an appropriate base like triethylamine.

Q4: How do I select an appropriate solvent?

The ideal solvent should meet several criteria:

  • Solubility: It must dissolve the thiazolidine-2-thione and the base.

  • Inertness: It must be aprotic and not react with the acetylating agent or the base. Ethereal solvents like tetrahydrofuran (THF) or chlorinated solvents like dichloromethane (DCM) are excellent choices.

  • Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the acetylating agent and the product. Always use a dry, anhydrous solvent.

  • Boiling Point: A relatively low boiling point (like DCM or THF) simplifies product isolation via rotary evaporation.

Section 2: Experimental Protocol and Optimization Parameters

This section provides a robust starting protocol. Remember, every reaction may require fine-tuning. Use this as a baseline for your optimization efforts.

Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add thiazolidine-2-thione (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1–0.2 M concentration).

  • Base Addition: Add triethylamine (TEA) (1.1–1.2 eq) and stir until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction and enhance N-selectivity.

  • Acetylating Agent Addition: Dissolve acetyl chloride (1.05–1.1 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 15–30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase like ethyl acetate/petroleum ether (e.g., 30:70 v/v). The product should have a higher Rf than the starting thiazolidine-2-thione.

  • Workup: Once the reaction is complete (disappearance of starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in petroleum ether) or recrystallization to yield pure this compound.[4]

Table 1: Key Optimization Parameters
ParameterTypical RangeRationale & Expert Insights
Temperature 0 °C to RTStarting at 0 °C controls the exotherm from the highly reactive acetyl chloride, minimizing side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
Base Equivalents 1.1–1.5 eqA slight excess of base ensures complete deprotonation of the starting material and neutralizes the HCl byproduct. A large excess can sometimes promote side reactions.
Acetylating Agent Eq. 1.05–1.2 eqA small excess ensures that all the deprotonated starting material reacts. Using too much can lead to purification challenges.
Reaction Time 1–6 hoursHighly dependent on scale and temperature. Monitor closely by TLC to avoid formation of degradation byproducts from prolonged reaction times.
Solvent DCM, THFBoth are excellent choices. THF can sometimes offer better solubility for the triethylammonium chloride salt, keeping the reaction mixture more homogeneous.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

Start Problem Detected: Low Yield or Impure Product on TLC TLC_A TLC shows mainly unreacted starting material. Start->TLC_A TLC_B TLC shows multiple spots: product + unknown byproducts. Start->TLC_B TLC_C TLC shows streaking or baseline material. Start->TLC_C Cause_A1 Cause: Insufficient Acetylating Agent or Incomplete Reaction TLC_A->Cause_A1 Probable Cause Cause_A2 Cause: Inactive Reagents / Wet Conditions TLC_A->Cause_A2 Probable Cause Cause_B1 Cause: S-Acylation byproduct formed TLC_B->Cause_B1 Probable Cause Cause_B2 Cause: Reaction too warm or wrong base TLC_B->Cause_B2 Probable Cause Cause_C1 Cause: Hydrolysis of product during workup TLC_C->Cause_C1 Probable Cause Cause_C2 Cause: Polar byproducts (salt) TLC_C->Cause_C2 Probable Cause Sol_A1 Solution: Add more acetylating agent (0.1 eq) and/or increase reaction time. Cause_A1->Sol_A1 Action Sol_A2 Solution: Use fresh, anhydrous reagents and solvents. Flame-dry glassware. Cause_A2->Sol_A2 Action Sol_B1 Solution: Ensure dropwise addition at 0 °C. Use a non-nucleophilic base (TEA). Cause_B1->Sol_B1 Action Sol_B2 Solution: Improve temperature control. Avoid strong bases like NaOH. Cause_B2->Sol_B2 Action Sol_C1 Solution: Use mild workup (e.g., NaHCO₃). Avoid strong acid/base washes. Cause_C1->Sol_C1 Action Sol_C2 Solution: Ensure complete removal of base salts before concentration. Cause_C2->Sol_C2 Action

Caption: Troubleshooting workflow for common synthesis issues.

Q: My reaction is stalled; the starting material is not being consumed according to TLC. What should I do?

  • Potential Cause 1: Inactive Reagents. Acetyl chloride is highly sensitive to moisture. If the bottle is old or has been improperly handled, it may have hydrolyzed.

    • Solution: Use a fresh bottle or a newly opened ampoule of acetyl chloride. Ensure your solvent and base are strictly anhydrous.

  • Potential Cause 2: Insufficient Acetylating Agent. If there were trace amounts of water in the system, some of the acetyl chloride may have been consumed.

    • Solution: Add another small portion (e.g., 0.1 eq) of acetyl chloride and monitor by TLC for another hour.

Q: My TLC shows the product spot, but also a significant side-product spot. How can I improve selectivity?

  • Potential Cause: S-Acylation. As discussed, this is the most likely side reaction, yielding the isomeric S-acetyl product.

    • Solution 1 (Temperature Control): The most common culprit is poor temperature control. Ensure the reaction mixture is maintained at 0 °C during the entire dropwise addition of acetyl chloride. A runaway exotherm will favor the thermodynamically driven side reactions.

    • Solution 2 (Base Selection): Re-evaluate your base. If you are not using a non-nucleophilic organic base like TEA or pyridine, switch to one. Avoid inorganic bases.[2]

Q: I have difficulty purifying my product. It runs as a smear on the column or I get a low recovery.

  • Potential Cause 1: Residual Salts. The triethylammonium chloride byproduct, if not fully removed during the aqueous workup, can interfere with chromatography.

    • Solution: Ensure you perform the aqueous washes thoroughly. Washing with water followed by brine helps break up any minor emulsions and removes most of the salt. You can also filter the reaction mixture before workup to remove the bulk of the precipitated salt.

  • Potential Cause 2: Product Instability. While generally stable, the acetyl group can be labile under strongly acidic or basic conditions.

    • Solution: Use a neutral workup (saturated sodium bicarbonate is ideal). Avoid washing with strong acids or bases. When performing chromatography, consider deactivating the silica gel slightly by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5%).

Section 4: Safety & Handling

Q: What are the key safety precautions for this reaction?

  • Acetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Triethylamine: Flammable liquid with a strong, unpleasant odor. Handle in a fume hood.

  • DCM/THF: Handle these volatile organic solvents in a fume hood to avoid inhalation.

  • Exotherm: The reaction is exothermic. Adding the acetyl chloride slowly at 0 °C is a critical safety and process control step.

Q: How should I store the starting materials and the final product?

  • Thiazolidine-2-thione: Store in a cool, dry place away from oxidizing agents.

  • This compound: Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a refrigerator.[5] This minimizes potential hydrolysis over time.

References

  • Wang, M.-X., Qin, H.-W., Liu, C., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531.
  • Wang, M.-X., Qin, H.-W., Liu, C., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. National Center for Biotechnology Information.
  • Ordóñez, M., et al. (2012). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 17(9), 10412-10422.
  • Kaur, R., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4966.
  • Ordóñez, M., et al. (2012). Mechanism for the formation of thiazolidine-2-thiones. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Organic Chemistry Portal.
  • Deng, X., et al. (2011). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1563-1571.
  • Cesarini, S., et al. (2009). N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(3), 1106-18.
  • Anbazhagan, M., et al. (2024). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry.
  • Lee, J.H., Park, S.H., & Lee, H. (2007). S-acyl and N-acyl derivatives of benzothiazole-2-thiol: An example of acyl group rearrangement. Bulletin of the Korean Chemical Society, 28(7), 1211-1214.

Sources

Overcoming low reactivity of 3-Acetylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Acetylthiazolidine-2-thione. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile chiral auxiliary in their synthetic endeavors. We understand that overcoming the inherent reactivity challenges of this compound is crucial for success. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common issues and optimize your reactions.

Understanding the Reactivity of this compound

This compound is a valuable reagent in asymmetric synthesis, particularly for diastereoselective aldol additions.[1][2][3] Its structure, featuring a thiazolidinethione ring, allows for the formation of well-defined metal enolates, which can then react with electrophiles, such as aldehydes, with high stereocontrol.[2][4][5] However, its reactivity is often lower than that of its oxazolidinone counterparts (Evans auxiliaries), necessitating specific activation methods to achieve satisfactory results.

The key to unlocking the synthetic potential of this compound lies in the efficient generation of its enolate. This is typically achieved through the use of a Lewis acid and a hindered base.[4] The Lewis acid coordinates to the carbonyl oxygen and the sulfur atom of the thiazolidinethione ring, increasing the acidity of the α-protons and facilitating deprotonation by the base to form a rigid, chelated enolate structure. This rigid conformation is what dictates the high diastereoselectivity observed in subsequent reactions.[4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound often less reactive than N-acetyl oxazolidinones?

The lower reactivity of this compound can be attributed to the electronic properties of the thiazolidinethione ring. The thiocarbonyl group is less electron-withdrawing than the carbonyl group in oxazolidinones. This results in the α-protons of the acetyl group being less acidic, making enolate formation more challenging. Consequently, stronger Lewis acids and carefully chosen bases are often required to achieve efficient enolization.

Q2: What is the role of the Lewis acid in activating this compound?

The Lewis acid plays a dual role in the reaction. Firstly, it acts as a Lewis acid catalyst by coordinating to the carbonyl oxygen and the endocyclic sulfur atom.[6] This coordination polarizes the N-acetyl group, increasing the acidity of the α-protons and making them easier to remove by a base. Secondly, the Lewis acid templates the formation of a rigid, chelated transition state upon enolization. This rigid structure blocks one face of the enolate, leading to a highly diastereoselective attack on the electrophile.[2][4] Titanium tetrachloride (TiCl₄) is a commonly used Lewis acid for this purpose.[4][7][8]

Q3: How does the choice of base influence the reaction outcome?

The choice of base is critical for both the yield and the stereoselectivity of the reaction. A hindered, non-nucleophilic base is preferred to avoid side reactions. Common bases include Hünig's base (N,N-diisopropylethylamine, DIPEA) and (-)-sparteine.[3][4] The stoichiometry of the base relative to the Lewis acid can also influence the stereochemical outcome, allowing for selective formation of either "Evans" syn or "non-Evans" syn aldol products.[3][4]

Troubleshooting Guide

Issue 1: Low or No Conversion in Aldol Addition

Possible Causes:

  • Inefficient Enolate Formation: The combination of Lewis acid and base may not be optimal for the specific substrate.

  • Low Quality Reagents: Degradation of the Lewis acid (e.g., TiCl₄ by moisture), the base, or the this compound itself.

  • Inappropriate Reaction Temperature: The temperature may be too low for the enolization to occur at a reasonable rate.

  • Steric Hindrance: A highly hindered aldehyde or ketone electrophile may react sluggishly.

Solutions & Strategies:

  • Optimize Lewis Acid and Base:

    • Titanium Tetrachloride (TiCl₄): This is a powerful Lewis acid that is highly effective for enolizing this compound.[4][7] Ensure it is freshly distilled or from a recently opened bottle.

    • Alternative Lewis Acids: For certain applications, other Lewis acids like dichlorophenylborane (PhBCl₂) have been shown to be effective.[9][10]

    • Base Selection: Use a hindered amine base such as DIPEA or (-)-sparteine. The combination of TiCl₄ and (-)-sparteine is well-documented for achieving high diastereoselectivity.[3][4]

  • Reaction Conditions:

    • Temperature: Enolization is typically performed at low temperatures (e.g., -78 °C) to control selectivity, followed by the addition of the aldehyde. If conversion is low, allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or -20 °C) may improve the yield.

    • Solvent: Anhydrous dichloromethane (DCM) is the most common solvent for these reactions. Ensure it is thoroughly dried before use.

  • Reagent Stoichiometry: The ratio of Lewis acid to base can be critical. For example, with TiCl₄, using 1.1 equivalents and 2.5 equivalents of DIPEA is a common starting point.[4]

Issue 2: Poor Diastereoselectivity

Possible Causes:

  • Incomplete Enolate Formation: A mixture of enolate geometries can lead to a mixture of diastereomers.

  • Non-Chelated Transition State: If the Lewis acid is not effectively coordinating to both the carbonyl and the thione sulfur, a less organized, non-chelated transition state can form, resulting in lower stereocontrol.[4]

  • Incorrect Stoichiometry of Base: The ratio of base to Lewis acid can invert the stereochemical outcome.[3]

  • Reaction Temperature Too High: Higher temperatures can lead to less defined transition states and reduced diastereoselectivity.

Solutions & Strategies:

  • Ensure Complete Enolization: Allow sufficient time for the enolization to complete before adding the aldehyde. This is typically 30-60 minutes at the optimal temperature.

  • Control Stoichiometry: Carefully control the equivalents of Lewis acid and base. It has been demonstrated that with (-)-sparteine as the base, using 2 equivalents favors the "Evans" syn product, while 1 equivalent can lead to the "non-Evans" syn product.[3]

  • Maintain Low Temperatures: Conduct the reaction at a consistently low temperature (e.g., -78 °C) to maximize the energy difference between the diastereomeric transition states.

Experimental Protocols

Protocol: Diastereoselective Aldol Addition using TiCl₄ and (-)-Sparteine

This protocol is adapted from established literature procedures for the synthesis of syn-aldol products.[3][4]

Materials:

  • This compound

  • Aldehyde

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in DCM)

  • (-)-Sparteine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 eq, 1.0 M solution in DCM) dropwise to the solution. Stir for 5 minutes.

  • Add (-)-sparteine (1.2 eq) dropwise. The solution should turn a deep red or purple color, indicating enolate formation. Stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde (1.2 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on Aldol Addition Stereoselectivity

Lewis AcidBase (eq)AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
TiCl₄(-)-Sparteine (2.0)Isobutyraldehyde>99:185[3]
TiCl₄(-)-Sparteine (1.0)Isobutyraldehyde3:9788[3]
TiCl₄DIPEA (2.5)Benzaldehyde>98:290[4]
PhBCl₂(-)-Sparteine (1.1)Isobutyraldehyde>100:195[9]

Visualizations

Diagram: Troubleshooting Workflow for Low Aldol Reaction Yield

troubleshooting_workflow start Low Yield in Aldol Reaction check_reagents Verify Reagent Quality (TiCl4, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_stoichiometry Confirm Stoichiometry (Lewis Acid:Base Ratio) start->check_stoichiometry reagent_issue Re-purify or use fresh reagents check_reagents->reagent_issue conditions_issue Optimize Temperature Profile (e.g., slow warming) check_conditions->conditions_issue stoichiometry_issue Adjust Lewis Acid/Base Ratio check_stoichiometry->stoichiometry_issue re_run Re-run Experiment reagent_issue->re_run conditions_issue->re_run stoichiometry_issue->re_run

Caption: A flowchart for troubleshooting low yields in aldol reactions.

Diagram: Proposed Chelated Titanium Enolate Intermediate

chelated_intermediate cluster_intermediate Chelated Titanium Enolate Ti Ti Cl1 Cl Ti->Cl1 Cl2 Cl Ti->Cl2 Cl3 Cl Ti->Cl3 S S Ti->S Coordination O O Ti->O Coordination C_alpha O->C_alpha N N C_thione C_thione N->C_thione C=S R_group R_group N->R_group (thiazolidine ring) C_alpha->N C_beta C_alpha->C_beta H H C_beta->H R R C_thione->S

Caption: A diagram of the proposed chelated titanium enolate intermediate.

References

  • D. A. Evans, J. V. Nelson, and T. R. Taber, "Stereoselective Aldol Condensations via Boron Enolates," Journal of the American Chemical Society, 1981, 103 (11), 3099–3111. [Link]
  • M. T. Crimmins, B. W. King, W. J. Zuercher, and A. L. Choy, "Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones and Acylthiazolidinethiones," The Journal of Organic Chemistry, 2001, 66 (3), 894–902. [Link]
  • F. A. Tan, et al., "Diastereoselective additions of titanium enolates from N-glycolyl thiazolidinethiones to acetals," The Journal of Organic Chemistry, 2012, 77(19), 8809-14. [Link]
  • H. F. Olivo, et al., "Stereoselective Aldol Additions of Titanium Enolates of N-Acetyl-4-isopropyl-thiazolidinethione," The Journal of Organic Chemistry, 2002, 67 (10), 3218-3224. [Link]
  • Y. Zhang, A. J. Phillips, and T. Sammakia, "Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent," Organic Letters, 2004, 6(1), 23-5. [Link]
  • Y. Zhang and T. Sammakia, "Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction," Organic Letters, 2004, 6(18), 3139-41. [Link]
  • M. T. Crimmins and K. Chaudhary, "Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions," Organic Letters, 2000, 2(6), 775-7. [Link]
  • Y. Zhang and T. Sammakia, "Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents," The Journal of Organic Chemistry, 2006, 71(16), 6262-5. [Link]
  • M. T. Crimmins, et al., "Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions," Organic Letters, 2005, 7 (16), 3521-3524. [Link]
  • J. L. Garcia Ruano, et al., "Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes," Angewandte Chemie International Edition, 2013, 52(49), 12855-12859. [Link]
  • Y. Nagao, et al., "New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes," The Journal of Organic Chemistry, 1990, 55 (4), 1148–1156. [Link]
  • S. K. Ghorai, A. K. Sahoo, and A. K. Panda, "TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis," Asian Journal of Organic Chemistry, 2021, 10(6), 1276-1300. [Link]
  • Wikipedia, "Aldol reaction," Wikipedia, The Free Encyclopedia, 2023. [Link]
  • I. Mukaiyama, et al., "Catalytic TMSCI promoted powerful aldol addition and Claisen condensation mediated by TiCl4/Bu3N agent: Comparison and evaluation with the Mukaiyama aldol addition," Chemistry Letters, 2005, 34(10), 1442-1443. [Link]
  • Chemistry Steps, "Intramolecular Aldol Reactions," Chemistry Steps, 2023. [Link]
  • Master Organic Chemistry, "Aldol Addition and Condensation Reactions," Master Organic Chemistry, 2022. [Link]
  • K. K. Lee, et al., "Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects," Chemical & Pharmaceutical Bulletin, 1993, 41(5), 876-81. [Link]
  • M. T. Crimmins, et al., "In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed," Organic Letters, 2009, 11 (18), 4064-4067. [Link]
  • F. J. Anaya, et al., "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries," Molecules, 2011, 16(5), 3765-3775. [Link]
  • jOeCHEM, "01.
  • S. V. Ryabukhin, et al.
  • M. T. Crimmins, et al., "Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary," The Journal of Organic Chemistry, 2004, 69 (14), 4641-4647. [Link]
  • Z. Cui, et al., "Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae," Bioorganic & Medicinal Chemistry, 2019, 27(16), 3561-3569. [Link]
  • jOeCHEM, "Practice with Aldol, Michael Addition, and Robinson Annulation Rxns (Worksheet Walkthrough)," YouTube, 2021. [Link]
  • S. Kumar, et al., "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications," Molecules, 2020, 25(15), 3354. [Link]
  • Chemistry Steps, "Aldol Addition and Condensation Reactions - Practice Problems," Chemistry Steps, 2023. [Link]
  • L. Wang, et al., "Studies on the reaction and quantum chemistry of thiazolidine-2-thione and (R)-thiazolidine-2-thione-4-carboxylic ethyl ester with α-bromopropylchloride," Journal of Molecular Structure: THEOCHEM, 2004, 677(1-3), 117-121. [Link]

Sources

Technical Support Center: Purification of 3-Acetylthiazolidine-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the chromatographic purification of 3-acetylthiazolidine-2-thione and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile heterocyclic compounds in their work.[1][2][3][4] 3-Acetylthiazolidine-2-thiones are crucial intermediates in the synthesis of bioactive molecules for pharmaceutical and agricultural applications.[1] Their purification, while routine, presents specific challenges that can impact yield, purity, and project timelines.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established laboratory practices and peer-reviewed literature. Our goal is to empower you to diagnose and solve purification challenges efficiently, ensuring the integrity of your scientific outcomes.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during the chromatographic purification of thiazolidine-2-thione derivatives.

Question 1: My compound is streaking or "tailing" on the silica TLC plate. What is causing this and how can I fix it?

Answer: Tailing is a common issue that indicates a non-ideal interaction between your compound and the stationary phase, leading to poor separation on a column. The primary causes are:

  • Compound Acidity/Basicity: The thiazolidine-2-thione moiety contains nitrogen and sulfur atoms that can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to streaking.

  • Solution: Deactivate the silica gel. This can be done by adding a small amount of a modifying agent to your eluent system.

    • For Basic or Nucleophilic Compounds: Add 0.1-1% triethylamine (Et₃N) or pyridine to the mobile phase.[5] This neutralizes the acidic sites on the silica, preventing strong adsorption of your compound.

    • For Acidic Compounds: If your derivative has an acidic functional group, adding a small amount of acetic acid can improve the spot shape.[5]

  • Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, causing the spot to streak.

  • Solution: Ensure you are spotting a dilute solution of your crude material. A good rule of thumb is to use a concentration where you can just barely see the spot under UV light or after staining.

  • Compound Instability: Some complex derivatives may be unstable on silica gel, leading to decomposition products that appear as a streak.[6]

  • Solution: If adding a modifier doesn't help, you may need to switch to a less acidic stationary phase, such as neutral alumina, or consider reversed-phase chromatography if your compound is sufficiently polar.

Question 2: The separation on my flash column was unsuccessful; my fractions are all mixed. What went wrong?

Answer: A failed column separation is typically due to a suboptimal solvent system or improper technique. Here’s how to diagnose and improve the outcome:

  • Incorrect Solvent Polarity: The resolving power of your column is directly related to the mobile phase composition.

    • The "Sweet Spot" (Rf Value): Before running any column, you must identify a solvent system using TLC where your target compound has an Rf value of approximately 0.2-0.3.[5][7] An Rf in this range provides the best balance for good separation from impurities. Spots with very high or very low Rf values are difficult to separate effectively.[5]

    • Solution: Methodically screen solvent systems. Mixtures of petroleum ether/ethyl acetate or hexanes/ethyl acetate are excellent starting points for many thiazolidine-2-thione derivatives.[8][9][10]

  • Isocratic vs. Gradient Elution: If your crude mixture contains compounds with very different polarities, a single solvent mixture (isocratic elution) may not be effective.

    • Solution: Use a gradient elution. Start with a less polar solvent system where your target compound has an Rf of ~0.2 or less.[7] Gradually increase the percentage of the more polar solvent during the column run. This will elute the less polar impurities first, followed by your product, and finally the highly polar impurities.

  • Poor Column Packing: Air bubbles, cracks, or an uneven silica bed will create channels, causing the solvent and sample to flow unevenly, which ruins the separation.

    • Solution: Pack your column carefully as a slurry. Ensure the silica is fully settled and the bed is level before loading your sample. Adding a thin layer of sand on top can protect the silica surface.[5][11]

Question 3: I am seeing a new, unexpected spot on my TLC analysis of the column fractions. Is my compound decomposing?

Answer: This is a strong possibility. While many compounds are stable on silica, some can be sensitive to its acidic nature, leading to degradation during the time it takes to run the column.[6][12]

  • Mechanism of Degradation: The acetyl group on a this compound can be labile, and the thiazolidine ring itself can be sensitive to prolonged exposure to acid. The silanol groups on silica can catalyze hydrolysis or other decomposition pathways.[12]

  • Diagnostic Test: To confirm, dissolve a small, pure sample of your starting material in your chosen chromatography eluent, add a scoop of silica gel, and stir it at room temperature for a few hours. Monitor the mixture by TLC. If a new spot appears, your compound is not stable on silica under these conditions.

  • Solutions:

    • Deactivate the Silica: Before packing, flush the column with your chosen eluent containing 1-3% triethylamine. This will neutralize the most acidic sites.[7]

    • Work Quickly: Run the column as fast as possible while maintaining good separation (a flow rate of about 2 inches/minute is often recommended for flash chromatography).[5]

    • Change Stationary Phase: If degradation persists, switch to a more inert stationary phase like neutral alumina or consider reversed-phase (C18) silica.

Question 4: My crude product is a sticky oil that is not very soluble in the non-polar eluent. How can I load it onto the column without it precipitating?

Answer: This is a perfect scenario for "dry loading." Wet loading (dissolving the sample in the mobile phase) is not suitable if the sample has poor solubility, as it will crash out at the top of the column, leading to a disastrous separation.

  • Dry Loading Protocol:

    • Dissolve your crude product in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone, or ethyl acetate).

    • Add a small amount of silica gel to this solution (typically 2-3 times the weight of your crude product).

    • Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.

    • Carefully pour this powder onto the top of your packed column (which has been topped with sand).

    • Add another layer of sand on top of the sample layer before beginning elution.[7] This technique ensures your entire sample is introduced to the column in a narrow, uniform band.

Frequently Asked Questions (FAQs)
QuestionAnswer
What is a good starting solvent system for purifying this compound derivatives? A mixture of a non-polar and a moderately polar solvent is standard. The most commonly cited systems are Petroleum Ether/Ethyl Acetate or Hexanes/Ethyl Acetate .[5][8][9][10] Start with a ratio like 9:1 and gradually increase the polarity (e.g., 4:1, 1:1) while monitoring by TLC to find the optimal Rf.
How much silica gel should I use for my flash column? The amount depends on the difficulty of the separation. A general guideline is a silica-to-crude-product weight ratio of 20:1 to 100:1 .[11] For easy separations (large ΔRf on TLC), a 30:1 or 40:1 ratio is often sufficient. For difficult separations of spots that are very close, you may need 100:1 or more.[11]
What is the ideal Rf value for the target compound on a TLC plate before running a column? The ideal Rf (retardation factor) for your target compound should be between 0.2 and 0.3 in the chosen solvent system.[5][7] This ensures the compound moves down the column at a reasonable rate but spends enough time interacting with the stationary phase to separate from impurities.
Can I use dichloromethane (DCM) as the non-polar solvent? While DCM is an excellent solvent for dissolving many organic compounds, it can make column execution slow because it is more viscous and has a higher density than hexanes.[7] It can also increase the pressure in the column, making it more prone to cracking. Hexanes or petroleum ether are generally preferred.
Experimental Workflow & Protocols
General Purification Workflow

The following diagram outlines the logical flow for developing a successful chromatographic purification method for this compound derivatives.

G start Crude Reaction Mixture tlc 1. TLC Analysis (Screen Solvent Systems) start->tlc check_rf Is target Rf ~0.2-0.3 and separate from impurities? tlc->check_rf check_rf->tlc No, adjust solvent polarity prep_column 2. Prepare & Pack Flash Column check_rf->prep_column  Yes load_sample 3. Load Sample (Wet or Dry Method) prep_column->load_sample elute 4. Elute Column (Isocratic or Gradient) load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Standard workflow for purification by flash chromatography.

Troubleshooting Flowchart: Poor Separation

Use this decision tree if your column chromatography results in mixed fractions.

G start Problem: Poor Separation / Mixed Fractions q1 What was the target Rf on the pre-column TLC? start->q1 rf_high Rf > 0.4 q1->rf_high Too High rf_low Rf < 0.1 q1->rf_low Too Low rf_good Rf was ~0.2-0.3 q1->rf_good Correct sol_high Solution: Decrease solvent polarity to target Rf ~0.2-0.3 rf_high->sol_high sol_low Solution: Increase solvent polarity to target Rf ~0.2-0.3 rf_low->sol_low q2 Were impurities very close to the product spot? rf_good->q2 imp_yes Solution: 1. Use a longer column. 2. Increase silica:sample ratio (>50:1). 3. Use a shallow gradient elution. q2->imp_yes Yes imp_no Consider technical error: - Column cracked? - Sample loaded improperly? - Compound degradation? q2->imp_no No

Caption: Decision tree for troubleshooting poor column separation.

Protocol: Standard Flash Column Chromatography
  • Select Solvent System: Based on TLC analysis, prepare an adequate volume of the chosen eluent. For a column using 100g of silica, you will need at least 1L of eluent.[6]

  • Prepare Slurry: In a beaker, pour your determined amount of silica gel (e.g., 40g for 1g of crude product) into your starting eluent. Stir gently to create a uniform slurry free of clumps.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.

    • Pour the silica slurry into the column. Use additional eluent to rinse all silica from the beaker into the column.

    • Gently tap the side of the column to help the silica settle into a uniform bed.

    • Use gentle air pressure to push the excess solvent through until the solvent level is just at the top of the silica bed. Never let the column run dry. [6]

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in the minimum amount of eluent. Using a pipette, carefully apply the solution to the top layer of sand.

    • Dry Loading: (Recommended for poorly soluble compounds) Follow the procedure described in the Troubleshooting section. Carefully add the silica-adsorbed sample to the top of the column.

  • Elute the Column:

    • Carefully add fresh eluent to the top of the column.

    • Apply gentle, steady air pressure to achieve a flow rate of approximately 2 inches per minute.[5]

    • Begin collecting fractions in test tubes or vials.

  • Monitor the Separation: Periodically spot fractions onto a TLC plate to track the elution of your product and any impurities.

  • Combine and Concentrate: Once the separation is complete, combine the fractions containing your pure product and remove the solvent using a rotary evaporator.

References
  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531.
  • Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar.
  • Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC - NIH.
  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
  • Successful Flash Chromatography - King Group. (n.d.).
  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.).
  • Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects. (1993). PubMed.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (2022). PubMed.
  • Axially Chiral 2-Arylimino-3-aryl-thiazolidine-4-one Derivatives: Enantiomeric Separation and Determination of Racemization Barriers by Chiral HPLC. (2025). ResearchGate.
  • Silica-Mediated Monohydrolysis of Dicarboxylic Esters. (n.d.). Chemistry Europe.
  • 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones. (2012). Semantic Scholar.
  • Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. (2019). PubMed.
  • Synthesis and Fungicidal Activity of Simple Structural 1,3-Thiazolidine-2-Thione Derivatives. (2014). ResearchGate.

Sources

Technical Support Center: Removal of Unreacted 3-Acetylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Acetylthiazolidine-2-thione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to ensure the successful purification of your reaction mixtures.

Introduction

This compound is a versatile intermediate in organic synthesis, particularly in the formation of complex molecules in pharmaceutical and agricultural research.[1][2] Its unique structure allows for a range of chemical transformations. However, its removal after a reaction can sometimes be challenging. This guide provides a systematic approach to tackling this common purification issue.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted this compound difficult?

A1: The difficulty in removing unreacted this compound often stems from its polarity and solubility profile, which can be similar to the desired product, especially in reactions forming other polar amide or thioamide compounds. This similarity makes simple extraction or precipitation methods less effective.

Q2: What are the primary methods for removing this unreacted starting material?

A2: The most effective methods are typically column chromatography, acidic or basic liquid-liquid extraction, and recrystallization. The choice of method depends on the specific properties of your desired product and the reaction solvent.

Q3: Are there any safety concerns I should be aware of when handling this compound?

A3: Yes, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5] In case of accidental contact, rinse the affected area with plenty of water and seek medical advice if irritation persists.[5][6]

Troubleshooting Guide

This section provides a structured approach to common issues encountered during the purification process.

Issue 1: My desired product and the unreacted this compound have very similar Rf values on TLC.

This is a frequent challenge indicating that standard silica gel chromatography will be difficult.

Underlying Cause: The polarity of your product is too close to that of the starting material.

Solutions:

  • Change the Chromatographic Method:

    • Reverse-Phase Chromatography: If both compounds are polar, reverse-phase chromatography can often provide better separation. A C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.[7]

    • Ion-Exchange Chromatography: If your product has a basic nitrogen atom that can be protonated, strong cation exchange (SCX) chromatography can be highly effective.[7] The basic product will bind to the column, while the neutral this compound will elute. The product can then be released by washing with a basic solution.[7]

  • Chemical Modification:

    • If your product has a functional group that can be easily protected or modified to significantly change its polarity (e.g., converting an alcohol to a silyl ether), this can facilitate separation. The protecting group can be removed after purification.

Issue 2: During liquid-liquid extraction, my product seems to partition with the unreacted starting material.

This occurs when the solubility characteristics of the product and starting material are too similar under the extraction conditions.

Underlying Cause: The pH of the aqueous phase is not optimal for selective separation.

Solutions:

  • Acid/Base Extraction:

    • For Basic Products: If your product contains a basic functional group (like an amine), washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate your product, making it water-soluble and transferring it to the aqueous layer.[8][9] The neutral this compound will remain in the organic layer. The aqueous layer can then be basified to precipitate or be extracted to recover the product.[8][9]

    • For Acidic Products: If your product is acidic, washing with a dilute base (e.g., 1M NaOH) will deprotonate it, leading to its extraction into the aqueous phase.[8][9]

  • Solvent System Optimization: Experiment with different organic solvents for the extraction. Sometimes, a less polar solvent can leave more of the polar this compound in the aqueous phase.

Issue 3: I am trying to recrystallize my product, but the this compound co-crystallizes.

This indicates that the chosen solvent system is not selective enough.

Underlying Cause: The solubility of both the product and the starting material in the chosen solvent(s) is too similar across the temperature range.

Solutions:

  • Systematic Solvent Screening: The key to successful recrystallization is finding a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while the impurity (this compound) remains soluble at low temperatures.[10][11]

    • One-Solvent Recrystallization: Test a range of solvents with varying polarities. Common choices include ethanol, ethyl acetate, and mixtures involving hexanes.[12]

    • Two-Solvent Recrystallization: This is often more effective. Dissolve your crude material in a minimal amount of a "good" solvent (in which both compounds are soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which your product is less soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[13]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable when there is a discernible difference in polarity between the product and this compound.

dot

Protocol_2 cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Dissolve crude mixture in an organic solvent (e.g., ethyl acetate) wash Wash with dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) start->wash separate Separate the organic and aqueous layers wash->separate org_wash Wash with brine separate->org_wash Contains neutral compounds aq_neutralize Neutralize with base or acid separate->aq_neutralize Contains salt of acidic/basic product org_dry Dry over anhydrous Na2SO4 org_wash->org_dry org_filter Filter org_dry->org_filter org_evap Evaporate solvent org_filter->org_evap org_product Isolate neutral compound (e.g., this compound) org_evap->org_product aq_extract Extract with an organic solvent aq_neutralize->aq_extract aq_dry Dry the combined organic extracts aq_extract->aq_dry aq_evap Evaporate solvent aq_dry->aq_evap aq_product Isolate acidic or basic product aq_evap->aq_product

Sources

Stability issues of 3-Acetylthiazolidine-2-thione in solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-ATT-2601-01

Introduction

3-Acetylthiazolidine-2-thione (ATT) is a critical intermediate in organic synthesis, valued for its role in the development of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a reactive N-acyl bond, makes it an excellent building block for creating complex molecules.[3][4] However, this same reactivity can present stability challenges in solution, leading to inconsistent experimental outcomes.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of this compound in solution. We will explore the chemical principles governing its stability, address common issues encountered in the lab, and provide validated protocols for assessing its integrity under your specific experimental conditions.

Core Concept: The Chemistry of Instability

The primary stability concern for this compound in solution is the hydrolysis of the N-acetyl group. The molecule's core structure contains an amide-like bond (specifically, a thioacyl-amide) that is susceptible to cleavage by nucleophiles, most commonly water or hydroxide ions. This reaction is analogous to the well-documented hydrolysis of other N-acyl compounds.[5]

This degradation pathway results in the formation of two new species: the parent ring, thiazolidine-2-thione , and a byproduct, acetic acid (or its conjugate base, acetate). The presence of these impurities can complicate subsequent reactions and analytical interpretations.

cluster_products ATT This compound (Starting Material) H2O Nucleophile (e.g., H₂O, OH⁻) ATT->H2O Susceptible to Nucleophilic Attack Products Degradation Products H2O->Products Hydrolysis TT Thiazolidine-2-thione AA Acetic Acid / Acetate start Start: Prepare Stock Solution (e.g., 10 mg/mL in Anhydrous MeCN) step1 Step 1: Dilute Stock (to 100 µg/mL in test solvent) start->step1 step2 Step 2: Aliquot Solution (into multiple HPLC vials) step1->step2 step3 Step 3: Incubate Vials (at desired experimental temperature) step2->step3 step4 Step 4: Analyze at Time Points (t=0, 1h, 2h, 4h, 8h, 24h) step3->step4 step5 Step 5: HPLC Analysis (Quantify peak area of parent compound) step4->step5 step6 Step 6: Plot Data (% Remaining vs. Time) step5->step6 end End: Determine Stability Profile step6->end

Sources

Validation & Comparative

A Comparative Guide to N-Acetylating Agents: The Role of 3-Acetylthiazolidine-2-thione in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of an N-acetylating agent is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of 3-Acetylthiazolidine-2-thione against other commonly employed N-acetylating agents. By examining experimental data and exploring the mechanistic underpinnings of these reagents, we aim to equip the discerning scientist with the insights necessary to make informed decisions in the laboratory.

The Landscape of N-Acetylation: Beyond Acetic Anhydride

N-acetylation, the introduction of an acetyl group onto a nitrogen atom, is a cornerstone transformation in organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development. The most prevalent reagents for this purpose have traditionally been acetic anhydride and acetyl chloride. While effective, their high reactivity can be a double-edged sword, often leading to a lack of chemoselectivity and the formation of undesirable byproducts. Furthermore, the corrosive nature of these reagents and their byproducts, such as hydrochloric acid from acetyl chloride, necessitates careful handling and workup procedures[1].

In the quest for milder, more selective, and user-friendly acetylating agents, researchers have explored a variety of alternatives. This guide focuses on the comparative performance of this compound, a reagent that has garnered interest for its unique reactivity profile.

At a Glance: Key N-Acetylating Agents

ReagentStructureKey Characteristics
This compound Mild and selective; activated acyl group due to the electron-withdrawing thiazolidine-2-thione moiety; useful in peptide synthesis and for sensitive substrates.
Acetic Anhydride Commonly used, inexpensive, and effective; moderately reactive; produces acetic acid as a byproduct.
Acetyl Chloride Highly reactive, often leading to rapid reactions; produces corrosive HCl gas as a byproduct; can be non-selective.

Performance Comparison: A Data-Driven Analysis

The following table presents typical yields for the N-acetylation of various amines using acetic anhydride. This data serves as a baseline for understanding the efficacy of a standard acetylating agent.

Table 1: N-Acetylation of Various Amines with Acetic Anhydride

EntrySubstrate (Amine)Reaction ConditionsYield (%)Reference
1AnilineAcetic Anhydride, Water, rt, 5 min90[2]
2p-NitroanilineAcetic Anhydride, No Solvent, rt, 8 min91[2]
3BenzylamineAcetic Anhydride, No Solvent, rt, 5-15 min~90[3]
4CyclohexylamineAcetic Anhydride, No Solvent, rt85-90[2]
52-AminophenolAcetic Anhydride, Water, rt88 (N-acetylated)[4]

Note: Reaction conditions can significantly impact yields. The data presented here are illustrative of typical outcomes.

While specific comparative data for this compound is sparse in the literature, its utility is highlighted in applications requiring high chemoselectivity, such as in the synthesis of complex bioactive molecules and peptides where other functional groups like hydroxyl or thiol moieties must remain unprotected. The enhanced reactivity of the acyl group in this compound is attributed to the electron-withdrawing nature of the thiazolidine-2-thione ring[5].

Mechanistic Insights: The "Why" Behind the Reactivity

Understanding the reaction mechanisms of different N-acetylating agents is crucial for predicting their reactivity and selectivity.

Acetic Anhydride and Acetyl Chloride: A Direct Nucleophilic Acyl Substitution

The mechanism for N-acetylation by acetic anhydride and acetyl chloride is a classic nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the carbonyl carbons of the acetylating agent. In the case of acetic anhydride, this leads to the formation of a tetrahedral intermediate which then collapses, expelling acetate as the leaving group. For acetyl chloride, the chloride ion is the leaving group.

Caption: Mechanism of N-acetylation with acetic anhydride.

This compound: An Activated Acyl Donor

The thiazolidine-2-thione moiety in this compound acts as an excellent leaving group, a consequence of the stability of the resulting anion which is resonance-stabilized. This inherent activation of the acetyl group allows for the transfer to a nucleophilic amine under milder conditions than often required for acetic anhydride.

Caption: N-acetylation via an activated acyl donor.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we present detailed, step-by-step methodologies for the N-acetylation of benzylamine, a common primary amine, using both acetic anhydride and this compound.

Protocol 1: N-Acetylation of Benzylamine with Acetic Anhydride

This protocol is a standard, efficient method for the synthesis of N-benzylacetamide.

Materials and Reagents:

  • Benzylamine (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Diethyl ether or Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for filtration (Büchner funnel, filter flask)

Procedure:

  • In a clean, dry round-bottom flask, add benzylamine (1.0 eq)[3].

  • With gentle stirring, add acetic anhydride (1.2 eq) dropwise to the benzylamine at room temperature. An exothermic reaction may be observed[3].

  • Continue to stir the reaction mixture for 5-15 minutes at room temperature.

  • Upon completion, add cold water or diethyl ether to the reaction mixture to precipitate the product[3].

  • Continue to stir for an additional 15-20 minutes to ensure complete crystallization[3].

  • Collect the crystalline N-benzylacetamide by vacuum filtration.

  • Wash the collected solid with a small amount of cold water or diethyl ether to remove any unreacted starting materials and the acetic acid byproduct[3].

  • Dry the product under vacuum to yield pure N-benzylacetamide.

G Start Start Step1 Add Benzylamine to Flask Start->Step1 Step2 Add Acetic Anhydride Dropwise Step1->Step2 Step3 Stir for 5-15 min at RT Step2->Step3 Step4 Precipitate with Water/Ether Step3->Step4 Step5 Stir for 15-20 min Step4->Step5 Step6 Vacuum Filtration Step5->Step6 Step7 Wash with Cold Water/Ether Step6->Step7 Step8 Dry Under Vacuum Step7->Step8 End End Step8->End G Start Start Step1 Dissolve Reactants in Solvent Start->Step1 Step2 Stir at RT, Monitor by TLC Step1->Step2 Step3 Remove Solvent Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 Dry and Concentrate Organic Layer Step4->Step5 Step6 Purify by Column Chromatography (if needed) Step5->Step6 End End Step6->End

Sources

Comparative Analysis for Drug Discovery: 3-Acetylthiazolidine-2-thione vs. Thiazolidinediones in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Mechanistic and Functional Divergence

For researchers in metabolic and inflammatory disease, the thiazolidine core is a privileged scaffold. However, subtle modifications to this heterocyclic ring system can dramatically alter biological activity, steering a compound's utility from metabolic regulation to potent anti-inflammatory action. This guide provides an in-depth comparison of the well-established thiazolidinedione (TZD) class of drugs and the distinct, less-explored compound, 3-Acetylthiazolidine-2-thione.

We will dissect their divergent mechanisms of action and compare their performance in two cornerstone biological assays: an anti-diabetic glucose uptake assay and an anti-inflammatory NF-κB reporter assay. This analysis will equip drug development professionals with the foundational knowledge to select the appropriate molecular tool for their specific therapeutic target.

The Two Faces of a Thiazolidine Core: Mechanisms of Action

The fundamental difference between TZDs and this compound lies in their primary molecular targets and the signaling pathways they modulate.

Thiazolidinediones (TZDs): Master Regulators of Metabolism via PPARγ

Thiazolidinediones, such as Pioglitazone and Rosiglitazone, are potent synthetic agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that acts as a critical transcription factor in adipocyte differentiation and glucose homeostasis.[2][3]

Upon binding, TZDs induce a conformational change in PPARγ, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2][3][4] This process, known as transactivation, upregulates the expression of genes involved in insulin signaling and lipid metabolism, such as GLUT4 (glucose transporter type 4) and adiponectin, ultimately enhancing insulin sensitivity.[4][5][6]

TZDs also exert anti-inflammatory effects, primarily through a mechanism called transrepression. The activated PPARγ-RXR complex can interfere with other signaling pathways, notably by antagonizing the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[3]

PPARg_Pathway cluster_cell Adipocyte TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds NFkB_complex NF-κB Pathway Components RXR->NFkB_complex Transrepression (Inhibits) TargetGenes ↑ Gene Transcription (GLUT4, Adiponectin) PPRE->TargetGenes Insulin_Sensitivity Enhanced Insulin Sensitivity TargetGenes->Insulin_Sensitivity Inflammation Inflammation NFkB_complex->Inflammation NFkB_Pathway cluster_cell_nfkb Immune Cell cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκB Degradation DNA κB Sites (DNA) NFkB_nuc->DNA InflammatoryGenes ↑ Inflammatory Genes (COX-2, Cytokines) DNA->InflammatoryGenes Compound 3-Acetylthiazolidine- 2-thione Compound->IKK Inhibition? Compound->IkB_NFkB Stabilization?

Caption: Hypothesized NF-κB inhibitory action.

Head-to-Head in the Lab: Comparative Assay Performance

To translate these mechanistic differences into functional outcomes, we compare the expected performance of a representative TZD (Pioglitazone) and this compound in two distinct, therapeutically relevant assays.

Assay 1: Anti-Diabetic Activity via Glucose Uptake in Adipocytes

This assay is the gold standard for evaluating insulin-sensitizing compounds. [7][8]Its purpose is to measure the rate at which differentiated adipocytes (fat cells) take up glucose from the surrounding medium in response to insulin stimulation.

  • Rationale: In type 2 diabetes, insulin resistance in tissues like fat and muscle leads to impaired glucose uptake and hyperglycemia. [9]An effective insulin sensitizer will enhance the action of insulin, restoring the cells' ability to absorb glucose. [5]* Methodology: Differentiated 3T3-L1 adipocytes are treated with the test compound, followed by stimulation with a sub-maximal concentration of insulin. A radiolabeled or fluorescent glucose analog (e.g., 2-deoxy-D-glucose) is then added, and its intracellular accumulation is measured. [10][11] Expected Performance:

CompoundExpected Outcome in Glucose Uptake AssayPrimary Mechanism
Thiazolidinedione (Pioglitazone) Strong, dose-dependent increase in insulin-stimulated glucose uptake. [5][6]PPARγ-mediated upregulation of GLUT4 transporter expression and translocation. [4]
This compound Minimal to no effect. Not expected to act as a primary insulin sensitizer.Lacks potent PPARγ agonist activity.
Assay 2: Anti-Inflammatory Activity via NF-κB Reporter Assay

This assay provides a quantitative measure of a compound's ability to inhibit the NF-κB signaling pathway. [12]

  • Rationale: Since chronic inflammation is a key driver of many diseases, directly inhibiting the master inflammatory regulator NF-κB is a major therapeutic goal. [13]* Methodology: A cell line (e.g., HEK293) is engineered to contain a luciferase reporter gene under the control of an NF-κB response element. [14]Cells are pre-treated with the test compound and then stimulated with an inflammatory agent like TNF-α. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which is measured as a reduction in light output. [14] Expected Performance:

CompoundExpected Outcome in NF-κB Reporter AssayPrimary Mechanism
Thiazolidinedione (Pioglitazone) Moderate inhibition , often requiring higher concentrations. [15]Indirect inhibition via PPARγ-mediated transrepression of NF-κB components. [3]
This compound Potent, dose-dependent inhibition of TNF-α-stimulated luciferase activity.Direct inhibition of the NF-κB signaling cascade (e.g., IKK inhibition). [16]

Experimental Protocols: A Guide for Practical Application

The following protocols provide detailed, self-validating methodologies for the key experiments discussed.

Protocol 1: NF-κB Luciferase Reporter Assay Workflow

This protocol is designed to quantify the inhibition of TNF-α-induced NF-κB activation.

protocol_NFkB cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment & Stimulation cluster_day2_readout Day 2: Readout d1_step1 1. Seed HEK293T cells (stably expressing NF-κB::luc) into a 96-well white plate. d1_step2 2. Incubate overnight (37°C, 5% CO2). d1_step1->d1_step2 d2_step1 3. Pre-treat cells with compounds (Vehicle, TZD, 3-ATT) for 1 hour. d2_step2 4. Stimulate with TNF-α (10 ng/mL). Include unstimulated controls. d2_step1->d2_step2 d2_step3 5. Incubate for 6-8 hours. d2_step2->d2_step3 d2_step4 6. Lyse cells and add luciferase substrate. d2_step5 7. Measure luminescence on a plate reader. d2_step4->d2_step5

Caption: Workflow for the NF-κB Luciferase Assay.

Step-by-Step Methodology:

  • Cell Seeding (Day 1): Seed HEK293T cells stably transfected with an NF-κB-luciferase reporter construct into a 96-well, white, clear-bottom plate at a density of 5 x 10⁴ cells/well. Incubate overnight.

  • Compound Preparation (Day 2): Prepare serial dilutions of this compound and a reference TZD (e.g., Pioglitazone) in serum-free medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Pre-treatment: Remove the culture medium from the cells and add 90 µL of the compound dilutions. Incubate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of TNF-α solution (final concentration 10 ng/mL) to all wells except the unstimulated controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C. [17]6. Lysis and Readout: Equilibrate the plate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., Promega ONE-Glo™) to each well. Mix and incubate for 10 minutes in the dark.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. Data should be normalized to the TNF-α stimulated control.

Protocol 2: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures insulin-stimulated uptake of a fluorescent glucose analog, 2-NBDG.

protocol_GlucoseUptake cluster_prep Preparation (Day 0-8) cluster_assay Assay (Day 9) p_step1 1. Differentiate 3T3-L1 preadipocytes into mature adipocytes over ~8 days. a_step1 2. Serum-starve cells for 2-4 hours. a_step2 3. Treat with compounds (Vehicle, TZD, 3-ATT) for 18-24 hours. a_step1->a_step2 a_step3 4. Stimulate with Insulin (100 nM) for 30 minutes. Include basal controls. a_step2->a_step3 a_step4 5. Add 2-NBDG (fluorescent glucose analog) and incubate for 45 minutes. a_step3->a_step4 a_step5 6. Wash cells to remove extracellular 2-NBDG. a_step4->a_step5 a_step6 7. Measure intracellular fluorescence on a plate reader. a_step5->a_step6

Caption: Workflow for Adipocyte Glucose Uptake Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate according to established protocols. [10]Experiments should be performed on fully differentiated cells (typically days 8-12 post-differentiation).

  • Compound Treatment: Treat mature adipocytes with serial dilutions of the test compounds for 18-24 hours to allow for potential changes in gene expression.

  • Serum Starvation: Wash cells twice with PBS and incubate in serum-free DMEM for 2-4 hours. [10]4. Insulin Stimulation: Add insulin to the appropriate wells to a final concentration of 100 nM. Leave a set of wells without insulin for a basal (unstimulated) control. Incubate for 30 minutes at 37°C. [10]5. Glucose Uptake: Add the fluorescent glucose analog 2-NBDG to all wells (final concentration ~100 µM) and incubate for 30-60 minutes at 37°C. [10]6. Termination and Wash: Stop the uptake by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Data Acquisition: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

Conclusion and Strategic Application

The evidence clearly delineates two distinct pharmacological profiles emerging from a common thiazolidine scaffold.

  • Thiazolidinediones (TZDs) are bona fide insulin sensitizers. Their potent agonism of PPARγ makes them the superior choice for assays and therapeutic strategies aimed at improving glucose homeostasis and treating metabolic diseases like type 2 diabetes. Their anti-inflammatory activity is a secondary, albeit beneficial, consequence of their primary mechanism. [6][9]

  • This compound presents as a specialized anti-inflammatory agent. Its lack of significant PPARγ activity and its potential for direct, potent inhibition of the NF-κB pathway make it a compelling candidate for research into inflammation-driven diseases, such as rheumatoid arthritis, inflammatory bowel disease, or certain cancers. It is not the appropriate tool for primary screening of insulin sensitizers.

For the drug discovery professional, the choice is clear and dictated by the biological question at hand. For metabolic disease, the well-trodden and effective path of PPARγ agonism offered by TZDs is paramount. For inflammatory conditions, exploring the distinct, more direct anti-inflammatory mechanism of compounds like this compound offers a promising and mechanistically different avenue for therapeutic innovation.

References

  • Insulin-sensitizing agents--thiazolidinediones (glitazones). PubMed.
  • Thiazolidinediones: effects on insulin resistance and the cardiovascular system. PMC - NIH.
  • Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives. PubMed Central.
  • Thiazolidinediones–Recent Advances and Biological Activities.
  • Application Notes and Protocols for Studying Glucose Uptake in Adipocytes Using 6-Methyl-7-O-methylaromadendrin. Benchchem.
  • Biological potential of thiazolidinedione deriv
  • Thiazolidinediones - mechanisms of action. Australian Prescriber.
  • Thazolidinediones and the Promise of Insulin Sensitization in Type 2 Diabetes.
  • Mechanism of action of PPARγ when it is activated by its exogenous ligands thiazolidinediones (TZDs).
  • Exploring In Vitro Antidiabetic Assays.
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH.
  • Intriguing Thiazolidinediones as PPAR γ Agonists: A Review.
  • MARCO TRANSFECTION AND LUCIFERASE ASSAY. Bowdish Lab.
  • "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”.
  • Human NF-κB Reporter Assay System. Indigo Biosciences.
  • Study of Glucose Uptake in Adipose Cells.
  • Glucose Uptake Assays. Revvity.
  • This compound. Chem-Impex.
  • 1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activ
  • Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells. PubMed.
  • Thiazolidinedione ameliorates renal injury in experimental diabetic rats through anti-inflammatory effects mediated by inhibition of NF-kappaB activ

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Acetylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and quality control specialists in the pharmaceutical and fine chemical industries, the robust characterization of synthetic intermediates is paramount. 3-Acetylthiazolidine-2-thione (CAS 76397-53-0), a key heterocyclic building block, is no exception.[1][2] Its purity, identity, and stability directly impact the yield and quality of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this versatile intermediate, grounded in established principles and practical, field-proven insights.

The core of any robust analytical workflow is orthogonality—the practice of using multiple, dissimilar methods to assess an analyte. This ensures that the limitations of one technique are compensated for by the strengths of another, providing a complete and trustworthy picture of the material's quality. For this compound, a multi-technique approach involving Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy is the industry standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for a definitive confirmation of the this compound structure.

Causality Behind Experimental Choices

For a molecule like this compound, both ¹H and ¹³C NMR are essential. ¹H NMR provides rapid confirmation of the presence of key proton-containing groups—the acetyl methyl group and the two methylene groups of the thiazolidine ring. The chemical shifts and coupling patterns of the methylene protons are particularly diagnostic, confirming their positions within the heterocyclic ring. ¹³C NMR complements this by identifying all five unique carbon atoms in the molecule, including the two carbonyl/thiocarbonyl carbons (C=O and C=S), which are not observable by ¹H NMR. Deuterated chloroform (CDCl₃) is a common and effective solvent as the compound is typically a liquid or low-melting solid, but DMSO-d₆ can also be used.[3]

Experimental Protocol: ¹H & ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer (a 400 MHz instrument is sufficient for routine characterization).

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Key parameters include a spectral width of ~220 ppm and a longer relaxation delay (5-10 seconds) to ensure quantitative detection of all carbon signals, especially the carbonyls. Several hundred to a few thousand scans may be necessary.

  • Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted Spectral Data & Interpretation

The following table outlines the expected chemical shifts for this compound. These are predictive values based on the analysis of similar thiazolidine structures.[4][5][6]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale for Assignment
Acetyl Methyl (CH₃)~2.7~25Protons and carbon are in a typical environment for a methyl group attached to a carbonyl.
Methylene (N-CH₂)~4.4~55This methylene group is adjacent to the nitrogen atom, resulting in a downfield shift.
Methylene (S-CH₂)~3.3~30This methylene group is adjacent to the sulfur atom, which is less deshielding than the nitrogen.
Acetyl Carbonyl (C=O)N/A~170Typical chemical shift for an amide carbonyl carbon.
Thiocarbonyl (C=S)N/A~202The thiocarbonyl carbon is significantly deshielded and appears far downfield, a key diagnostic peak.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Insights

Mass spectrometry is indispensable for confirming the molecular weight of this compound (161.24 g/mol ) and providing structural information through controlled fragmentation.[7] When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for identifying impurities.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to its polarity, producing a protonated molecular ion [M+H]⁺ at m/z 162. Electron Impact (EI) ionization can also be used and would show the molecular ion [M]⁺• at m/z 161, but often leads to more extensive fragmentation.[8] The fragmentation pattern is highly predictable and serves as a fingerprint for the molecule's identity. The primary fragmentation pathway involves the cleavage of the N-acetyl group, which is a common and energetically favorable fragmentation for N-acyl compounds.[9][10]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography (Optional but Recommended):

    • Column: Use a standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid to promote ionization) is effective. For example, start at 10% acetonitrile and ramp to 95% over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Setup (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: Set the mass analyzer to scan a range of m/z 50-300.

    • MS/MS Analysis: To confirm fragmentation, perform a product ion scan on the precursor ion at m/z 162.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and analyze the fragmentation pattern from the MS/MS spectrum.

Predicted Mass Spectrometry Data
m/z Proposed Fragment Formula Interpretation
162[M+H]⁺[C₅H₈NOS₂]⁺Protonated molecular ion, confirming the molecular weight.
120[M+H - C₂H₂O]⁺[C₃H₆NS₂]⁺Loss of ketene (CH₂=C=O) from the N-acetyl group. This is a very common fragmentation pathway.
76[C₂H₄S₂]⁺•[C₂H₄S₂]⁺•Fragment corresponding to the thioacetaldehyde radical cation, resulting from ring cleavage.
43[C₂H₃O]⁺[C₂H₃O]⁺Acetyl cation, resulting from the cleavage of the amide bond. A highly diagnostic peak.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the primary method for assessing the purity of this compound and quantifying it in reaction mixtures or as a final product. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and degradation products.

Causality Behind Experimental Choices

A C18 column is the standard choice for moderately polar organic molecules like this one, providing excellent separation based on hydrophobicity.[11] UV detection is ideal because the molecule contains chromophores (C=O and C=S) that absorb UV light. A detection wavelength around 254 nm is a good starting point, but a photodiode array (PDA) detector should be used during method development to determine the optimal wavelength for maximum sensitivity and specificity.[12] The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to provide good peak shape and retention.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Solvent Dissolve in Mobile Phase Sample->Solvent Filter Filter (0.45 µm) Solvent->Filter Vial Transfer to Autosampler Vial Filter->Vial Injector Autosampler Injects Sample Vial->Injector Pump Pump (Mobile Phase) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Calculate Purity/% Assay Integration->Quantification

Fig. 1: Standard workflow for HPLC purity analysis.
Experimental Protocol: RP-HPLC Purity Method
  • Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Filter both through a 0.45 µm filter and degas.

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound at ~1 mg/mL in acetonitrile. Prepare working standards by diluting the stock solution (e.g., to 0.1 mg/mL) with the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed at approximately the same concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-15 min: 40% B to 90% B

      • 15-17 min: Hold at 90% B

      • 17.1-20 min: Return to 40% B (re-equilibration).

  • Data Analysis: Calculate the purity of the sample using the area percent method from the resulting chromatogram.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast and simple technique used to confirm the presence of key functional groups in the molecule. It is an excellent tool for a quick identity check and for monitoring reaction progress (e.g., the appearance of the N-acetyl C=O group after synthesis from thiazolidine-2-thione).

Causality Behind Experimental Choices

The diagnostic power of IR comes from its ability to detect specific bond vibrations. For this compound, the two most important and easily identifiable peaks will be the strong absorbance from the amide carbonyl (C=O) stretch and the characteristic thiocarbonyl (C=S) stretch. The absence of an N-H stretch (typically ~3300 cm⁻¹) and the presence of the C=O stretch confirms that the nitrogen atom has been acylated.[13][14]

IR_Workflow cluster_prep Sample Preparation cluster_ir FTIR Spectrometer cluster_data Data Analysis Sample Place drop of liquid sample or KBr pellet ATR ATR Crystal (with sample) Sample->ATR Source IR Source Source->ATR Detector IR Detector ATR->Detector Spectrum Generate IR Spectrum (%T vs Wavenumber) Detector->Spectrum Assignment Assign Peaks to Functional Groups Spectrum->Assignment

Sources

The Thiazolidine-2-thione Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The thiazolidine-2-thione core, a sulfur-containing five-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable capacity to inhibit a wide array of enzymes with high potency and, in many cases, notable selectivity. This guide provides a comparative analysis of thiazolidine-2-thione derivatives as inhibitors of several key enzyme classes, supported by experimental data and detailed methodologies, to empower researchers in the rational design of novel therapeutic agents.

Introduction to a Versatile Pharmacophore

The thiazolidine-2-thione moiety offers a unique combination of structural features that contribute to its success as a pharmacophore. The thiocarbonyl group can act as a hydrogen bond acceptor, while the ring nitrogen can be readily substituted to explore a vast chemical space and introduce diverse functionalities. This allows for the fine-tuning of inhibitory activity and selectivity against specific enzyme targets. Furthermore, the thiazolidine ring itself can engage in various non-covalent interactions within an enzyme's active site, including hydrophobic and van der Waals interactions.

This guide will delve into the comparative inhibitory profiles of thiazolidine-2-thione derivatives against a panel of clinically relevant enzymes, highlighting structure-activity relationships (SAR) and mechanistic insights.

Comparative Inhibitory Potency of Thiazolidine-2-Thione Derivatives

The following tables summarize the inhibitory activities of selected thiazolidine-2-thione and its closely related thiazolidinedione derivatives against various enzyme targets. This data, compiled from multiple studies, allows for a direct comparison of the potency of different structural modifications.

Xanthine Oxidase (XO) Inhibitors

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.

Compound IDStructureIC五十 (µM)Inhibition TypeReference CompoundIC五十 (µM)
6k Phenyl-sulfonamide derivative3.56Mixed-typeAllopurinol~8.8
Thiazolidine-2-thioneUnsubstituted72.15-Febuxostat~0.02

Table 1: Comparative inhibitory activity of thiazolidine-2-thione derivatives against Xanthine Oxidase.[1][2][3][4]

The data clearly indicates that substitution on the thiazolidine-2-thione core is crucial for potent XO inhibition. The phenyl-sulfonamide moiety in compound 6k dramatically enhances its activity, making it significantly more potent than the commonly used drug, allopurinol.[1][2][4]

Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.

Compound IDStructureIC五十 (µM)Reference CompoundIC五十 (µM)
6i N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide1.473Hydroxyurea100.21
Thioxothiazolidinyl-acetamidesGeneral Class1.473 - 9.274Thiourea23.62

Table 2: Comparative inhibitory activity of thioxothiazolidinyl-acetamide derivatives against Urease.

The thioxothiazolidinyl-acetamide series demonstrates exceptional urease inhibitory activity, with the most potent compound, 6i , exhibiting an IC五十 value in the low micromolar range, far exceeding the potency of the standard inhibitors hydroxyurea and thiourea.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. The cancer-associated isoforms, CA IX and CA XII, are important targets for anticancer drug development.

Compound IDStructureKᵢ (µM) vs hCA IXKᵢ (µM) vs hCA XIISelectivity
Coumarin-TZD hybridsGeneral Class0.48 - 0.930.44 - 1.1Selective for hCA IX/XII over hCA I/II
Thiazolidinone-based sulfonamidesGeneral Class0.05780.0443Selective for hCA IX/XII over hCA I/II

Table 3: Comparative inhibitory activity of thiazolidinone derivatives against Carbonic Anhydrase isoforms.

Thiazolidinone derivatives have been successfully developed as potent and selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII, with some compounds exhibiting inhibition constants in the nanomolar range. Their selectivity over the off-target cytosolic isoforms hCA I and II is a critical feature for potential therapeutic applications.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Compound ClassTarget KinaseIC五十 (µM)
Thiazolidine derivativesPIM-1 KinaseVaries
Thiazolidine-2,4-dione derivativesVEGFR-20.079 - 2.661

Table 4: Inhibitory activity of thiazolidine derivatives against Protein Kinases.

The thiazolidine scaffold has proven to be a versatile template for the design of inhibitors targeting various protein kinases, including PIM-1 and VEGFR-2, which are key players in cancer progression and angiogenesis.

Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry.

Compound IDStructureIC五十 (µM)Reference CompoundIC五十 (µM)
2a (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione13.36Kojic acid24.72
2f (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione9.87Kojic acid24.72
Indole-thiazolidine-2,4-dione hybrid5w 11.2Kojic acid15.6

Table 5: Comparative inhibitory activity of thiazolidinedione derivatives against Tyrosinase.[5]

Benzylidene- and indole-substituted thiazolidine-2,4-dione derivatives have demonstrated potent tyrosinase inhibitory activity, surpassing the efficacy of the well-known inhibitor, kojic acid.[5]

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, this section provides generalized, step-by-step methodologies for the synthesis of thiazolidine-2-thione derivatives and the subsequent enzymatic assays.

General Synthesis of N-Substituted Thiazolidine-2-thione Derivatives

The following protocol outlines a common and versatile method for the synthesis of N-substituted thiazolidine-2-thione derivatives.

G start Starting Materials: Thiazolidine-2-thione, Amine (R-NH2), Triphosgene step1 Step 1: Formation of 2-thioxothiazolidine-3-carbonyl chloride start->step1 Triphosgene, TEA, CH2Cl2, 0°C to RT step2 Step 2: Amidation with Amine step1->step2 Amine (R-NH2), TEA, THF, RT product Final Product: N-substituted thiazolidine-2-thione step2->product

Caption: General synthetic workflow for N-substituted thiazolidine-2-thione derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of thiazolidine-2-thione in an appropriate anhydrous solvent (e.g., dichloromethane), add triethylamine (TEA) and cool the mixture to 0°C in an ice bath.

  • Formation of the Carbonyl Chloride: Slowly add a solution of triphosgene in the same solvent to the reaction mixture. Allow the reaction to stir and gradually warm to room temperature overnight.

  • Amidation: In a separate flask, dissolve the desired amine in an anhydrous solvent (e.g., tetrahydrofuran) and add TEA.

  • Coupling Reaction: Add the previously prepared 2-thioxothiazolidine-3-carbonyl chloride solution dropwise to the amine solution at room temperature and stir for several hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), quench the reaction with a weak acid (e.g., 1M HCl). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

General Protocol for Enzyme Inhibition Assays

The following provides a generalized workflow for determining the inhibitory activity of the synthesized compounds. Specific conditions (e.g., substrate concentration, enzyme concentration, wavelength) will vary depending on the target enzyme.

G prep Reagent Preparation: Enzyme, Substrate, Inhibitor Stock Solutions, Assay Buffer setup Assay Setup (96-well plate): Control, Blank, and Test Compound Wells prep->setup preinc Pre-incubation: Enzyme + Inhibitor setup->preinc init Reaction Initiation: Add Substrate preinc->init measure Kinetic Measurement: Spectrophotometer/ Fluorometer init->measure analysis Data Analysis: Calculate % Inhibition and IC50 values measure->analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and test compounds (thiazolidine-2-thione derivatives) in a suitable buffer and solvent (e.g., DMSO), respectively.

  • Assay Plate Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Control: Enzyme, buffer, and solvent (without inhibitor).

    • Blank: Buffer and substrate (without enzyme).

    • Test: Enzyme, buffer, and various concentrations of the test compound.

  • Pre-incubation: Add the enzyme and inhibitor (or solvent for the control) to the wells and pre-incubate for a specific time at the optimal temperature to allow for binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction rates for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC五十 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Biological Pathways and Mechanisms of Action

Understanding the biological context in which these enzymes operate is crucial for appreciating the therapeutic potential of their inhibitors.

Xanthine Oxidase in Purine Metabolism and Oxidative Stress

Xanthine oxidase catalyzes the final two steps of purine degradation, leading to the production of uric acid and reactive oxygen species (ROS).[6][7]

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O UricAcid Uric Acid Xanthine->UricAcid O2, H2O ROS Reactive Oxygen Species (ROS) Xanthine->ROS UricAcid->ROS XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Inhibitor Thiazolidine-2-thione Derivatives Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: The role of Xanthine Oxidase in purine metabolism and its inhibition.

Inhibition of xanthine oxidase by thiazolidine-2-thione derivatives reduces the production of both uric acid, which is beneficial in the treatment of gout, and ROS, which can contribute to oxidative stress and inflammation.[6][7]

Urease in Bacterial Pathogenesis

Urease produced by bacteria like H. pylori hydrolyzes urea to ammonia, which neutralizes the acidic environment of the stomach, allowing the bacteria to survive and colonize.

G Urea Urea Ammonia Ammonia (NH3) Urea->Ammonia H2O Stomach Acidic Stomach Environment Ammonia->Stomach Neutralization Urease Urease Urease->Ammonia Inhibitor Thiazolidine-2-thione Derivatives Inhibitor->Urease Inhibition Survival Bacterial Survival and Colonization Stomach->Survival

Caption: The role of Urease in bacterial pathogenesis and its inhibition.

By inhibiting urease, thiazolidine-2-thione derivatives prevent this neutralization process, making the environment hostile for the bacteria and thus representing a promising anti-bacterial strategy.

Carbonic Anhydrases IX and XII in Tumor Microenvironment

CA IX and XII are overexpressed in many types of cancer and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.

G CO2 CO2 + H2O Bicarbonate HCO3- + H+ CO2->Bicarbonate TME Acidic Tumor Microenvironment Bicarbonate->TME CA CA IX / CA XII CA->Bicarbonate Inhibitor Thiazolidinone Derivatives Inhibitor->CA Inhibition Tumor Tumor Growth, Invasion, Metastasis TME->Tumor

Caption: The role of CA IX/XII in the tumor microenvironment and its inhibition.

Selective inhibition of CA IX and XII by thiazolidinone derivatives can reverse this acidification, thereby hindering tumor progression and potentially enhancing the efficacy of other cancer therapies.

Conclusion and Future Directions

The thiazolidine-2-thione scaffold has unequivocally demonstrated its value as a source of potent and selective enzyme inhibitors. The comparative data presented in this guide highlights the significant potential of these derivatives in addressing a range of therapeutic needs, from metabolic disorders to cancer and infectious diseases. The key to unlocking their full potential lies in the continued exploration of structure-activity relationships, guided by a deep understanding of the target enzyme's active site and the underlying biological pathways. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds to facilitate their translation into clinically effective drugs.

References

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC - NIH. (2022-05-18). [Link]
  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed Central. (2025-05-11). [Link]
  • New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PubMed Central. (2023-01-02). [Link]
  • The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed. [Link]
  • Discovery of 2,4-thiazolidinedione-tethered coumarins as novel selective inhibitors for carbonic anhydrase IX and XII isoforms - PubMed. [Link]
  • Thiazolidine derivatives as potent and selective inhibitors of the PIM kinase family. [Link]
  • Urease - Wikipedia. [Link]
  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. [Link]
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PubMed. (2022-05-18). [Link]
  • Synthesis and Evaluation of Thiazolidinone-Isatin Hybrids for Selective Inhibition of Cancer-Related Carbonic Anhydrases - PMC - PubMed Central. [Link]
  • Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors - PubMed. (2020-04-22). [Link]
  • Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl)
  • Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects. (2015-11-01). [Link]
  • Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC. (2018-05-28). [Link]
  • Overview of carbonic anhydrases-associated signaling pathways in tumor...
  • In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - NIH. [Link]
  • Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC - PubMed Central. [Link]
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One - Research journals. (2022-05-18). [Link]
  • (PDF)
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - Semantic Scholar. (2022-05-02). [Link]
  • Synthesis of thiazolidine-2-thione derivatives 6a-6k i. TEA, CH2Cl2,...
  • New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors. (2024-05-17). [Link]
  • Xanthine oxidoreductase: One enzyme for multiple physiological tasks - Unibo. (2021-01-27). [Link]
  • Design, synthesis and docking study of 5-(substituted benzylidene)
  • Synthesis and evaluation of thiazolidine-2,4-dione/benzazole derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP-1B): Antihyperglycemic activity with molecular docking study - PubMed. (2018-08-29). [Link]
  • New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors - UniCA IRIS. (2024-05-17). [Link]
  • Xanthine Oxidase-Induced Inflammatory Responses in Respiratory Epithelial Cells: A Review in Immunopathology of COVID-19 - NIH. (2021-08-05). [Link]
  • New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors - ResearchG
  • Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2 - PubMed. (2022-03-28). [Link]
  • Computer-Aided Strategy on 5-(Substituted benzylidene)
  • Synthesis and enzymatic inhibition effects of thiazolidinedione 3C-like protease inhibitors - ResearchG
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022-05-18). [Link]
  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosph
  • An investigation on 4-thiazolidinone derivatives as dual inhibitors of aldose reductase and protein tyrosine phosph
  • 5-Arylidene-2,4-thiazolidinediones as inhibitors of protein tyrosine phosphatases | Request PDF. (2025-08-06). [Link]
  • Thiazolidine-2,4-dione derivatives: programmed chemical weapons for key protein targets of various pathological conditions - PubMed. (2015-07-01). [Link]

Sources

A Comparative Guide to the Synthesis of 3-Acetylthiazolidine-2-thione: An Essential Intermediate for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – [DATE] – In the dynamic landscape of pharmaceutical and agricultural research, the strategic synthesis of key chemical intermediates is paramount. 3-Acetylthiazolidine-2-thione, a versatile heterocyclic compound, serves as a critical building block in the development of novel therapeutic agents and specialized chemicals.[1][2] This guide provides an in-depth, objective comparison of the primary synthesis routes for this valuable compound, offering researchers, scientists, and drug development professionals the critical data and procedural insights necessary to make informed decisions in their synthetic endeavors.

This publication moves beyond a simple recitation of methods, instead offering a comprehensive analysis grounded in experimental data and mechanistic understanding. We will explore the common synthetic pathways to this compound, focusing on the crucial N-acetylation of the precursor, thiazolidine-2-thione. The two principal acetylation reagents, acetyl chloride and acetic anhydride, will be evaluated on metrics of yield, purity, reaction conditions, safety, and cost-effectiveness.

The Precursor: Synthesis of Thiazolidine-2-thione

Before delving into the comparative analysis of N-acetylation, it is essential to understand the synthesis of the foundational molecule, thiazolidine-2-thione. A widely adopted and efficient method involves the reaction of 2-aminoethanol with carbon disulfide in the presence of a strong base like potassium hydroxide.[3]

Experimental Protocol: Synthesis of Thiazolidine-2-thione[3]
  • To a solution of 2-aminoethanol hydrogen sulfate (0.05 mol) in ethanol (100 mL) in a three-necked flask, potassium hydroxide (0.10 mol) is added.

  • The reaction mixture is heated to 40°C.

  • Carbon disulfide (0.10 mol) is added portion-wise over approximately one hour.

  • The mixture is stirred at 40°C for an additional 3 hours.

  • Upon completion, the reaction is cooled to 5-10°C and washed with a 5% sodium hydroxide solution.

  • The crude product is purified by recrystallization from absolute ethanol to yield pure thiazolidine-2-thione.

This initial step provides the necessary scaffold for the subsequent introduction of the acetyl group at the nitrogen atom, leading to the target molecule, this compound.

Comparative Analysis of N-Acetylation Routes

The introduction of the acetyl group onto the nitrogen of the thiazolidine-2-thione ring is the final and critical step in the synthesis of this compound. The choice of the acetylating agent significantly impacts the overall efficiency, safety, and scalability of the process. Here, we compare two of the most common reagents: acetyl chloride and acetic anhydride.

Route 1: N-Acetylation using Acetyl Chloride

Acetyl chloride is a highly reactive acetylating agent, often leading to rapid reaction times.[4] Its reactivity stems from the excellent leaving group ability of the chloride ion. However, this high reactivity can also be a drawback, as it can lead to side reactions and the formation of corrosive hydrochloric acid (HCl) as a byproduct, which must be neutralized.[4]

Reaction Mechanism: The N-acetylation of thiazolidine-2-thione with acetyl chloride proceeds via a nucleophilic acyl substitution. The nitrogen atom of the thiazolidine-2-thione acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This is followed by the departure of the chloride leaving group. A base, such as triethylamine or potassium carbonate, is typically required to scavenge the HCl generated during the reaction.[5]

Experimental Protocol: N-Acetylation with Acetyl Chloride (Generalized)

  • Thiazolidine-2-thione is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF) in a reaction vessel under an inert atmosphere.[5]

  • A base (e.g., triethylamine, potassium carbonate) is added to the solution.[5]

  • The mixture is cooled in an ice bath.

  • Acetyl chloride is added dropwise with stirring.

  • The reaction is allowed to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified.

Route 2: N-Acetylation using Acetic Anhydride

Acetic anhydride is a less reactive and more manageable acetylating agent compared to acetyl chloride.[4] It is generally safer to handle and the byproduct, acetic acid, is less corrosive and easier to remove than HCl.[4] This often makes it the preferred reagent in many laboratory and industrial settings.

Reaction Mechanism: The N-acetylation with acetic anhydride also follows a nucleophilic acyl substitution pathway. The reaction is often catalyzed by a strong acid, such as sulfuric acid, or a base. In the presence of an acid catalyst, the carbonyl oxygen of acetic anhydride is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the nitrogen of thiazolidine-2-thione.

Experimental Protocol: N-Acetylation with Acetic Anhydride and Acid Catalyst (Generalized) [4]

  • Thiazolidine-2-thione is placed in a round-bottomed flask.

  • Acetic anhydride is added, followed by a catalytic amount of concentrated sulfuric acid (a few drops).

  • The mixture is gently heated (e.g., in a water bath at 60-80°C) for a specified period with stirring.[4]

  • After cooling, water is carefully added to quench the excess acetic anhydride.

  • The product may precipitate upon cooling and the addition of more water, and can be collected by filtration.

  • The crude product is then washed and recrystallized to obtain pure this compound.

Performance Comparison: A Tabular Summary

FeatureRoute 1: Acetyl ChlorideRoute 2: Acetic Anhydride
Reactivity High, fast reaction timesModerate, slower reaction times
Reagents Thiazolidine-2-thione, Acetyl Chloride, Base (e.g., Triethylamine)Thiazolidine-2-thione, Acetic Anhydride, Catalyst (e.g., H₂SO₄)
Byproducts Hydrochloric acid (HCl)Acetic acid (CH₃COOH)
Handling & Safety More hazardous, corrosive, moisture-sensitiveSafer to handle, less corrosive
Yield Generally highGenerally high
Purification Requires neutralization and extractionOften simpler workup, may involve crystallization
Cost-Effectiveness Acetyl chloride can be more expensiveAcetic anhydride is generally more economical

Causality Behind Experimental Choices

The selection of a particular synthetic route is not arbitrary but is dictated by a careful consideration of several factors.

  • Choice of Acetylating Agent: The decision between acetyl chloride and acetic anhydride hinges on a trade-off between reactivity and safety/handling. For rapid, small-scale syntheses where the generation of HCl can be easily managed, acetyl chloride may be suitable. For larger-scale productions, the safety, lower cost, and less corrosive nature of acetic anhydride often make it the more prudent choice.[4]

  • Use of a Base with Acetyl Chloride: The inclusion of a base like triethylamine or potassium carbonate is crucial when using acetyl chloride to neutralize the highly corrosive HCl byproduct.[5] Failure to do so would lead to the protonation of the starting material and halt the reaction.

  • Use of a Catalyst with Acetic Anhydride: While acetic anhydride can acetylate amines without a catalyst, the reaction is often slow. The addition of a catalytic amount of a strong acid like sulfuric acid significantly accelerates the reaction by activating the acetylating agent.[4]

  • Solvent Selection: Aprotic solvents are generally preferred for these reactions to avoid unwanted side reactions with the highly reactive acetylating agents.

Visualizing the Synthetic Pathways

To further elucidate the synthetic processes, the following diagrams illustrate the key transformations.

Synthesis_of_Thiazolidine_2_thione cluster_precursor Precursor Synthesis 2-Aminoethanol 2-Aminoethanol Thiazolidine-2-thione Thiazolidine-2-thione 2-Aminoethanol->Thiazolidine-2-thione + CS2, KOH

Caption: Synthesis of the precursor, Thiazolidine-2-thione.

N_Acetylation_Routes cluster_route1 Route 1: Acetyl Chloride cluster_route2 Route 2: Acetic Anhydride Thiazolidine-2-thione Thiazolidine-2-thione 3-Acetylthiazolidine-2-thione_R1 This compound Thiazolidine-2-thione->3-Acetylthiazolidine-2-thione_R1 + Acetyl Chloride, Base 3-Acetylthiazolidine-2-thione_R2 This compound Thiazolidine-2-thione->3-Acetylthiazolidine-2-thione_R2 + Acetic Anhydride, Catalyst

Caption: Comparative N-acetylation routes to this compound.

Conclusion

Both the acetyl chloride and acetic anhydride routes offer viable pathways for the synthesis of this compound. The choice between them is ultimately a strategic one, balancing the need for rapid reaction kinetics with considerations of safety, cost, and ease of handling. For most applications, particularly at a larger scale, the use of acetic anhydride presents a more favorable profile due to its less hazardous nature and the generation of a more benign byproduct. This guide provides the foundational knowledge and practical considerations to empower researchers to select the most appropriate synthetic strategy for their specific needs, thereby accelerating the pace of innovation in chemical and pharmaceutical development.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • Basu, K., et al. (2006). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 118(6), 607-610.
  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531.
  • Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139–3141.
  • Pharmaffiliates. (n.d.). This compound.
  • RSC Publishing. (2014). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications.
  • MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 8(12), 633.
  • Frontiers. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 736563.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones.
  • MDPI. (2014). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 19(7), 9838-9854.
  • Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Borneo Journal of Pharmacy, 4(2).
  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • ACETYLATION Acetyl chloride: Acetic acid:. (n.d.).
  • ResearchGate. (2023). N -Acetylation of methyl hydrazones with acetic acid in presence of PdCl 2.

Sources

A Comparative Guide to the Cross-Reactivity Potential of 3-Acetylthiazolidine-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity potential of novel chemical entities is paramount for ensuring safety and efficacy. This guide provides an in-depth technical comparison of the potential cross-reactivity of 3-Acetylthiazolidine-2-thione and its derivatives. Given the limited publicly available data on the specific allergenic profile of this compound, this guide will establish a framework for its evaluation by comparing it with structurally related and well-characterized skin sensitizers, Captan and Folpet. This comparative approach, grounded in established in vitro methodologies, offers a predictive insight into the potential hazards and informs a robust testing strategy.

Introduction: The Thiazolidine Scaffold and the Imperative of Cross-Reactivity Assessment

This compound is a versatile heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its derivatives, and the broader class of thiazolidinones, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5][6] However, the inherent reactivity of the thiazolidine ring, which contributes to its utility in synthesis and its biological activity, also raises questions about its potential to act as a hapten and elicit an immune response.[7][8][9]

Haptens are small molecules that can become immunogenic by covalently binding to larger carrier proteins, such as those found in the skin.[10] This process, known as haptenation, is the molecular initiating event in skin sensitization, which can lead to allergic contact dermatitis. Cross-reactivity occurs when an individual sensitized to one compound elicits an allergic reaction upon exposure to a different, structurally similar compound. Therefore, a thorough assessment of the cross-reactivity potential of this compound derivatives is a critical step in their safety evaluation.

Currently, a safety data sheet for this compound indicates that no data is available regarding its skin sensitization potential.[11] In the absence of direct data, a comparative analysis with known sensitizers that share structural motifs can provide valuable predictive information. For this purpose, we will consider the fungicides Captan and Folpet. These compounds, while not direct derivatives, possess a cyclic nitrogen-sulfur core and are known skin sensitizers, making them relevant comparators for assessing potential cross-reactivity.[12][13][14][15][16]

The Adverse Outcome Pathway (AOP) for Skin Sensitization: A Framework for In Vitro Testing

Modern toxicological assessment has moved away from animal testing towards a mechanistic understanding of adverse effects, guided by the Adverse Outcome Pathway (AOP) framework. The AOP for skin sensitization outlines a sequence of key events (KEs) from the initial molecular interaction to the resulting allergic reaction. A suite of validated in vitro assays has been developed to investigate these key events.

AOP_Skin_Sensitization KE1 KE1: Covalent Binding to Skin Proteins (Haptenation) KE2 KE2: Keratinocyte Activation KE1->KE2 triggers KE3 KE3: Dendritic Cell Activation and Maturation KE2->KE3 signals KE4 KE4: T-cell Proliferation and Differentiation KE3->KE4 presents antigen to AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO leads to

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization, outlining the key events from molecular initiation to the adverse outcome.

This guide will focus on three well-established in vitro assays that address the initial key events of the AOP and are instrumental in assessing the sensitization and cross-reactivity potential of chemicals:

  • Direct Peptide Reactivity Assay (DPRA): Addresses Key Event 1 (Haptenation).

  • KeratinoSens™ Assay: Addresses Key Event 2 (Keratinocyte Activation).

  • human Cell Line Activation Test (h-CLAT): Addresses Key Event 3 (Dendritic Cell Activation).

Comparative Analysis: this compound vs. Captan and Folpet

This section will outline the experimental approach for a comparative analysis of this compound with Captan and Folpet using the aforementioned in vitro assays.

Key Event 1: Protein Reactivity (DPRA)

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[10][17][18][19][20] This reactivity serves as a surrogate for the haptenation of skin proteins.

Experimental Rationale: The thiazolidine-2-thione core contains electrophilic centers that could potentially react with nucleophilic residues on proteins. By comparing the peptide depletion caused by this compound to that of the known sensitizers Captan and Folpet, we can infer its relative reactivity and sensitization potential.

Table 1: Predicted Comparative Data from Direct Peptide Reactivity Assay (DPRA)

CompoundCysteine Depletion (%)Lysine Depletion (%)Mean Depletion (%)Reactivity ClassDPRA Prediction
This compound Hypothetical DataHypothetical DataHypothetical DataTo be determinedTo be determined
Captan HighModerateHighHighPositive
Folpet HighModerateHighHighPositive
Negative Control (e.g., Lactic Acid) LowLowLowMinimalNegative
Positive Control (e.g., Cinnamaldehyde) HighLowModerateModeratePositive

Note: Data for Captan and Folpet are based on their known properties as skin sensitizers. Data for this compound is hypothetical and would need to be determined experimentally.

Key Event 2: Keratinocyte Activation (KeratinoSens™ Assay)

The KeratinoSens™ assay is a cell-based reporter gene assay that measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes.[21][22][23][24][25] This pathway is a key cellular defense mechanism against oxidative and electrophilic stress, and its activation is a hallmark of the keratinocyte response to sensitizers.

Experimental Rationale: Electrophilic compounds that cause protein reactivity in the DPRA are also likely to induce a stress response in keratinocytes. This assay provides a biological context to the chemical reactivity data from the DPRA.

Table 2: Predicted Comparative Data from KeratinoSens™ Assay

CompoundEC1.5 (µM)Imax (fold induction)Cell Viability at EC1.5 (%)KeratinoSens™ Prediction
This compound Hypothetical DataHypothetical DataHypothetical DataTo be determined
Captan < 1000> 1.5> 70Positive
Folpet < 1000> 1.5> 70Positive
Negative Control (e.g., Lactic Acid) > 1000< 1.5> 70Negative
Positive Control (e.g., Cinnamaldehyde) < 1000> 1.5> 70Positive

Note: EC1.5 is the concentration at which a 1.5-fold induction of the reporter gene is observed. Imax is the maximum fold induction. Data for Captan and Folpet are based on their known properties. Data for this compound is hypothetical.

Key Event 3: Dendritic Cell Activation (h-CLAT)

The h-CLAT is a cell-based assay that quantifies the upregulation of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) as a model for dendritic cell activation.[26][27][28][29][30] This is a crucial step in the initiation of the adaptive immune response.

Experimental Rationale: Following keratinocyte activation, dendritic cells are activated and mature, enabling them to present the hapten-protein complex to T-cells. The h-CLAT provides a measure of this immunologically relevant event.

Table 3: Predicted Comparative Data from h-CLAT

CompoundMin. Conc. for CD86 ≥ 150% RFI (µM)Min. Conc. for CD54 ≥ 200% RFI (µM)Cell Viability at Positive Conc. (%)h-CLAT Prediction
This compound Hypothetical DataHypothetical DataHypothetical DataTo be determined
Captan Positive ResultPositive Result> 50Positive
Folpet Positive ResultPositive Result> 50Positive
Negative Control (e.g., Lactic Acid) No significant increaseNo significant increase> 50Negative
Positive Control (e.g., Nickel Sulfate) Positive ResultPositive Result> 50Positive

Note: RFI is the Relative Fluorescence Intensity. Data for Captan and Folpet are based on their known properties. Data for this compound is hypothetical.

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments are provided below. These protocols are based on established OECD guidelines and best practices.

Direct Peptide Reactivity Assay (DPRA) Protocol

DPRA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_peptide Prepare Cysteine and Lysine peptide stock solutions incubate Incubate test chemical with peptide solutions for 24h at 25°C prep_peptide->incubate prep_test Prepare test chemical and control stock solutions prep_test->incubate quench Quench the reaction incubate->quench hplc Analyze samples by HPLC-UV to determine remaining peptide quench->hplc calculate Calculate percentage peptide depletion hplc->calculate

Caption: A streamlined workflow for the Direct Peptide Reactivity Assay (DPRA).

  • Preparation of Reagents:

    • Prepare a stock solution of a synthetic peptide containing cysteine (e.g., Ac-RFAACAA-COOH) in an appropriate buffer.

    • Prepare a stock solution of a synthetic peptide containing lysine (e.g., Ac-RFAAKAA-COOH) in an appropriate buffer.

    • Prepare stock solutions of the test chemical (this compound), positive control (e.g., cinnamaldehyde), and negative control in a suitable solvent (e.g., acetonitrile).

  • Incubation:

    • In a reaction vessel, combine the test chemical or control solution with the cysteine or lysine peptide solution at a defined molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine).

    • Incubate the mixture for 24 hours at 25°C with shaking.

  • Analysis:

    • After incubation, quench the reaction by adding a suitable reagent.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining peptide concentration.

  • Data Interpretation:

    • Calculate the percentage of peptide depletion for each test chemical relative to a reference control.

    • Classify the chemical's reactivity based on the mean cysteine and lysine depletion.

Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be developed to specifically investigate the cross-reactivity between this compound derivatives and antibodies raised against a hapten-protein conjugate of a lead compound.[31][32][33][34][35]

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_competition Competition cluster_detection Detection coat Coat microplate wells with hapten-protein conjugate block Block non-specific binding sites coat->block incubate Incubate with a mixture of specific antibody and test compound (competitor) block->incubate add_secondary Add enzyme-conjugated secondary antibody incubate->add_secondary add_substrate Add chromogenic substrate add_secondary->add_substrate read_plate Measure absorbance add_substrate->read_plate

Caption: Workflow for a competitive ELISA to assess hapten cross-reactivity.

  • Plate Preparation:

    • Coat the wells of a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA or KLH).

    • Wash the plate and block any remaining non-specific binding sites with a blocking buffer.

  • Competitive Reaction:

    • In a separate plate, pre-incubate a fixed concentration of a specific primary antibody (raised against the this compound-protein conjugate) with varying concentrations of the test compounds (different this compound derivatives or other potential cross-reactants).

    • Transfer the antibody-competitor mixtures to the coated and blocked microplate.

    • Incubate to allow the antibody to bind to either the coated antigen or the competitor in solution.

  • Detection:

    • Wash the plate to remove unbound antibodies and competitors.

    • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

    • Wash the plate again and add a chromogenic substrate. The enzyme will convert the substrate to a colored product.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competitor in the sample.

    • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding) for each test compound. The lower the IC50, the higher the cross-reactivity.

Conclusion and Future Directions

The assessment of cross-reactivity is a cornerstone of chemical safety evaluation. While direct experimental data for this compound and its derivatives are currently lacking, this guide provides a robust scientific framework for their evaluation. By employing a battery of validated in vitro assays and a comparative approach with known sensitizers like Captan and Folpet, researchers can generate crucial data to predict the sensitization and cross-reactivity potential of this important class of molecules.

The proposed experimental workflow, from in chemico reactivity to cell-based assays, aligns with the principles of the AOP for skin sensitization and provides a tiered approach to hazard identification. The results of these studies will be instrumental in guiding the safe design and development of novel pharmaceuticals and other products based on the this compound scaffold. It is strongly recommended that these studies be conducted to fill the existing data gap and ensure the safety of this versatile chemical class.

References

  • Evaluation Report on an Alternative Test Method for Skin Sensitization: human Cell Line Activation Test(h-CLAT). (n.d.). Japanese Center for the Validation of Alternative Methods.
  • KeratinoSens™ Assay. (n.d.). Creative BioMart.
  • Human Cell Line Activation Test (h-CLAT, OECD 442E). (n.d.). Institute for In Vitro Sciences, Inc.
  • Human Cell Line Activation Test (h-CLAT). (n.d.). Eurofins.
  • Skin Sensitisation: the human Cell Line Activation Test (h-CLAT). (n.d.). EU Science Hub.
  • A brief introduction to the KeratinoSens™ assay. (2024, June 25). Gentronix.
  • Human Cell Line Activation Test (h-CLAT). (n.d.). Creative BioMart.
  • DB-ALM Protocol n° 154 : Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing. (2021, October 21). JRC Big Data Analytics Platform.
  • DB-ALM Protocol n° 155 : KeratinoSens™. (2022, April 4). European Union.
  • KeratinoSens™ Skin Sensitisation Test OECD TG 442d. (n.d.). XCellR8.
  • KeratinoSens assay for the testing of skin sensitizers. (n.d.). EURL ECVAM - TSAR.
  • Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. (2020, January 15). PubMed.
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022, May 18). PMC - NIH.
  • Investigation of Peptide Reactivity of Pro-hapten Skin Sensitizers Using a Peroxidase-Peroxide Oxidation System. (n.d.). Toxicological Sciences.
  • Direct Peptide Reactivity Assay (DPRA) ECVAM Validation Study Report. (n.d.). TSAR - European Union.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC - PubMed Central.
  • Captan and Folpet. (2020, March 13). ResearchGate.
  • Introduction to our Direct Peptide Reactivity Assay (DPRA) Service. (2025, November 10). Gentronix.
  • Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. (2022, December 13). MDPI.
  • Direct Peptide Reactivity Assay (DPRA). (n.d.). Cyprotex.
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). PMC - NIH.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021, July 17). MDPI.
  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate.
  • Rational hapten design and establishment of broad-spectrum indirect competitive enzyme-linked immunosorbent assay for benzimidazoles monitoring in milk. (n.d.). Oxford Academic.
  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. (n.d.). Preprints.org.
  • Methods and applications of noncompetitive hapten immunoassays. (2024, August 8). PubMed.
  • Thiazolidine-2,4-dione derivatives: programmed chemical weapons for key protein targets of various pathological conditions. (2015, July 1). PubMed.
  • Chemical reactions of thiazolidinone derivatives. (n.d.). ResearchGate.
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022, May 18). PLOS One.
  • Chapter 79. Captan and Folpet. (n.d.). ResearchGate.
  • QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. (n.d.). ResearchGate.
  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. (n.d.). MDPI.
  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. (n.d.). PMC.
  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022, July 4). Frontiers.
  • Medicinal Chemistry, SAR, and Molecular Insights Into 2,4‐Thiazolidinediones as Antidiabetic Agents (2020–2025). (2025, September 2). ResearchGate.
  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. (2025, July 7). Preprints.org.
  • Skin sensitization risk assessment: a comparative evaluation of 3 isothiazolinone biocides. (n.d.). PubMed.
  • Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences.
  • CAS No : 76397-53-0| Chemical Name : this compound. (n.d.). Pharmaffiliates.
  • Final Report on Hazard Classification of Common Skin Sensitisers. (n.d.). National Occupational Health and Safety Commission.
  • Genetic toxicology of folpet and captan. (n.d.). PubMed.
  • Folpet. (n.d.). PubChem.
  • Captan and Folpet Toxicity. (n.d.). U.OSU.

Sources

A Senior Application Scientist's Guide to Optimizing Acylation Reactions: Efficacy Comparison of 3-Acetylthiazolidine-2-thione in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 3-Acetylthiazolidine-2-thione in Modern Synthesis

In the landscape of synthetic chemistry, the efficient formation of amide and ester bonds is a cornerstone of molecular construction, particularly in the fields of medicinal and agricultural chemistry.[1] this compound has emerged as a valuable reagent in this context. It serves as an effective acylating agent, offering a reactive yet stable alternative to more traditional reagents like acyl chlorides or anhydrides. Its utility stems from the unique electronic properties of the N-acylthiazolidinethione moiety, which activates the acetyl group for nucleophilic attack while the thiazolidine-2-thione portion acts as a good leaving group.[1][2] This guide provides a comprehensive analysis of how the choice of solvent profoundly impacts the efficacy of this compound, offering both theoretical grounding and a practical framework for empirical validation.

The Causality of Solvent Choice: A Mechanistic Perspective

The efficacy of an acylation reaction using this compound is not solely dependent on the intrinsic reactivity of the reagent but is critically modulated by the surrounding solvent environment. The solvent's role extends beyond simply dissolving reactants; it influences reaction rates and outcomes by stabilizing or destabilizing reactants, transition states, and intermediates. The key solvent properties to consider are polarity (as indicated by the dielectric constant) and whether the solvent is protic (contains acidic protons, e.g., O-H or N-H bonds) or aprotic.[3][4]

Acylation with this compound proceeds through a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, expelling the thiazolidine-2-thione anion as a leaving group.

Acylation Mechanism Reactants This compound + Nucleophile (Nu-H) TransitionState Tetrahedral Intermediate Reactants->TransitionState Nucleophilic Attack Products Acylated Product + Thiazolidine-2-thione TransitionState->Products Leaving Group Expulsion

Caption: Generalized mechanism of acylation using this compound.

The solvent influences this process in several ways:

  • Solvation of Reactants: The solubility of both the this compound and the nucleophilic substrate is a prerequisite for the reaction to occur in the solution phase.

  • Stabilization of the Transition State: The transition state leading to the tetrahedral intermediate is more polar than the reactants. Polar solvents will stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate.

  • Solvation of the Leaving Group: The stability of the departing thiazolidine-2-thione anion is greatly enhanced by solvation. Polar solvents, particularly polar protic solvents that can hydrogen bond, are effective at stabilizing this anionic leaving group.

Comparative Analysis of Solvent Systems

To understand the practical implications, we can categorize common laboratory solvents and predict their effect on the efficacy of this compound.

Polar Aprotic Solvents

Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).[3] These solvents possess significant dipole moments and high dielectric constants, allowing them to dissolve polar reactants and stabilize charged intermediates.

  • Expected Efficacy: High. Polar aprotic solvents are often excellent choices for acylation reactions. They effectively solvate the polar transition state, accelerating the reaction. Because they lack acidic protons, they do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[4] DMF, for instance, is known to sometimes react with acylating agents to form Vilsmeier-type reagents, which can be highly effective acylating species themselves.[5]

Polar Protic Solvents

This class includes water, methanol, ethanol, and acetic acid.[3][6] They are characterized by the presence of O-H or N-H bonds, making them strong hydrogen bond donors.[3]

  • Expected Efficacy: Variable to Moderate. While these solvents are excellent at stabilizing the anionic leaving group through hydrogen bonding, they can also solvate the nucleophile (e.g., an amine) through hydrogen bonds. This solvation can decrease the nucleophile's reactivity, potentially slowing the reaction rate. Furthermore, if the nucleophile is an alcohol and the solvent is also an alcohol (e.g., ethanol), competitive acylation of the solvent can occur, reducing the yield of the desired product. For substrates with low aqueous stability, the presence of water can lead to hydrolysis of the this compound.

Non-Polar Solvents

This group includes solvents like hexane, toluene, and dichloromethane (DCM).[3][7] They have low dielectric constants and small or zero dipole moments.[4]

  • Expected Efficacy: Low to Moderate. The primary challenge with non-polar solvents is often the poor solubility of the polar this compound and many common nucleophiles. If solubility is not a limiting factor, these solvents are poor at stabilizing the polar transition state, which generally leads to slower reaction rates compared to polar solvents. However, in some cases, the lack of strong solvent-solute interactions can leave the reactants more available for reaction. Studies on related syntheses have shown that non-polar solvents can sometimes yield better results than polar protic ones.[8]

Illustrative Data Summary

The following table presents a hypothetical but scientifically reasoned comparison of the expected efficacy of this compound in various solvents for the acylation of a model primary amine. The "Efficacy Score" is a qualitative composite measure considering reaction rate, yield, and purity.

Solvent SystemSolvent TypeDielectric Constant (ε)Expected Reaction RatePotential IssuesIllustrative Efficacy Score (1-10)
Acetonitrile (MeCN)Polar Aprotic37.5HighNone anticipated9
Dimethylformamide (DMF)Polar Aprotic38.0Very HighPotential side reactions; difficult to remove8
Tetrahydrofuran (THF)Polar Aprotic7.5ModerateLower polarity may limit rate7
Dichloromethane (DCM)Non-Polar9.1Moderate to LowMay require longer reaction times or heating6
Ethanol (EtOH)Polar Protic24.3ModerateH-bonding may reduce nucleophilicity; solvent acylation5
TolueneNon-Polar2.4LowPoor solubility of reactants is likely3

Note: Dielectric constants are approximate values sourced from publicly available data.[3][6] This table is for illustrative purposes. Actual results must be determined experimentally.

Experimental Protocol for Efficacy Determination

To empirically validate the optimal solvent system, a standardized experimental protocol is essential. This self-validating system ensures that comparisons are objective and reproducible.

Objective

To quantify the efficacy (measured by reaction yield) of this compound for the acylation of a model substrate, benzylamine, in a panel of selected solvents.

Materials
  • This compound (≥98% purity)

  • Benzylamine (≥99% purity)

  • Anhydrous Solvents: Acetonitrile, DMF, THF, Dichloromethane, Ethanol, Toluene

  • Internal Standard (e.g., Dodecane, for chromatographic analysis)

  • Reaction Vials (e.g., 4 mL) with stir bars

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)

Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare stock solution of This compound RxnSetup Aliquot reactant solutions into vials for each solvent system Prep1->RxnSetup Prep2 Prepare stock solution of Benzylamine with Internal Standard Prep2->RxnSetup RxnRun Stir reactions at constant temperature (e.g., 25°C) RxnSetup->RxnRun RxnQuench Quench aliquots at specific time points (t=1h, 4h, 24h) RxnRun->RxnQuench Analysis Analyze quenched samples by HPLC or GC RxnQuench->Analysis Data Calculate % Yield using calibration curve Analysis->Data Compare Compare efficacy across all solvent systems Data->Compare

Caption: Step-by-step workflow for the comparative efficacy study.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Acylating Agent Stock: Accurately weigh 161.2 mg of this compound (1.0 mmol) and dissolve in 10.0 mL of a reference solvent (e.g., acetonitrile) to create a 0.1 M solution.

    • Substrate Stock: In a separate flask, combine 107.2 mg of benzylamine (1.0 mmol) and a precise amount of the internal standard (e.g., 100 µL of dodecane). Dilute to 10.0 mL with the same reference solvent to create a 0.1 M solution of the substrate.

  • Reaction Setup (Perform for each solvent to be tested):

    • To a 4 mL reaction vial containing a magnetic stir bar, add 1.0 mL of the solvent to be tested.

    • Add 100 µL (0.01 mmol) of the this compound stock solution.

    • Initiate the reaction by adding 100 µL (0.01 mmol) of the benzylamine/internal standard stock solution. This ensures a 1:1 molar ratio.

    • Immediately cap the vial and begin stirring at a constant, controlled temperature (e.g., 25°C).

  • Reaction Monitoring and Quenching:

    • At predetermined time points (e.g., 1, 4, and 24 hours), withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.

    • Immediately quench the aliquot by diluting it into 1.0 mL of a suitable solvent (e.g., mobile phase for HPLC analysis) in an analysis vial. This dilution effectively stops the reaction.

  • Analytical Quantification:

    • Analyze the quenched samples using a calibrated HPLC or GC method capable of separating the starting materials, product (N-benzylacetamide), and the internal standard.

    • Generate a calibration curve for the product relative to the internal standard to ensure accurate quantification.

    • Calculate the concentration of the product in each sample and, from this, determine the percent yield at each time point for each solvent system.

Conclusion and Recommendations

The choice of solvent is a critical parameter that can dramatically influence the outcome of acylation reactions using this compound. Theoretical principles suggest that polar aprotic solvents such as acetonitrile or DMF should provide the highest efficacy by stabilizing the polar transition state without deactivating the nucleophile. Non-polar and polar protic solvents may offer viable alternatives in specific cases but are generally expected to result in slower reaction rates or lower yields.

However, no theoretical model can perfectly predict the complexities of a chemical reaction. Factors such as substrate-specific solubility and potential side reactions can only be identified through empirical testing. The provided experimental protocol offers a robust and reliable method for researchers to systematically evaluate and identify the optimal solvent system for their specific application, ensuring the highest possible efficiency and yield in their synthetic endeavors.

References

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Available at: https://chemistry.stackexchange.com/questions/123010/solvent-effects-in-friedel-crafts-reaction
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.05%3A_Polar_Protic_and_Aprotic_Solvents
  • The Periodic Table. (n.d.). Polarity of Solvents. Available at: https://www.periodictable.org.uk/polarity-of-solvents/
  • ResearchGate. (n.d.). Effect of solvent on the acylation reaction. Available at: https://www.researchgate.
  • Journal of the Chemical Society B: Physical Organic. (1968). Acylation and alkylation reactions. Part III. The interaction of aryloxyacetyl chlorides with aluminium chloride in aromatic solvents. Available at: https://pubs.rsc.org/en/content/articlelanding/1968/j2/j29680000845
  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. Available at: https://www.periodictable.org.uk/element-chemistry/high-polarity-solvents/
  • uHPLCs. (2022). Comparison of the polarity of organic solvents. Available at: https://www.uhplcs.com/comparison-of-the-polarity-of-organic-solvents/
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: https://www.masterorganicchemistry.com/2012/04/27/polar-protic-polar-aprotic-nonpolar-all-about-solvents/
  • National Center for Biotechnology Information. (n.d.). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6019313/
  • National Center for Biotechnology Information. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7076483/
  • Chem-Impex. (n.d.). This compound. Available at: https://www.chemimpex.com/products/07044
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Available at: https://www.sigmaaldrich.
  • National Library of Medicine. (2002). Magnesium halide-catalyzed anti-aldol reactions of chiral N-acylthiazolidinethiones. Available at: https://pubmed.ncbi.nlm.nih.gov/11883946/

Sources

A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry of 3-Acetylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of molecules is paramount. 3-Acetylthiazolidine-2-thione, a versatile heterocyclic compound, serves as a critical intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and antimicrobial agents.[1] Its structural integrity and purity are crucial for the desired therapeutic outcomes. This guide provides an in-depth exploration of the analysis of this compound, with a primary focus on the application of high-resolution mass spectrometry (HRMS). We will delve into the causality behind experimental choices, present a detailed analytical protocol, and offer an objective comparison with alternative analytical techniques, supported by experimental data for analogous compounds.

The Imperative for High-Resolution Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for determining the exact molecular masses of compounds.[2] This high accuracy is indispensable for the unambiguous identification of molecular structures, ranging from small organic molecules to large biomacromolecules.[2] For a molecule like this compound (Molecular Formula: C₅H₇NOS₂, Molecular Weight: 161.24 g/mol ), HRMS offers several distinct advantages over lower-resolution techniques.[1] It allows for the confident determination of elemental composition, crucial for confirming the identity of the synthesized compound and for identifying unknown impurities or degradation products.

High-Resolution Mass Spectrometry of this compound: A Detailed Workflow

The following protocol outlines a robust method for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Experimental Protocol: LC-HRMS Analysis

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade acetonitrile to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards of desired concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, and 100 ng/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation of the analyte from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water. The addition of formic acid aids in the protonation of the analyte in positive ion mode.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is employed to ensure efficient separation and sharp peak shapes. A typical gradient would be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for polar small molecules.

  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is used to achieve high resolution and mass accuracy.

  • Scan Mode: Full scan mode over a mass range of m/z 50-500. This allows for the detection of the precursor ion and any potential in-source fragments or impurities.

  • Resolution: Set to a high resolution, typically >60,000 FWHM (Full Width at Half Maximum), to enable accurate mass measurements.

  • Data Acquisition: Acquire data in both full scan mode for accurate mass determination and in a data-dependent MS/MS mode (dd-MS²/TopN) to obtain fragmentation data for structural confirmation. In dd-MS² mode, the most intense ions from the full scan are automatically selected for fragmentation.

Data Analysis and Expected Results
  • Accurate Mass Measurement: The primary objective is to obtain the accurate mass of the protonated molecule, [M+H]⁺. For this compound (C₅H₇NOS₂), the theoretical exact mass of the neutral molecule is 161.0020. The expected m/z for the protonated molecule [C₅H₈NOS₂]⁺ is 162.0093. The high mass accuracy of HRMS (typically <5 ppm) allows for the confident confirmation of the elemental composition.

Visualizing the HRMS Workflow

HRMS_Workflow cluster_LC Liquid Chromatography cluster_MS High-Resolution Mass Spectrometry cluster_Data Data Analysis Sample Sample Injection Column C18 Column Sample->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MassAnalyzer Orbitrap/TOF Analyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector FullScan Full Scan (Accurate Mass) Detector->FullScan MSMS MS/MS (Fragmentation) Detector->MSMS Identification Compound Identification FullScan->Identification MSMS->Identification Result Result Identification->Result

Caption: LC-HRMS workflow for the analysis of this compound.

Comparative Analysis with Alternative Techniques

While HRMS provides unparalleled accuracy for structural confirmation, other analytical techniques are also employed for the analysis of this compound and related compounds. The choice of technique often depends on the specific analytical goal, such as routine quantification, purity assessment, or structural elucidation.

Technique Principle Performance for Thiazolidine Derivatives Advantages Limitations
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy and resolution.Provides exact mass for elemental composition confirmation and detailed fragmentation for structural elucidation.Unambiguous compound identification. High specificity.Higher instrument cost. May have slightly higher limits of quantification compared to triple quadrupole MS in some cases.[3]
Triple Quadrupole Mass Spectrometry (QqQ MS) A targeted technique that monitors specific precursor-to-product ion transitions (MRM).Widely used for quantitative analysis of thiazolidine derivatives in biological matrices with high sensitivity and a wide dynamic range.[2][4]Excellent sensitivity (low limits of detection) and high throughput for targeted quantification.[3][5]Limited to known analytes and transitions. Does not provide high-resolution data for unknown identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.Can be used for the analysis of thiazolidine derivatives, often after derivatization to increase volatility.[5]Excellent chromatographic separation for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds. Potential for thermal degradation of the analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance.A common method for the routine analysis and purity assessment of thiazolidinediones.[6]Robust, cost-effective, and widely available. Good for routine quality control.Lower sensitivity and specificity compared to mass spectrometry. Co-eluting impurities can interfere with quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure of a molecule based on the interaction of atomic nuclei with a magnetic field.Used for the structural elucidation of thiazolidine-2-thiones and their derivatives.[7]Provides unambiguous structural information, including stereochemistry.Lower sensitivity compared to mass spectrometry. Requires larger sample amounts.

Conclusion: Selecting the Right Tool for the Task

The choice of analytical technique for this compound is dictated by the specific requirements of the analysis. For unambiguous identification, structural elucidation of unknown impurities, and high-confidence characterization, High-Resolution Mass Spectrometry (HRMS) stands as the superior choice due to its high mass accuracy and resolving power.

For routine, high-throughput quantitative analysis where the target analyte is known, Triple Quadrupole Mass Spectrometry (QqQ MS) offers exceptional sensitivity and is the workhorse of many bioanalytical laboratories. HPLC-UV remains a valuable tool for routine purity checks and quality control due to its robustness and cost-effectiveness. GC-MS and NMR serve as complementary techniques, providing valuable information on volatility and detailed structural features, respectively.

As a senior application scientist, the recommendation is to employ a multi-faceted analytical approach. HRMS should be utilized for the initial, in-depth characterization and identification of critical components. Subsequently, a validated triple quadrupole MS or HPLC-UV method can be implemented for routine and high-throughput quantitative applications in drug development and quality control workflows. This integrated strategy ensures both the scientific rigor of comprehensive characterization and the efficiency required in a professional research and development environment.

References

  • Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. (n.d.). ResearchGate.
  • HRMS vs. Triple Quadrupole (QqQ) for Quantification. (2026, January 2). ResolveMass Laboratories Inc.
  • Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Thiazolidine Peracetates: Carbohydrate Derivatives that Readily Assign cis-,trans-2,3-Monosaccharides by Gas Chromatography–Mass Spectrometry. (2018, June 8). ACS Publications.
  • Thiazolidinediones: Recent Development in Analytical Methodologies. (2023, August 4). ResearchGate.
  • A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. (2014, January 15). PubMed.
  • Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues. (n.d.). PubMed.
  • A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. (2014, January 15). PubMed.

Sources

A Comparative Spectroscopic Guide to 3-Acetylthiazolidine-2-thione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and medicinal chemistry, the heterocyclic scaffold of thiazolidine and its derivatives remains a cornerstone for the development of novel therapeutic agents. Among these, 3-Acetylthiazolidine-2-thione emerges as a versatile intermediate, prized for its role in the synthesis of bioactive molecules with potential antimicrobial and anti-inflammatory properties.[1] This guide provides an in-depth spectroscopic analysis of this compound, offering a comparative perspective with its structural analog, 3-Acetylthiazolidin-4-one. Through a detailed examination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for unambiguous characterization and informed application of these important chemical entities.

Introduction to Spectroscopic Characterization

The precise elucidation of a molecule's structure is fundamental to understanding its reactivity and potential biological activity. Spectroscopic techniques such as NMR and IR are indispensable tools in this endeavor. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while IR spectroscopy identifies the functional groups present. For a molecule like this compound, a comprehensive analysis of both NMR and IR data is crucial for confirming its identity and purity.

Spectroscopic Analysis of this compound

While a complete, publicly available dataset for this compound is not readily found in a single source, by compiling data from various sources and analyzing related structures, we can predict and interpret its spectral features with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The key parameters in NMR are the chemical shift (δ), which indicates the electronic environment of a nucleus, and the coupling constant (J), which provides information about adjacent nuclei.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the acetyl group and the thiazolidine ring.

  • Acetyl Protons (CH₃): A sharp singlet is anticipated in the region of δ 2.3-2.7 ppm. This downfield shift, compared to a simple methyl group, is due to the deshielding effect of the adjacent carbonyl group.

  • Methylene Protons (N-CH₂ and S-CH₂): The two methylene groups of the thiazolidine ring are diastereotopic and are expected to appear as two distinct triplets. The protons on the carbon adjacent to the nitrogen (N-CH₂) will likely resonate further downfield (around δ 4.0-4.5 ppm) compared to the protons on the carbon adjacent to the sulfur (S-CH₂) (around δ 3.2-3.7 ppm). This is due to the greater electron-withdrawing nature of the nitrogen atom.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

  • Carbonyl Carbon (C=O): The acetyl carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 168-172 ppm.

  • Thiocarbonyl Carbon (C=S): The thiocarbonyl carbon is a key diagnostic peak and is expected to be found even further downfield than the carbonyl carbon, likely in the region of δ 195-205 ppm.

  • Methylene Carbons (N-CH₂ and S-CH₂): The carbon of the methylene group attached to the nitrogen will be deshielded and is predicted to be in the δ 45-55 ppm range. The carbon of the methylene group attached to the sulfur will appear more upfield, likely in the δ 25-35 ppm range.

  • Acetyl Carbon (CH₃): The methyl carbon of the acetyl group will be the most upfield signal, typically appearing around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Carbonyl Stretch (C=O): A strong absorption band is expected in the region of 1690-1710 cm⁻¹. This is a characteristic frequency for an amide carbonyl group.

  • Thiocarbonyl Stretch (C=S): The C=S stretching vibration is typically weaker than the C=O stretch and appears at a lower frequency, generally in the range of 1200-1050 cm⁻¹. The exact position can be influenced by coupling with other vibrations.

  • C-N Stretch: The stretching vibration of the C-N bond is expected to be in the region of 1350-1250 cm⁻¹.

  • C-H Stretches: The C-H stretching vibrations of the methylene and methyl groups will appear in the typical alkane region of 2850-3000 cm⁻¹.

Comparative Analysis: this compound vs. 3-Acetylthiazolidin-4-one

To highlight the unique spectroscopic features of this compound, a direct comparison with its oxygen-containing analog, 3-Acetylthiazolidin-4-one, is instructive. The primary difference between these two molecules is the presence of a thiocarbonyl (C=S) group in the former and a carbonyl (C=O) group at the 2-position in the latter.

Spectroscopic FeatureThis compound (Predicted)3-Acetylthiazolidin-4-one (Reference Data)Causality of Difference
¹³C NMR: C2 Signal ~ δ 195-205 ppm (C=S)~ δ 170-175 ppm (C=O)The thiocarbonyl carbon is significantly more deshielded than the carbonyl carbon due to the lower electronegativity and larger size of the sulfur atom.
IR: C2 Functional Group Stretch ~ 1200-1050 cm⁻¹ (C=S)~ 1740-1760 cm⁻¹ (lactone C=O)The C=S bond is weaker and has a smaller force constant than the C=O bond, resulting in a lower vibrational frequency.
¹H NMR: Ring Protons N-CH₂: ~ δ 4.0-4.5 ppm; S-CH₂: ~ δ 3.2-3.7 ppmN-CH₂: ~ δ 3.8-4.2 ppm; O-CH₂: ~ δ 4.3-4.7 ppmThe electronic environment of the ring protons is influenced by the adjacent heteroatom. The protons adjacent to the more electronegative oxygen in the -4-one are more deshielded.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube to provide a reference signal at 0 ppm.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Ensure a sufficient number of scans are collected to obtain a good signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Deuterated Solvent Weigh Weigh Sample (5-10 mg) Solvent->Weigh Dissolve Dissolve in Solvent (0.5-0.7 mL) Weigh->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Transfer Transfer to NMR Tube Standard->Transfer Spectrometer Insert into Spectrometer Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Process Spectra Acquire_H1->Process Acquire_C13->Process Analyze Analyze and Interpret Process->Analyze

Caption: Workflow for IR sample preparation using the KBr pellet method.

Conclusion

The spectroscopic characterization of this compound reveals a unique fingerprint that distinguishes it from its structural analogs. The key differentiating features are the downfield chemical shift of the thiocarbonyl carbon in the ¹³C NMR spectrum and the characteristic C=S stretching vibration in the IR spectrum. By understanding these spectral nuances and employing rigorous experimental protocols, researchers can confidently identify and utilize this important synthetic intermediate in their drug discovery and development endeavors. This guide serves as a foundational reference, empowering scientists to navigate the complexities of spectroscopic analysis and accelerate their research progress.

References

  • Chem-Impex. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). This compound.
  • SpectraBase. (n.d.). 3-Acetylthiazolidine-4-carboxylic acid.
  • PubChem. (n.d.). 4-Thiazolidinecarboxylic acid, 3-acetyl-.
  • Al-Heety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
  • Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 12(2), 543-550.
  • Chem-Impex International. (n.d.). This compound.
  • Al-Obaidi, A. S. M., & Al-Amery, K. H. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some oxazolidine and thiazolidine derivatives and study of their antioxidants activity.
  • Al-Saeedi, M. H., Al-Juboori, A. M., & Al-Jubouri, H. R. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences, 1(1), 241-247.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Acetylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Core Safety Directives & Hazard Assessment

Before handling or disposing of 3-Acetylthiazolidine-2-thione, a thorough understanding of its potential hazards is paramount. This compound, while versatile in pharmaceutical and agricultural research, requires careful management as a hazardous substance[1].

Personal Protective Equipment (PPE)

Personal Protective Equipment is your primary defense against chemical exposure. All handling and disposal procedures must be conducted while wearing appropriate PPE to prevent skin and eye contact, and inhalation[2].

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforms to EN 166 (EU) or NIOSH (US) standards to protect against splashes and aerosols[3].
Skin Protection Impervious, chemical-resistant gloves (e.g., Nitrile) and a lab coatPrevents direct skin contact. Contaminated clothing should be removed immediately[3][4].
Respiratory Protection Use within a chemical fume hoodHandling should occur in a well-ventilated area to avoid the formation and inhalation of dust or aerosols[2][3].
Footwear Closed-toe shoesProtects feet from potential spills[4].
Immediate First Aid Measures

In the event of accidental exposure, immediate action is critical. The following first aid measures should be taken while seeking prompt medical attention[3].

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen[3].

  • After Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water[3][5].

  • After Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes, holding the eyelids open[3][6].

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting[3][6].

Section 2: Waste Management & Disposal Protocol

The disposal of this compound must be managed as hazardous waste. It is both illegal and unsafe to dispose of this chemical down the drain or in regular trash[2]. The following protocol ensures a compliant and safe disposal process.

Step 1: Waste Identification and Segregation

Properly categorize the waste as hazardous. Due to its chemical nature as a sulfur-containing organic compound, this compound must be segregated from other waste streams to prevent dangerous chemical reactions[2].

Step 2: Selection of Appropriate Waste Containers

Use only approved hazardous waste containers. The container must be chemically compatible with this compound and in good condition, free from leaks[8].

  • Material: High-density polyethylene (HDPE) or glass containers are generally appropriate[2].

  • Integrity: Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste[8][9].

Step 3: Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste "[2].

  • The full chemical name: "This compound "[8].

  • The CAS Number: 76397-53-0 [1][3][10][11].

  • An indication of the associated hazards (e.g., "Irritant").

Step 4: Accumulation and Storage

Store the designated hazardous waste container in a designated satellite accumulation area within the laboratory[8].

  • Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills[8][9].

  • Storage Location: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials[3]. The exterior of the container must remain clean and free of contamination[9].

Step 5: Arranging for Final Disposal

The final step is to arrange for the collection and disposal of the waste by a licensed professional service.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup[8].

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[2][12]. The person who produces the waste is responsible for it until its final disposal[9].

Below is a workflow diagram illustrating the disposal process.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Select & Label Approved HDPE or Glass Container A->B C Add Waste to Container (Do not exceed 90% capacity) B->C D Securely Close Lid C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Area is Cool, Dry, & Well-Ventilated E->F G Contact Institutional EHS for Waste Pickup F->G H EHS Transports to Licensed Hazardous Waste Facility G->H

Disposal Workflow for this compound

Section 3: Spill and Decontamination Procedures

Accidental spills must be managed immediately and safely. The procedure varies depending on the size of the spill.

Minor Spill Cleanup

For small spills within a chemical fume hood:

  • Containment: Prevent further spillage if it is safe to do so[3].

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collection: Carefully sweep up or collect the absorbed material using spark-proof tools[3]. Place the material into a designated, labeled hazardous waste container[3][13].

  • Decontamination: Clean the spill area with detergent and water[14]. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.

Major Spill Response

For large spills or spills outside of a fume hood:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Contact EHS: Immediately contact your institution's emergency response or EHS department. Do not attempt to clean up a large spill yourself unless you are trained to do so.

The following diagram outlines the spill response decision process.

G Spill Spill Occurs Size Is the spill large or outside a fume hood? Spill->Size MinorSpill Minor Spill Protocol Size->MinorSpill No MajorSpill Major Spill Protocol Size->MajorSpill Yes Contain Contain Spill with Inert Absorbent MinorSpill->Contain Evacuate Evacuate Area & Alert Others MajorSpill->Evacuate ContactEHS Contact EHS/ Emergency Response Evacuate->ContactEHS Collect Collect & Place in Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area & Dispose of Materials Collect->Decontaminate

Spill Response Decision Workflow

By adhering to these rigorous, safety-first protocols, you contribute to a secure research environment and ensure that chemical waste is managed responsibly from the laboratory to its final disposal.

References

  • Chem-Impex. (n.d.). This compound.
  • Thor Specialities (UK) LTD. (2019). Safety data sheet for ACTICIDE LT 2.
  • Acros Organics. (2009). Safety Data Sheet for 2,4-Thiazolidinedione.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Infection Prevention Control. (n.d.). Decontamination, cleaning and disinfection.
  • University of Hertfordshire. (2025). Acetyl thiazolidine carboxylic acid.
  • Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste.
  • U.S. Environmental Protection Agency. (2025). SW-846 Test Method 3660B: Sulfur Cleanup.
  • Pharmaffiliates. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (1996). Method 3660B: Sulfur Cleanup.
  • National Center for Biotechnology Information. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies.
  • Alberta Environment. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
  • ResearchGate. (2025). Drug Incompatibility Chemistry.
  • GovInfo. (2011). Sulfur Dioxide; Pesticide Tolerances.

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Acetylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-Acetylthiazolidine-2-thione demands a meticulous, risk-based approach to personal protective equipment (PPE). This guide moves beyond a simple checklist, providing a framework for understanding the hazards, selecting the appropriate barriers, and implementing safe operational workflows to ensure both personal safety and experimental integrity.

Hazard Profile and Risk Assessment: The 'Why' Behind the 'What'

A comprehensive understanding of a reagent's hazard profile is the foundation of any safety protocol. While the Safety Data Sheet (SDS) for this compound itself may lack complete GHS classification data, the precautionary principle requires us to assess risks based on analogous structures.[1] For instance, a closely related compound, (S)-3-Acetyl-4-isopropylthiazolidine-2-thione, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant.[2] Therefore, we must operate under the assumption that this compound presents similar hazards.

The core principle of laboratory safety is that the required level of PPE is dictated by the specific task and its potential for exposure. Handling a sealed container requires less stringent controls than weighing the powdered form or performing a heated reaction in a liquid solvent. Always consult the manufacturer-specific SDS for the exact material you are handling and use this guide to supplement its recommendations.

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment, but a system of barriers working in concert. The following recommendations constitute a robust baseline for handling this compound.

Eye and Face Protection

The eyes are highly susceptible to chemical splashes and airborne particulates.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory for all work with this compound.[1]

  • Elevated Risk: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions, or during spill cleanup), a full-face shield must be worn over the safety goggles. Standard eyeglasses are not a substitute for certified safety eyewear.[3]

Skin and Body Protection

Dermal exposure is a primary risk. Your defense consists of appropriate gloves and protective clothing.

  • Gloves: Always wear compatible, chemical-resistant gloves.[4][5]

    • Material: Nitrile gloves are a common and effective choice, offering good chemical resistance.[6] Always check the manufacturer's glove compatibility charts for specific solvents being used.

    • Inspection: Gloves must be inspected for tears or pinholes before each use.[1][7]

    • Technique: Double-gloving is highly recommended to provide a secondary barrier against undetected breaches. The cuffs of the gloves should be pulled over the sleeves of the lab coat or gown.[3][6] Change the outer glove immediately upon known contact with the chemical.

  • Protective Clothing:

    • A clean, buttoned lab coat is the minimum requirement.

    • For tasks with a higher risk of contamination, such as handling large quantities or in the event of a spill, impervious clothing or a disposable gown made of a material like polyethylene-coated polypropylene is necessary.[1][6]

    • Full-length pants and closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.

Respiratory Protection

Inhalation of chemical dusts or aerosols can cause respiratory irritation.[2] Engineering controls are the first line of defense.

  • Primary Control: All procedures that may generate dust or aerosols (e.g., weighing, preparing solutions, heating) must be performed inside a certified chemical fume hood.[2]

  • Secondary Control: If a fume hood is not available or if engineering controls are insufficient to keep exposure below acceptable limits, respiratory protection is required.[1] A fit-tested NIOSH-approved N95 or higher particulate respirator should be used when handling the solid form.[6][7]

Operational Protocols: From Donning to Disposal

A disciplined, sequential approach to using, removing, and disposing of PPE is critical to prevent contamination.

Pre-Operational Checklist
  • Verify the functionality of the chemical fume hood.

  • Locate the nearest safety shower and eyewash station.

  • Inspect all PPE for damage or defects.

  • Prepare a designated hazardous waste container for all contaminated disposables.[1]

Donning Procedure

The sequence of putting on PPE is designed to minimize the contamination of clean layers.

G cluster_donning PPE Donning Sequence Step1 1. Lab Coat or Gown Step2 2. Respirator or Mask (if required) Step1->Step2 Step3 3. Goggles and/or Face Shield Step2->Step3 Step4 4. Inner Gloves Step3->Step4 Step5 5. Outer Gloves (over cuffs) Step4->Step5

Figure 1: Recommended PPE Donning Sequence.
Safe Handling Practices
  • Always handle this compound within the designated containment area (e.g., fume hood).

  • Avoid creating dust when handling the solid.

  • Use non-sparking tools if the compound is handled near flammable solvents.[1]

  • Keep containers tightly closed when not in use.[1]

Doffing (Removal) Procedure

This is the most critical phase for preventing personal contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).

G cluster_doffing Safe PPE Doffing Sequence Step1 1. Remove Outer Gloves (turn inside out) Step2 2. Remove Gown or Lab Coat (roll away from body) Step1->Step2 Step3 3. Remove Goggles / Face Shield (handle by straps) Step2->Step3 Step4 4. Remove Respirator or Mask Step3->Step4 Step5 5. Remove Inner Gloves (turn inside out) Step4->Step5 Step6 6. Wash Hands Thoroughly Step5->Step6

Figure 2: Safe PPE Doffing Sequence.
Waste Disposal

All disposable PPE that has come into contact with this compound must be considered hazardous waste.

  • Collect all contaminated items (gloves, wipes, gowns, etc.) in a suitable, clearly labeled, and sealed container.[1][7]

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[8] Do not pour down the drain.[4][7]

Data-Driven PPE Selection Matrix

Use the following table to quickly determine the appropriate level of PPE based on the specific task you are performing.

TaskExposure RiskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Inventory & Storage LowSafety GogglesLab Coat, Single Pair Nitrile GlovesNot required
Weighing Solid High (Dust)Safety GogglesLab Coat, Double Pair Nitrile GlovesRequired: Chemical Fume Hood. N95 respirator if hood is unavailable.
Preparing Stock Solution Moderate (Splash/Dust)Safety Goggles & Face ShieldLab Coat or Gown, Double Pair Nitrile GlovesRequired: Chemical Fume Hood
Performing Reaction Moderate-High (Splash)Safety Goggles & Face ShieldGown, Double Pair Nitrile GlovesRequired: Chemical Fume Hood
Spill Cleanup HighSafety Goggles & Face ShieldImpervious Gown, Double Pair Nitrile Gloves, Shoe CoversRequired: N95 Respirator or higher

Conclusion

References

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Capot Chemical. (2013, November 7). MSDS of Thiazolidine-2-thione.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetylthiazolidine-2-thione
Reactant of Route 2
Reactant of Route 2
3-Acetylthiazolidine-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.